molecular formula C10H15NO2S B103760 (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol CAS No. 16854-32-3

(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

Cat. No.: B103760
CAS No.: 16854-32-3
M. Wt: 213.3 g/mol
InChI Key: IULJJGJXIGQINK-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol is a useful research compound. Its molecular formula is C10H15NO2S and its molecular weight is 213.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,2S)-2-amino-1-(4-methylsulfanylphenyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-14-8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULJJGJXIGQINK-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)[C@@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36624-58-5, 16854-32-3
Record name rel-(1R,2R)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36624-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16854-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [S(R*,R*)]-2-amino-1-[p-(methylthio)phenyl]propane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.147
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structure Elucidation of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol: An Integrated Spectroscopic and Chromatographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol, also known as Thiomicamine, is a chiral building block of paramount importance in the pharmaceutical industry.[1] It serves as a critical intermediate in the stereospecific synthesis of broad-spectrum antibiotics such as thiamphenicol and florfenicol.[2] The precise stereochemistry of this molecule is not merely a matter of chemical identity but a fundamental determinant of the final drug's efficacy and safety. This guide provides a comprehensive, field-proven framework for the complete structure elucidation of this compound. We will proceed through a logical, multi-technique workflow, demonstrating how each analytical method provides a unique and essential piece of the structural puzzle, culminating in the unambiguous confirmation of its constitution and absolute configuration. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols form a self-validating system for researchers and drug development professionals.

Introduction: The Strategic Importance of Thiomicamine

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. In the case of thiamphenicol, the desired therapeutic effect is derived exclusively from the D-threo-(1R,2R) diastereomer. The synthesis of this specific stereoisomer relies on the use of a correspondingly pure chiral precursor. This compound is the enantiomer of a key precursor, and its direct conversion to the desired enantiomer provides an efficient synthetic pathway.[2] Therefore, a rigorous and unequivocal confirmation of its structure, particularly its absolute stereochemistry at the C1 and C2 positions, is a non-negotiable prerequisite for its use in GMP-compliant pharmaceutical manufacturing.

This guide details the systematic approach to confirming the identity and stereopurity of Thiomicamine, integrating data from mass spectrometry, infrared spectroscopy, nuclear magnetic resonance, and chiral chromatography.

Overall Analytical Workflow

The process of structure elucidation follows a hierarchical progression. We first determine the elemental composition and molecular formula. Next, we identify the functional groups and assemble the molecular backbone. Finally, we establish the absolute configuration of the chiral centers.

G cluster_start Initial Characterization cluster_constitution Constitutional Isomerism cluster_stereochem Stereochemistry A Sample: this compound B HRMS (Molecular Formula) A->B C FT-IR (Functional Groups) A->C D 1D NMR (¹H, ¹³C) (Carbon-Hydrogen Framework) B->D C->D E 2D NMR (COSY, HSQC, HMBC) (Connectivity) D->E F EI-MS (Fragmentation) D->F G Confirmed Constitution E->G F->G H Chiral HPLC (Enantiomeric Purity) G->H I Polarimetry (Optical Rotation) G->I J Final Structure Confirmed (1S,2S) Configuration H->J I->J

Caption: Overall Structure Elucidation Workflow.

Part 1: Foundational Analysis - Molecular Formula and Physicochemical Properties

Before delving into complex spectroscopic analysis, we establish the compound's fundamental properties. This initial data provides the constraints within which we will interpret subsequent spectral information.

ParameterValueSource
Common Name Thiomicamine[1]
IUPAC Name (1S,2S)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol[1]
CAS Number 16854-32-3[3]
Molecular Formula C₁₀H₁₅NO₂S[1]
Molecular Weight 213.3 g/mol [1]
Physical Form White to light yellow crystalline powder[1]
Melting Point 151-154°C[3]
Optical Activity [α]²⁵/D +25° (c=1 in ethanol)[3]
High-Resolution Mass Spectrometry (HRMS)

Causality: The first critical step is to confirm the elemental composition. Low-resolution mass spectrometry provides the nominal mass, but HRMS provides the exact mass to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the molecular formula, which is essential for validating the structure.

Protocol: HRMS via ESI-TOF

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Calibration: Calibrate the instrument immediately prior to the run using a known reference standard (e.g., sodium formate or a commercial calibrant mixture).

  • Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 100-500.

  • Data Processing: Determine the m/z of the most abundant ion corresponding to [M+H]⁺. Use the instrument software to calculate the molecular formula based on the exact mass, comparing the measured mass to the theoretical mass.

ParameterResultInterpretation
Theoretical Mass [M+H]⁺ 214.08962For C₁₀H₁₆NO₂S⁺
Measured Mass [M+H]⁺ 214.0895(Example Value)
Mass Error < 5 ppmConfirms molecular formula C₁₀H₁₅NO₂S
Degree of Unsaturation

From the confirmed molecular formula C₁₀H₁₅NO₂S, the degree of unsaturation (DoU) is calculated: DoU = C + 1 - (H/2) - (X/2) + (N/2) = 10 + 1 - (15/2) + (1/2) = 4 A DoU of 4 is characteristic of a benzene ring, providing the first piece of structural information.

Part 2: Functional Group and Framework Identification

With the molecular formula established, we use spectroscopic techniques to identify the functional groups and the basic carbon-hydrogen framework.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and non-destructive technique that excels at identifying specific functional groups by detecting the vibrational frequencies of chemical bonds.[4] For Thiomicamine, we expect to see characteristic absorptions for hydroxyl (-OH), amine (-NH₂), aromatic (C=C), and aliphatic (C-H) groups.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.[5]

  • Sample Application: Place a small amount of the crystalline powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the wavenumbers of major absorption bands and assign them to specific functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H (alcohol) and N-H (amine) stretching vibrations[6]
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (CH, CH₂, CH₃)
~1600, ~1500Medium-WeakAromatic C=C ring stretching
~1450MediumC-H bending
1250-1000StrongC-O stretching (alcohol)[6]

The FT-IR spectrum provides immediate, confirmatory evidence for the key alcohol and amine functional groups required by the proposed structure.

1D Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the number and types of carbon atoms.

Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH and -NH₂ protons.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, several hundred to several thousand scans may be required. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • D₂O Exchange: For ¹H NMR, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. Protons attached to heteroatoms (O-H, N-H) will exchange with deuterium and their signals will disappear, confirming their assignment.[7]

¹H NMR Data Interpretation (Predicted, in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.3 d 2H Aromatic (H-2', H-6')
~7.2 d 2H Aromatic (H-3', H-5')
~4.5-4.7 d 1H H-1 (CH-OH)
~3.5-3.7 m 2H H-3 (CH₂OH)
~3.0-3.2 m 1H H-2 (CH-NH₂)
~2.45 s 3H S-CH₃

| Variable | Broad s | 3H | -NH₂, -OH (exchangeable with D₂O) |

¹³C NMR Data Interpretation (Predicted, in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~140-145 C-1' (Aromatic, C-S)
~135-140 C-4' (Aromatic, C-C)
~128 C-2', C-6' (Aromatic CH)
~125 C-3', C-5' (Aromatic CH)
~75 C-1 (CH-OH)
~65 C-3 (CH₂OH)
~55 C-2 (CH-NH₂)

| ~15 | S-CH₃ |

Part 3: Finalizing the Constitution

1D NMR and FT-IR suggest the presence of all the right pieces. 2D NMR and MS fragmentation are now used to definitively connect them.

2D NMR Spectroscopy

Causality: While 1D NMR identifies the fragments, 2D NMR experiments like COSY, HSQC, and HMBC reveal how these fragments are connected. This is a self-validating system: if the correlations do not match the proposed structure, the structure is incorrect.

  • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is used to trace the H-1 -> H-2 -> H-3 spin system of the propanediol chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon signal. This definitively assigns the carbon shifts based on the more easily assigned proton shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for connecting the major structural fragments.

G cluster_frags Molecular Fragments (from 1D NMR) cluster_connect Connectivity Logic cluster_final Assembled Structure A p-methylthio-phenyl group HMBC HMBC A->HMBC H1 -> C1' H2' -> C1 B CH(OH) group COSY COSY B->COSY H1-H2 B->HMBC H1 -> C2 C CH(NH₂) group C->COSY H2-H1 H2-H3 D CH₂OH group D->COSY H3-H2 D->HMBC H3 -> C2 Final Confirmed Constitution COSY->Final HMBC->Final

Caption: Using 2D NMR to assemble the molecular constitution.

Mass Spectrometry (MS) Fragmentation

Causality: Electron Ionization (EI) or Collision-Induced Dissociation (CID) mass spectrometry fragments the molecule in a predictable way. The resulting fragment ions serve as a "fingerprint" that can be used to corroborate the proposed connectivity. For Thiomicamine, key expected cleavages would be benzylic cleavage and loss of small neutral molecules like water.

Predicted Key Fragments (EI-MS)

  • m/z = 182: [M - CH₂OH]⁺, loss of the hydroxymethyl group.

  • m/z = 168: [M - CH₂OH - NH₂]⁺, subsequent loss of the amino group.

  • m/z = 153: Benzylic cleavage, yielding the [C₈H₉S]⁺ ion, characteristic of the methylthiophenyl moiety.

The observation of these fragments provides strong, independent validation of the structure assembled from NMR data.

Part 4: The Definitive Step - Absolute Stereochemistry

All data thus far confirms the molecular formula C₁₀H₁₅NO₂S and the connectivity of 2-amino-1-[4-(methylthio)phenyl]-1,3-propanediol. However, it does not differentiate between the (1S,2S), (1R,2R), (1S,2R), and (1R,2S) stereoisomers. This final step is crucial for pharmaceutical applications.

Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Chiral HPLC is the gold standard for separating and quantifying enantiomers.[8] A chiral stationary phase (CSP) creates a transient diastereomeric interaction with the enantiomers, causing them to travel through the column at different rates, resulting in their separation.[9] By comparing the retention time of the sample to a certified reference standard of the (1S,2S) isomer, we can confirm both the identity and the enantiomeric purity of the material.

Protocol: Chiral HPLC Analysis

  • Column Selection: Screen several polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) as they are highly effective for separating amino alcohols.[10]

  • Mobile Phase: A normal-phase mobile phase, such as Hexane:Isopropanol (e.g., 80:20 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape, is a common starting point.[10]

  • Sample Preparation:

    • Reference Standard: Prepare a 0.1 mg/mL solution of the certified (1S,2S)-(+)-Thiomicamine reference standard in the mobile phase.

    • Racemic Standard: If available, prepare a 0.1 mg/mL solution of the racemic mixture to confirm that the method separates both enantiomers.

    • Sample: Prepare the test sample at 0.1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

ParameterCondition
Column e.g., CHIRALPAK® AD-H (Amylose derivative)
Mobile Phase n-Hexane:Isopropanol (80:20) + 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temp. 25°C
Injection Vol. 10 µL
Detection UV at 254 nm
  • Validation:

    • Inject the racemic standard to determine the retention times of both the (1S,2S) and (1R,2R) enantiomers and calculate the resolution factor (Rs > 1.5 is desired).

    • Inject the certified (1S,2S) reference standard to identify which peak corresponds to the desired enantiomer.

    • Inject the sample. The primary peak should co-elute with the (1S,2S) reference standard.

    • Calculate the enantiomeric excess (% ee) by integrating the peak areas: % ee = [(Area_S,S - Area_R,R) / (Area_S,S + Area_R,R)] * 100. For pharmaceutical use, this value should typically be >99.5%.

Conclusion: A Unified Structural Portrait

The structure elucidation of this compound is a case study in the power of an integrated analytical approach. Each technique provides indispensable, complementary information, building a layered and cross-validated argument that culminates in the unambiguous assignment of the molecule's structure and stereochemistry. HRMS provides the elemental formula, FT-IR identifies the key functional groups, 1D and 2D NMR piece together the molecular framework, and chiral HPLC provides the final, critical confirmation of the absolute configuration. This rigorous, multi-faceted validation is the bedrock of scientific integrity in drug development, ensuring that critical raw materials like Thiomicamine meet the exacting standards required for producing safe and effective medicines.

References

  • ACS Publications. (1991). Direct conversion of (1S,2S)-2-amino-1-[(4-methylthio)phenyl]-1,3-propanediol into its enantiomer for efficient synthesis of thiamphenicol and florfenicol. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (1961). Notes-Derivatives of 2-Amino-1,3-propanediol. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. 2-Amino-2-methyl-1,3-propanediol. National Center for Biotechnology Information. Available at: [Link]

  • NIST. 2-Amino-1,3-propanediol. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. 2-Amino-2-ethyl-1,3-propanediol. National Center for Biotechnology Information. Available at: [Link]

  • NIST. 2-Amino-2-methyl-1,3-propanediol. NIST Chemistry WebBook. Available at: [Link]

  • Wikipedia. Chiral analysis. Available at: [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Available at: [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]

  • Fisher Scientific. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, 97%. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • OSTI.GOV. (2007). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. Available at: [Link]

  • National Institutes of Health. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC. Available at: [Link]

  • PubChem. (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (1989). Process of preparing thiamphenicol.
  • Chiral Technologies. Direct Stereoselective Separations of Free Amino Acids on Quinine. Available at: [Link]

  • ResearchGate. (2000). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Available at: [Link]

  • YouTube. (2020). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Available at: [Link]

  • Dove Press. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Available at: [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • ResearchGate. (2018). NMR spectra of chloramphenicol propionate ester and chloramphenicol. Available at: [Link]

  • YouTube. (2013). FTIR Analysis (FTIR Spectroscopy). Available at: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Thiomicamine (CAS 16854-32-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiomicamine, with the CAS Registry Number 16854-32-3, is a chiral amino diol derivative of significant interest in synthetic organic chemistry and drug development. Its full chemical name is (1S,2S)-2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol. This document provides a comprehensive overview of the known physical and chemical properties of Thiomicamine, compiled and synthesized from available literature and chemical data sources. The guide is intended to serve as a technical resource for researchers, offering a detailed look at the compound's characteristics, including its molecular structure, physicochemical parameters, and safety information. Understanding these fundamental properties is crucial for its effective handling, characterization, and application in research and development.

Chemical Identity and Molecular Structure

Thiomicamine is a molecule characterized by a propane-1,3-diol backbone with an amino group at the C2 position and a 4-(methylsulfanyl)phenyl group at the C1 position. The specific stereochemistry, (1S,2S), is a critical feature of this compound, influencing its biological activity and applications as a chiral building block.

  • IUPAC Name: (1S,2S)-2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol

  • Synonyms: (+)-Thiomicamine, (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

  • CAS Number: 16854-32-3

  • Molecular Formula: C₁₀H₁₅NO₂S

  • Molecular Weight: 213.30 g/mol

The structural formula of Thiomicamine is presented below:

G cluster_0 Thiomicamine C10H15NO2S C1 C C2 C C1->C2 C6 C C1->C6 O2 O C1->O2 H15 H C1->H15 C3 C C2->C3 N N C2->N H7 H C2->H7 O1 O C3->O1 H5 H C3->H5 H6 H C3->H6 C4 C C7 C C4->C7 S S C4->S C5 C C5->C4 H8 H C5->H8 C6->C5 H9 H C6->H9 C8 C C7->C8 H10 H C7->H10 C8->C1 H11 H C8->H11 H1 H N->H1 H2 H N->H2 H3 H O1->H3 H4 H O2->H4 C9 C9 S->C9 H12 H H13 H H14 H C9->H12 C9->H13 C9->H14

Caption: Chemical structure of Thiomicamine.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in research and development. They dictate the conditions required for storage, handling, and use in chemical reactions or biological assays.

Table 1: Physicochemical Properties of Thiomicamine

PropertyValueSource(s)
Physical State Solid[1]
Melting Point 151-154 °C
Boiling Point 428.2 °C at 760 mmHg (Predicted)
Density 1.25 g/cm³ (Predicted)
Optical Activity [α]²⁵/D +25° (c = 1 in ethanol)
Flash Point 212.8 °C (Predicted)
Refractive Index 1.624 (Predicted)

Expert Insights:

The melting point of 151-154 °C suggests that Thiomicamine is a crystalline solid at room temperature, which is typical for a molecule of its size and polarity with hydrogen bonding capabilities. The positive specific rotation confirms the enantiomeric purity of the (+)-Thiomicamine isomer. It is important for researchers to verify the enantiomeric excess of their sample, as the stereochemistry can have a profound impact on its biological activity and efficacy in asymmetric synthesis.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of a chemical compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H NMR spectrum for this compound is available from ChemicalBook. While the actual spectrum image is not directly provided in the search results, its availability is noted. The expected proton signals would correspond to the aromatic protons, the methoxy protons of the methylsulfanyl group, the methine protons on the propanediol backbone, and the protons of the amino and hydroxyl groups. The latter may appear as broad signals and their chemical shifts can be dependent on the solvent and concentration.

Other Spectroscopic Data (¹³C NMR, IR, Mass Spectrometry)

Hypothetical Experimental Workflow for Characterization:

The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a newly synthesized or procured batch of Thiomicamine.

G cluster_0 Physicochemical Analysis cluster_1 Spectroscopic Analysis cluster_2 Purity Assessment Melting_Point Melting Point Determination (Capillary Method) Data_Analysis Data Analysis & Structural Confirmation Melting_Point->Data_Analysis Optical_Rotation Polarimetry ([α]D Measurement) Optical_Rotation->Data_Analysis NMR NMR Spectroscopy (¹H, ¹³C) NMR->Data_Analysis IR Infrared (IR) Spectroscopy (Functional Group ID) IR->Data_Analysis MS Mass Spectrometry (Molecular Weight Confirmation) MS->Data_Analysis HPLC HPLC/UPLC (Chromatographic Purity) HPLC->Data_Analysis Elemental_Analysis Elemental Analysis (%C, %H, %N, %S) Elemental_Analysis->Data_Analysis Sample Sample Sample->Melting_Point Sample->Optical_Rotation Sample->NMR Sample->IR Sample->MS Sample->HPLC Sample->Elemental_Analysis Final_Report Comprehensive Characterization Report Data_Analysis->Final_Report

Caption: A logical workflow for the comprehensive characterization of Thiomicamine.

Solubility Profile

Detailed solubility data for Thiomicamine in a wide range of solvents is not extensively documented in publicly available sources. Based on its structure, which contains both polar (hydroxyl, amino) and non-polar (phenyl, methylsulfanyl) groups, it is expected to have moderate solubility in polar protic and aprotic solvents. Its solubility in ethanol is noted in the context of optical activity measurements (c=1 in ethanol).

Protocol for Solubility Determination:

A standard protocol for determining the solubility of Thiomicamine would involve:

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

  • Sample Preparation: A known amount of Thiomicamine is added to a specific volume of the chosen solvent in a sealed vial.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached.

  • Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of Thiomicamine in the filtrate is then determined using a suitable analytical technique, such as HPLC-UV or gravimetric analysis after solvent evaporation.

Trustworthiness of the Protocol: This self-validating system relies on reaching a clear equilibrium and using a calibrated analytical method for concentration determination, ensuring reproducible and accurate solubility measurements.

Safety and Handling

Based on available safety data sheets, Thiomicamine is associated with the following hazard classifications:

  • Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Codes: P261, P264, P271, P280, P302+P352, P305+P351+P338.

  • Pictograms: GHS07 (Exclamation mark).

Expert Recommendations for Handling:

When handling Thiomicamine, standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, the affected area should be rinsed immediately with copious amounts of water.

Applications in Research and Development

Thiomicamine serves as a valuable chiral intermediate in the synthesis of more complex molecules. Its stereocenters and functional groups make it a versatile building block in asymmetric synthesis. Documented applications include its use as a starting material for the synthesis of chiral ligands and catalysts for asymmetric reactions.

Conclusion

This technical guide has summarized the key physical and chemical properties of Thiomicamine (CAS 16854-32-3). While fundamental data such as molecular weight, melting point, and optical activity are well-documented, a comprehensive set of spectroscopic data from authoritative sources remains to be fully compiled in the public domain. The provided information, including safety and handling guidelines, aims to equip researchers with the necessary knowledge for the safe and effective use of this important chiral building block in their scientific endeavors. It is recommended that users independently verify the properties of their specific samples through rigorous analytical characterization.

References

Sources

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (1S,2S)-(+)-Thiomicamine

Author: BenchChem Technical Support Team. Date: January 2026

A-Z-Tec-G-2026-1-14

Abstract

This technical guide provides a comprehensive analysis of the stereochemical features of (1S,2S)-(+)-thiomicamine, a synthetic amino alcohol derivative. The precise three-dimensional arrangement of atoms in thiomicamine is critical, as its utility as a chiral building block in asymmetric synthesis is directly dependent on its stereochemical purity.[1] This document will dissect the assignment of its absolute configuration, explore the analytical methodologies used for its characterization, and provide field-proven protocols for its stereochemical determination. The intended audience includes researchers, chemists, and drug development professionals who require a deep, functional understanding of this molecule's spatial architecture.

Introduction: The Significance of Stereoisomerism

(1S,2S)-(+)-Thiomicamine, chemically known as (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol, is a chiral molecule whose structure is defined by two adjacent stereocenters.[2][3] The vicinal (or 1,2-) diamino functional group is a key structural motif in many chiral catalysts and biologically active compounds.[1] The specific spatial orientation of the substituents around these stereocenters—the molecule's absolute configuration—is paramount. Different stereoisomers of a molecule can exhibit dramatically different biological activities and chemical reactivities. Therefore, unambiguous determination and description of a molecule's stereochemistry are fundamental requirements in modern chemical and pharmaceutical sciences.

This guide will focus on the methodologies and logical frameworks used to confirm the (1S,2S) configuration of thiomicamine.

Foundational Concepts: Deciphering the Nomenclature

The name "(1S,2S)-(+)-thiomicamine" encapsulates three key stereochemical descriptors:

  • (1S,2S): This denotes the absolute configuration at the two chiral carbon atoms, C1 and C2, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.[4][5][6][7]

  • (+): This indicates that the molecule is dextrorotatory , meaning it rotates the plane of plane-polarized light in a clockwise direction. This is an experimentally measured physical property and does not have a direct, simple correlation with the R/S designation.

Assigning Absolute Configuration via Cahn-Ingold-Prelog (CIP) Rules

The CIP system is the standard method for unambiguously naming stereoisomers.[4][6] The process involves assigning priorities to the substituents attached to each chiral center based on atomic number.[5][7]

Table 1: CIP Priority Assignment for Thiomicamine Stereocenters

StereocenterSubstituentPriorityRationale
C1 -OH (hydroxyl)1Oxygen (Z=8) has the highest atomic number.
-C₆H₄SCH₃ (aryl)2Carbon bonded to another carbon has higher priority than C bonded to N.
-CH(NH₂)CH₂OH3Carbon bonded to Nitrogen (Z=7).
-H (hydrogen)4Hydrogen (Z=1) has the lowest atomic number.
C2 -NH₂ (amino)1Nitrogen (Z=7) has the highest atomic number.
-CH(OH)C₆H₄SCH₃2Carbon bonded to Oxygen (Z=8).
-CH₂OH3Carbon bonded to Oxygen (Z=8), but the next atoms are H, H vs. C, C for priority 2.
-H (hydrogen)4Hydrogen (Z=1) has the lowest atomic number.

To assign the configuration, the molecule is oriented so the lowest-priority group (priority 4) points away from the viewer. The direction from priority 1 to 2 to 3 is then traced. A clockwise direction is designated 'R' (Rectus), and a counter-clockwise direction is 'S' (Sinister).[5] For thiomicamine, this process yields the (1S,2S) configuration.

Methodologies for Stereochemical Determination

A multi-faceted analytical approach is required to fully elucidate the stereochemistry of a molecule like thiomicamine. These methods can be broadly categorized into those that determine absolute configuration and those that determine relative stereochemistry.

Determination of Absolute Configuration

These techniques establish the definitive three-dimensional arrangement of atoms in space.

This is considered the "gold standard" for determining absolute configuration.[8][9][10] It provides an unambiguous 3D structure of the molecule as it exists in a crystalline state.[8][9] The primary challenge with this method is the need to grow a high-quality single crystal of the compound, which can be difficult for some small molecules.[11]

  • Causality: The technique works by diffracting X-rays off the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is mathematically reconstructed to generate a 3D electron density map, revealing the precise position of each atom. For chiral molecules, anomalous dispersion effects can be used to determine the absolute structure.[12]

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[10][13] Enantiomers produce mirror-image CD spectra.[14]

  • Expertise: While powerful, CD is often a comparative technique. The absolute configuration is typically determined by comparing the experimental CD spectrum to that of a known, closely related compound or to a spectrum predicted by ab initio quantum mechanical calculations (e.g., DFT).[10][14][15] The sign of the Cotton effects in the spectrum provides the definitive signature of a specific enantiomer.[14][16]

Workflow for Absolute Configuration Determination

G cluster_0 Start: Pure Enantiomer cluster_1 Primary Methods cluster_2 Comparative & Correlative Methods cluster_3 Confirmation start Synthesized or Isolated (1S,2S)-(+)-Thiomicamine xray Single-Crystal X-ray Crystallography start->xray Gold Standard vcd Vibrational Circular Dichroism (VCD) + DFT Calculation start->vcd Solution-State Method ecd Electronic Circular Dichroism (ECD) vs. Known Standard start->ecd synthesis Asymmetric Synthesis from Chiral Pool start->synthesis result Unambiguous Assignment: (1S,2S) Absolute Configuration xray->result vcd->result ecd->result synthesis->result

Caption: Workflow for determining absolute configuration.

Determination of Relative Stereochemistry

This establishes the orientation of substituents relative to each other (e.g., syn or anti) without defining the overall absolute configuration. For thiomicamine, this means confirming that the -OH on C1 and the -NH₂ on C2 are on the same side of the carbon-carbon bond (syn relationship).

2D NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for determining relative stereochemistry.[17][18]

  • Mechanism: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[19] This effect is highly distance-dependent, decaying at a rate of 1/r⁶, where r is the distance between the nuclei. A cross-peak in a NOESY spectrum indicates that two protons are close in space (typically < 5 Å).[19][20]

  • Application to Thiomicamine: For the (1S,2S) isomer, the protons on C1 (H1) and C2 (H2) are in a syn orientation. A NOESY experiment would show a correlation (cross-peak) between H1 and H2, confirming their spatial proximity. The absence of such a peak would suggest an anti relationship, characteristic of the (1S,2R) or (1R,2S) diastereomers.

Experimental Protocols

The following protocols are designed to be self-validating and reflect best practices in the field.

Protocol: NOESY for Relative Stereochemistry

Objective: To confirm the syn relationship between H1 and H2 in thiomicamine.

Instrumentation: 500 MHz (or higher) NMR Spectrometer with a cryoprobe.

Procedure:

  • Sample Preparation: Dissolve ~5-10 mg of high-purity (1S,2S)-(+)-thiomicamine in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Ensure the sample is free of paramagnetic impurities.

  • Initial Scans: Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to assign all proton signals unambiguously.

  • NOESY Acquisition:

    • Use a standard noesygpph pulse sequence.

    • Set the mixing time (d8) to a value appropriate for small molecules, typically between 500-800 ms. A range of mixing times can be tested to optimize the NOE buildup.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (e.g., 8-16 scans per increment).

  • Data Processing: Process the 2D data with appropriate window functions (e.g., squared sine-bell) in both dimensions.

  • Analysis & Validation:

    • Identify the diagonal peaks corresponding to H1 and H2.

    • Look for an off-diagonal cross-peak at the coordinates (δH1, δH2).

    • Self-Validation: The presence of this cross-peak validates the syn stereochemistry.[18][21] As a control, confirm the absence of NOEs between protons known to be far apart in the molecule.

Diagram of NOE for (1S,2S)-Thiomicamine

G cluster_0 (1S,2S)-Thiomicamine Newman Projection cluster_1 NOE Interaction node_H1 H interaction < 5 Å Through-space interaction node_H1->interaction node_OH OH node_Aryl Ar node_H2 H node_H2->interaction node_NH2 NH₂ node_CH2OH CH₂OH C1 C1 C1->node_H1 C1->node_OH C1->node_Aryl C2 C2 C2->node_H2 C2->node_NH2 C2->node_CH2OH

Caption: Spatial proximity of H1 and H2 in the syn isomer.

Conclusion

The stereochemical integrity of (1S,2S)-(+)-thiomicamine is not an arbitrary detail but a defining feature of its chemical identity and function. Its absolute configuration is rigorously established using the Cahn-Ingold-Prelog priority rules. This assignment is then empirically verified through a suite of powerful analytical techniques. While X-ray crystallography provides the most definitive proof, chiroptical methods like CD and VCD offer invaluable data, especially for samples in solution.[13][15] Furthermore, NMR spectroscopy, through the NOESY experiment, serves as a robust and accessible tool for confirming the relative syn stereochemistry, which is characteristic of the (1S,2S) diastereomer. A comprehensive understanding and application of these principles and techniques are essential for any scientist utilizing this important chiral building block.

References

  • Cahn–Ingold–Prelog priority rules. (2021). Wikipedia.
  • CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn.
  • Circular Dichroism (CD) Applications- Stereochemical assignment. Chiralabs.
  • Cahn-Ingold-Prelog Priority Rules Definition. Fiveable.
  • Cahn Ingold Prelog Priority Rules & Examples. Study.com.
  • Determination of absolute configuration using single crystal X-ray diffraction. PubMed.
  • Circular Dichroism for Determining Absolute Configur
  • Cahn-Ingold-Prelog Priority System. AK Lectures.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer.
  • Determination of absolute configur
  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy.
  • Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity.
  • Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. Royal Society of Chemistry.
  • Absolute structure and absolute configur
  • 5.4: NOESY Spectra. Chemistry LibreTexts.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • Absolute Configuration of Small Molecules by Co‐Crystallization.
  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H sp
  • Stereochemistry | How to read NOESY spectrum? YouTube.
  • NMR and Stereochemistry. Harned Research Group.
  • Thioamine | C16H19NOS. PubChem.
  • (1s,2s)-(+)-Thiomicamine. Apollo Scientific.
  • (1S,2S)-(+)-Thiomicamine 99 16854-32-3. Sigma-Aldrich.
  • The Chemistry of Vicinal Diamines. PubMed.
  • (1S,2S)-(+)-Thiomicamine 99 16854-32-3. Sigma-Aldrich.
  • (1S,2S)-(+)-Thiomicamine | CAS:16854-32-3. Shanghai Canbi Pharma Ltd.
  • (1S,2S)-(+)-Thiomicamine | CAS:16854-32-3. Canbi Pharma.
  • Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. PubMed.
  • Determination of absolute and relative configuration by chemical correlation.
  • Chiral Vicinal Diamines for Asymmetric Synthesis. Sigma-Aldrich.

Sources

Spectroscopic data for (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

Introduction

This compound, also known by the common name Thiomicamine, is a chiral compound of significant interest in synthetic organic chemistry.[1][2] Its defined stereochemistry at two adjacent carbon centers, combined with its amino and hydroxyl functional groups, makes it a valuable building block for complex molecules.[1] This compound serves as a crucial starting material in the asymmetric synthesis of various pharmaceutical agents, including the antibiotics thiamphenicol and florfenicol.[1] Furthermore, it is utilized in creating promoters for asymmetric epoxidation reactions and in the preparation of modified peptides with biological importance.[1][2]

Given its role in stereoselective synthesis, the unambiguous confirmation of its structure and stereochemistry is paramount. Spectroscopic analysis provides the definitive data required for such characterization. This guide offers a detailed examination of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound. The focus is not merely on the data itself, but on the underlying principles that connect spectral features to the molecule's intricate structure, providing researchers with a robust framework for analysis.

Molecular Structure and Spectroscopic Implications

The foundational step in interpreting any spectroscopic data is a thorough understanding of the molecule's structure. Thiomicamine (C₁₀H₁₅NO₂S, Molecular Weight: 213.3 g/mol ) possesses several key features that give rise to a rich and informative spectroscopic fingerprint.[1][2]

  • Aromatic Ring: A para-substituted benzene ring containing a methylthio (-SCH₃) group. This will produce characteristic signals in both NMR and IR spectroscopy.

  • Chiral Centers: Two stereogenic centers at C1 and C2, with an (S,S) configuration. The C1 carbon is bonded to a hydroxyl group and the aromatic ring, while the C2 carbon is bonded to a primary amine and a hydroxymethyl group. This stereochemistry influences the magnetic environment of nearby protons in NMR.

  • Functional Groups: The presence of primary amine (-NH₂) and two hydroxyl (-OH) groups (one primary, one secondary) will lead to distinct, often broad, absorption bands in the IR spectrum and exchangeable protons in the ¹H NMR spectrum.

The interplay of these features dictates the specific spectroscopic data we expect to observe.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and this absorption is detected and plotted.

Interpretation of the IR Spectrum

The IR spectrum of Thiomicamine is dominated by the vibrations of its -OH, -NH, and C-H bonds in the higher frequency region, and by C-O, C-N, and aromatic C=C vibrations in the fingerprint region.

  • O-H and N-H Stretching Region (3500-3200 cm⁻¹): This region is typically the most revealing. We expect to see a broad absorption band centered around 3400-3300 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups. The broadness is a direct result of intermolecular hydrogen bonding. Superimposed on this broad band, two sharper, less intense peaks should be visible, which are characteristic of the symmetric and asymmetric N-H stretching of the primary amine group.

  • C-H Stretching Region (3100-2850 cm⁻¹): Aromatic C-H stretches typically appear as weaker bands just above 3000 cm⁻¹ (e.g., ~3050 cm⁻¹). Aliphatic C-H stretches from the propanediol backbone and the methylthio group will appear as stronger bands just below 3000 cm⁻¹ (e.g., ~2950-2850 cm⁻¹).

  • Fingerprint Region (< 1650 cm⁻¹): This complex region contains a wealth of structural information.

    • N-H Bending: The scissoring vibration of the primary amine appears as a medium to strong band around 1640-1560 cm⁻¹.

    • Aromatic C=C Stretching: Two to three bands of variable intensity are expected in the 1600-1450 cm⁻¹ range, confirming the presence of the phenyl ring.

    • C-O Stretching: A strong, distinct band in the 1250-1050 cm⁻¹ range is indicative of the C-O stretching of the primary and secondary hydroxyl groups. This is often one of the most intense peaks in the spectrum of an alcohol.

Summary of Key IR Data
Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3400 - 3300Alcohol (O-H)Stretch, H-bondedStrong, Broad
3350 - 3250Primary Amine (N-H)Stretch (Asymmetric & Symmetric)Medium, Sharp (2 bands)
3100 - 3000Aromatic C-HStretchWeak to Medium
2980 - 2850Aliphatic C-HStretchMedium to Strong
1640 - 1560Primary Amine (N-H)Bend (Scissoring)Medium to Strong
1600 - 1450Aromatic C=CRing StretchMedium, Multiple Bands
1250 - 1050Alcohol (C-O)StretchStrong
Experimental Protocol: Acquiring an FT-IR Spectrum (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum. This is crucial as it subtracts the absorbance from the air (CO₂, H₂O) and the crystal itself.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducibility.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The resulting spectrum will be automatically ratioed against the background scan to produce the final absorbance spectrum. Label the significant peaks.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Sample Apply Solid Sample to Crystal Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Acquire Sample Spectrum (16-32 Scans) Pressure->Acquire Process Process Data (Ratio to Background) Acquire->Process Spectrum Final IR Spectrum Process->Spectrum End End Spectrum->End

Caption: Workflow for FT-IR Data Acquisition using ATR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and stereochemical relationships of atoms (primarily ¹H and ¹³C).

¹H NMR Spectroscopy

The ¹H NMR spectrum maps the environments of all the protons in the molecule.

  • Aromatic Protons (~7.2-7.4 ppm): The para-substituted phenyl ring gives rise to a classic AA'BB' splitting pattern. This typically appears as two distinct doublets. The protons ortho to the propanediol group and those ortho to the methylthio group will have slightly different chemical shifts due to the different electronic effects of these substituents.

  • Benzylic Proton (-CH(OH)-) (~4.8-5.0 ppm): This proton is adjacent to a chiral center and is coupled to the proton on C2. It will appear as a doublet. Its position is downfield due to the deshielding effects of both the aromatic ring and the attached hydroxyl group.

  • Hydroxymethyl Protons (-CH₂OH) (~3.6-3.9 ppm): These two protons are diastereotopic because they are adjacent to the C2 chiral center. This means they are chemically non-equivalent and will have different chemical shifts. They will couple to each other (geminal coupling) and to the proton on C2, resulting in a complex multiplet, often appearing as two separate doublets of doublets (dd).

  • C2 Proton (-CH(NH₂)-) (~3.1-3.4 ppm): This proton is coupled to the benzylic proton on C1 and the two diastereotopic protons on C3. This will result in a complex multiplet.

  • Methylthio Protons (-SCH₃) (~2.5 ppm): The three protons of the methyl group are equivalent and are not coupled to any other protons. They will appear as a sharp, distinct singlet, integrating to 3H. This is a highly diagnostic signal for the methylthio group.

  • Exchangeable Protons (-OH, -NH₂): The chemical shifts of the amine and hydroxyl protons are highly variable and depend on concentration, solvent, and temperature. They often appear as broad singlets and will exchange with deuterium upon addition of D₂O to the NMR sample, causing their signals to disappear. This D₂O exchange experiment is a definitive method for identifying these protons.

Summary of Predicted ¹H NMR Data (in CDCl₃ or DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentMultiplicityIntegrationCoupling Constant (J, Hz)
~ 7.35Ar-H (ortho to -CH)Doublet (d)2H~ 8.5
~ 7.25Ar-H (ortho to -SCH₃)Doublet (d)2H~ 8.5
~ 4.90-CH (OH)-Doublet (d)1H~ 3-5
~ 3.75-CH HOHDoublet of Doublets (dd)1HJgem ≈ 11, Jvic ≈ 4
~ 3.65-CHH OHDoublet of Doublets (dd)1HJgem ≈ 11, Jvic ≈ 6
~ 3.20-CH (NH₂)Multiplet (m)1H-
~ 2.50-SCHSinglet (s)3H-
Variable-OH , -NHBroad Singlet (br s)3H-
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the symmetry of the para-substituted ring, only four aromatic carbon signals are expected.

  • Aromatic Carbons (125-140 ppm): Four distinct signals are expected. The ipso-carbon attached to the propanediol group, the ipso-carbon attached to the methylthio group (C-S), and the two non-equivalent aromatic C-H carbons.

  • Benzylic Carbon (-C(OH)-) (~75 ppm): This carbon is attached to an oxygen atom and the aromatic ring, shifting it significantly downfield.

  • Hydroxymethyl Carbon (-CH₂OH) (~65 ppm): A typical chemical shift for a primary alcohol carbon.

  • C2 Carbon (-C(NH₂)-) (~58 ppm): This carbon is attached to the nitrogen atom.

  • Methylthio Carbon (-SCH₃) (~15 ppm): This aliphatic carbon is shielded and appears far upfield.

Summary of Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 138Ar-C -S
~ 137Ar-C -CH
~ 128Ar-C H (ortho to -CH)
~ 126Ar-C H (ortho to -SCH₃)
~ 75-C H(OH)-
~ 65-C H₂OH
~ 58-C H(NH₂)
~ 15-SC H₃
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons as it can slow down the exchange rate, sometimes allowing for the observation of coupling to -OH and -NH protons.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed, which involves adjusting the homogeneity of the magnetic field across the sample to achieve sharp, well-resolved peaks.

  • ¹H Spectrum Acquisition:

    • Set the appropriate spectral width, number of scans (e.g., 8 or 16), and relaxation delay.

    • Acquire the Free Induction Decay (FID) signal.

  • ¹³C Spectrum Acquisition:

    • Switch the probe to the ¹³C frequency.

    • ¹³C NMR is less sensitive, requiring more scans (e.g., 128 or more) and a longer acquisition time. A proton-decoupled experiment is standard, which results in all carbon signals appearing as singlets.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are positive and have a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C).

    • Integrate the ¹H spectrum to determine the relative number of protons for each signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_output Output Start Start Dissolve Dissolve 5-10 mg in ~0.6 mL Deuterated Solvent Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Magnet Transfer->Insert Lock Lock & Shim Insert->Lock Acquire_H1 Acquire ¹H FID Lock->Acquire_H1 Acquire_C13 Acquire ¹³C FID Lock->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Phase Phase Correction FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate Integrate Integrate (¹H) & Analyze Calibrate->Integrate Spectrum Final NMR Spectra (¹H & ¹³C) Integrate->Spectrum End End Spectrum->End

Caption: Generalized Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure based on how it fragments.

Interpretation of the Mass Spectrum

For a molecule like Thiomicamine, a soft ionization technique such as Electrospray Ionization (ESI) is ideal as it minimizes fragmentation and typically shows a strong signal for the protonated molecule.

  • Molecular Ion Peak: The molecular weight of the compound is 213.3. In positive-ion ESI-MS, the most prominent peak would be the protonated molecule, [M+H]⁺, at an m/z of 214.3. A smaller adduct with sodium, [M+Na]⁺, at m/z 236.3 might also be observed.

  • Key Fragmentation Patterns: If a harder ionization technique is used or fragmentation is induced (MS/MS), characteristic losses are expected:

    • Loss of Water ([M+H - H₂O]⁺): A common fragmentation for alcohols, leading to a peak at m/z 196.3.

    • Loss of the Hydroxymethyl Group ([M+H - CH₂OH]⁺): Cleavage of the C2-C3 bond would result in a fragment at m/z 183.3.

    • Benzylic Cleavage: Cleavage of the C1-C2 bond is highly favorable. This can lead to the formation of the [C₈H₉OS]⁺ ion at m/z 153.1 (the 4-(methylthio)phenyl-CH(OH) fragment) or the [C₂H₆NO]⁺ ion at m/z 60.1 (the CH(NH₂)-CH₂OH fragment). The former is expected to be more stable and thus more abundant.

Summary of Expected Mass Spectrometry Data (ESI+)
m/zAssignment
214.3[M+H]⁺ (Protonated Molecule)
236.3[M+Na]⁺ (Sodium Adduct)
196.3[M+H - H₂O]⁺
183.3[M+H - CH₂OH]⁺
153.1[C₈H₉OS]⁺
Experimental Protocol: Acquiring an ESI Mass Spectrum
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure accurate mass measurement.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: In the ESI source, a high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions like [M+H]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

MS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Start Start Prepare Prepare Dilute Solution (~0.1 mg/mL in MeOH) Start->Prepare Calibrate Calibrate Mass Spectrometer Prepare->Calibrate Infuse Infuse Sample via Syringe Pump Calibrate->Infuse Ionize Electrospray Ionization (ESI) Infuse->Ionize Analyze Separate Ions by m/z Ratio Ionize->Analyze Detect Detect Ions Analyze->Detect Spectrum Final Mass Spectrum Detect->Spectrum End End Spectrum->End

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Conclusion

The structural elucidation of this compound is a synergistic process that relies on the combined application of multiple spectroscopic techniques. IR spectroscopy provides a rapid confirmation of the key functional groups. Mass spectrometry definitively establishes the molecular weight and offers insight into the molecule's connectivity through fragmentation analysis. Finally, ¹H and ¹³C NMR spectroscopy deliver the most detailed picture, mapping out the complete carbon-hydrogen framework and providing crucial information about the stereochemical environment. Together, these methods provide a self-validating system, ensuring the identity, purity, and structural integrity of this vital chiral building block for researchers in drug development and synthetic chemistry.

References

  • Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation - MDPI . MDPI. [Link]

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). - ResearchGate . ResearchGate. [Link]

  • 2-Amino-1,3-propanediol - Optional[13C NMR] - Spectrum - SpectraBase . SpectraBase. [Link]

Sources

Solubility of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

This guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 16854-32-3), a key chiral intermediate in pharmaceutical synthesis, notably for the antibiotic Thiamphenicol. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides a predicted solubility profile in common laboratory solvents, and offers a detailed, field-proven protocol for its experimental determination.

The Pivotal Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical property that dictates its path from the laboratory to clinical application.[1][2][3][4] Poor aqueous solubility is a major hurdle in formulation development for new chemical entities, with over 40% of new compounds demonstrating this challenge.[1] For a drug to be effective, especially when administered orally, it must first dissolve in physiological fluids to be absorbed into the systemic circulation and reach its therapeutic target.[1][3][5]

Understanding the solubility of an intermediate like this compound is paramount for several reasons:

  • Reaction Kinetics and Optimization: The choice of solvent directly impacts reaction rates and yields. A solvent that effectively dissolves all reactants ensures a homogeneous reaction medium, facilitating molecular interactions.

  • Purification and Crystallization: Solubility differences in various solvents are exploited for purification. Recrystallization, a common technique to achieve high purity, relies on selecting a solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

  • Formulation Development: For final drug products, solubility is a key determinant of bioavailability.[3] Knowledge of the solubility of intermediates can inform strategies for salt formation, co-crystal development, or the use of solubilizing excipients in the final formulation.[4]

  • Analytical Method Development: Preparing stock solutions for analytical techniques such as HPLC or for high-throughput screening requires solvents that can dissolve the compound at the desired concentration without precipitation.

Physicochemical Profile of this compound

Also known by its synonym, (1S,2S)-(+)-Thiomicamine, this compound possesses a unique molecular architecture that governs its physical and chemical behavior.[6][7][8]

PropertyValueSource
CAS Number 16854-32-3[8][9]
Molecular Formula C₁₀H₁₅NO₂S[9]
Molecular Weight 213.30 g/mol [8]
Melting Point 151-154 °C[8][9]
Appearance White to Off-White Solid/PowderN/A
Optical Activity [α]²⁵/D +25° (c = 1 in ethanol)[8]

Theoretical Principles and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[10] The structure of this compound contains both polar and non-polar moieties, leading to a nuanced solubility profile.

  • Polar Features: The presence of two hydroxyl (-OH) groups and a primary amine (-NH₂) group allows for extensive hydrogen bonding. These groups are polar and hydrophilic.

  • Non-Polar Features: The phenyl ring and the methylthio (-SCH₃) group are non-polar and lipophilic.

This bifunctional nature suggests that the compound will be most soluble in polar protic solvents that can act as both hydrogen bond donors and acceptors. Its solubility is expected to decrease in solvents of lower polarity. In highly non-polar solvents, it is likely to be poorly soluble.

Table 1: Predicted Solubility of this compound

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticLow to ModerateThe polar amine and hydroxyl groups can hydrogen bond with water, but the non-polar phenyl and methylthio groups limit overall solubility.
MethanolPolar ProticHighMethanol is an excellent hydrogen bond donor and acceptor, effectively solvating the polar groups of the compound.
EthanolPolar ProticHighSimilar to methanol, ethanol's polarity and hydrogen bonding capability lead to good solvation. The existing optical activity data confirms solubility at 10 mg/mL.[8]
AcetonePolar AproticModerateAcetone can act as a hydrogen bond acceptor for the -OH and -NH₂ groups, but its overall polarity is lower than alcohols, leading to moderate solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for many multifunctional compounds.
Dichloromethane (DCM)Non-PolarVery Low / InsolubleThe high polarity of the solute makes it incompatible with the non-polar nature of DCM.
Ethyl AcetateModerately PolarLowWhile it has a polar ester group, the overall character is not polar enough to effectively dissolve the compound's highly polar functional groups.
TolueneNon-PolarVery Low / InsolubleThe large, non-polar aromatic ring of toluene will not effectively solvate the polar functional groups of the solute.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, DMF is a highly polar aprotic solvent capable of effectively solvating the compound.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[16][17][18][19] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. The following protocol provides a robust, self-validating system for obtaining reliable solubility data.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (HPLC grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated pH meter (for aqueous solutions)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology
  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent. An "excess" ensures that undissolved solid remains at equilibrium. A common starting point is to add approximately 2-5 mg of the compound to 1 mL of solvent.

    • Causality: The presence of undissolved solid is essential to ensure that the solution is saturated and at equilibrium. Without it, you would simply be measuring the concentration of an unsaturated solution.[18]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-300 RPM).[18][19] Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours.

    • Causality: Agitation ensures continuous interaction between the solid and the solvent, accelerating the dissolution process. A prolonged equilibration time is necessary to ensure that the system has reached a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[18]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

    • Causality: Filtration is a critical step to remove all undissolved micro-particulates. Failure to do so will lead to an overestimation of the solubility, as the analysis would measure both dissolved and undissolved compound.

  • Quantification: Prepare a series of dilutions of the filtered saturated solution. Analyze these dilutions using a validated HPLC method to determine the concentration of the compound. A calibration curve prepared from stock solutions of known concentrations must be used for accurate quantification.

  • Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L, and report the temperature at which the measurement was performed.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid to solvent in vial B Seal and place in temperature-controlled shaker A->B C Agitate for 24-48 hours at constant T and RPM B->C D Allow excess solid to settle C->D E Withdraw supernatant and filter (0.22 µm) D->E F Prepare dilutions of filtered saturated solution E->F G Analyze via validated HPLC method F->G H Calculate concentration using calibration curve G->H I I H->I Report Solubility (mg/mL or mol/L) at Temp.

Caption: Workflow for Equilibrium Solubility Determination.

Practical Implications and Conclusion

The predicted high solubility of this compound in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF, provides valuable guidance for laboratory practice.

  • For Synthesis: Methanol or ethanol would be excellent choices as reaction solvents.

  • For Purification: A mixed solvent system, such as methanol/water or ethanol/water, could be effective for recrystallization. The compound should be dissolved in the alcohol at an elevated temperature, and water can be added as an anti-solvent to induce crystallization upon cooling.

  • For Analysis: DMSO is the recommended solvent for preparing high-concentration stock solutions for biological screening or analytical purposes, given its strong solubilizing power for a wide range of compounds.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Bergström, C. A., & Avdeef, A. (2019). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

  • Roy, A., & De, A. (2023). Computational Tools for Solubility Prediction. In Computer-Aided Drug Design. IntechOpen. [Link]

  • Gunturu, K. C., & Manogar, P. (2019). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research, 58(29), 13235–13245. [Link]

  • B-Ali, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Marrero-Ponce, Y., et al. (2008). New QSPR study for the prediction of aqueous solubility of drug-like compounds. Bioorganic & medicinal chemistry, 16(17), 7944–7955. [Link]

  • Journal of Medical and Pharmaceutical and Allied Sciences. (2021). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]

  • University of Navarra. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

  • IEEE Xplore. (2024). QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients. [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ResearchGate. (2019). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. [Link]

  • Fagerberg, J. (2017). How do you perform the shake flask method to determine solubility? Quora. [Link]

  • SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]

Sources

The Latent Therapeutic Potential of Thiomicamine Derivatives: A Technical Guide to Unlocking Novel Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Thiomicamine, formally (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol, is a chiral building block primarily recognized for its utility in asymmetric synthesis. However, its inherent structural motifs—a substituted aminophenol core—place it at the nexus of several classes of biologically active molecules. This technical guide moves beyond the established synthetic applications of thiomicamine to explore the compelling, yet largely untapped, potential of its derivatives as therapeutic agents. Drawing upon robust evidence from structurally analogous compounds, we delineate a strategic framework for the design, synthesis, and evaluation of novel thiomicamine derivatives with significant anticancer and antimicrobial properties. This document provides not only the scientific rationale but also detailed, field-tested protocols to empower researchers to investigate this promising frontier in drug discovery.

Introduction: Thiomicamine as a Strategic Starting Point

Thiomicamine is a commercially available chiral molecule, valued for its stereochemically defined structure which is crucial in the synthesis of complex molecules like modified peptides and chiral catalysts. Its primary role to date has been as a passive scaffold, contributing its chirality to a final product without its core structure being the subject of biological investigation.

This guide posits a fundamental shift in perspective: that the thiomicamine core itself is a privileged scaffold for the development of novel bioactive compounds. The rationale is grounded in the extensive and well-documented biological activities of aminophenol derivatives. By viewing thiomicamine not as a mere synthetic intermediate but as a modifiable platform, we can strategically design derivatives that leverage its key structural features to elicit potent biological responses.

The core structure of thiomicamine presents multiple avenues for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The primary amine, the secondary alcohol, and the aromatic ring are all amenable to derivatization, enabling the fine-tuning of properties such as lipophilicity, which is a critical determinant of anticancer activity in related compounds.

Projected Biological Activities of Thiomicamine Derivatives

While direct studies on the biological activity of thiomicamine are not prevalent in the current literature, a robust predictive case can be built upon the activities of its structural analogs, particularly p-alkylaminophenols.

Anticancer Activity: A Primary Therapeutic Target

The most promising avenue for thiomicamine derivatives lies in oncology. A substantial body of evidence demonstrates that p-alkylaminophenols exhibit potent, dose-dependent cytotoxicity against a range of human cancer cell lines, including multidrug-resistant strains.

Mechanism of Action: The anticancer activity of these analogs is strongly correlated with their ability to induce apoptosis (programmed cell death) and inhibit lipid peroxidation.[1][2] Studies on compounds like p-dodecylaminophenol have shown that their efficacy is linked to their incorporation into cancer cells, leading to the induction of apoptosis.[3] The proposed mechanism involves the activation of the intrinsic apoptotic pathway, a critical signaling cascade that culminates in cell death. This pathway is often dysregulated in cancer cells, making it an attractive target for therapeutic intervention. One potential mechanism involves the induction of cell cycle arrest at the G1/S phase through the p53 and cyclin-dependent kinase signaling pathways.[4][5]

ApoptosisPathway

Structure-Activity Relationship (SAR) Insights: Research on p-alkylaminophenols has revealed a clear SAR trend: increasing the length of the alkyl chain enhances anticancer activity.[1] This is likely due to increased lipophilicity, which facilitates the compound's ability to cross the cell membrane and accumulate within the cancer cell.[3] This provides a clear and logical starting point for the design of thiomicamine derivatives. By N-alkylating the primary amine of thiomicamine with chains of varying lengths (e.g., octyl, decyl, dodecyl), a library of compounds can be generated to optimize for anticancer potency.

Quantitative Data from Analogous Compounds: The following table summarizes the reported 50% inhibitory concentration (IC50) values for various p-alkylaminophenols against human cancer cell lines, demonstrating the potency of this chemical class.

CompoundCell LineIC50 (µM)Reference
p-OctylaminophenolHL60RPotent inhibitor (specific value not stated)[1]
p-DecylaminophenolHL60Potent inhibitor (specific value not stated)[2]
p-DodecylaminophenolHL60Potent inhibitor (specific value not stated)[2]
p-DodecylaminophenolMCF-7Potent inhibitor (specific value not stated)[3]
p-DodecylaminophenolDU-145Potent inhibitor (specific value not stated)[3]
2-((3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenolU2OS36.6[6]
Antimicrobial Activity: A Secondary Therapeutic Avenue

Derivatives of aminophenol have also demonstrated significant antimicrobial properties. This suggests a second, valuable biological activity to explore for novel thiomicamine derivatives. The synthesis of Schiff base derivatives from 4-aminophenol, for example, has yielded compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[7]

Mechanism of Action: While less elucidated than the anticancer mechanisms, the antimicrobial action of related compounds is thought to involve disruption of the bacterial cell membrane or inhibition of essential enzymes. The specific mechanism is likely dependent on the exact chemical structure of the derivative.

Structure-Activity Relationship (SAR) Insights: For antimicrobial applications, derivatization of the amine group to form Schiff bases or other functionalities appears to be a promising strategy. The wide variety of aldehydes and ketones that can be used to form Schiff bases allows for the creation of a large and diverse chemical library for screening.

Quantitative Data from Analogous Compounds: The following table provides examples of Minimum Inhibitory Concentration (MIC) values for aminophenol derivatives against various bacterial strains.

Compound ClassBacterial StrainMIC (µg/mL)Reference
4-Aminophenol Schiff Base (S-1)Staphylococcus aureus14.18 (at 1 mg/mL)[7]
o-Nitrophenol DerivativesVarious bacteria/fungi100 - 200[8]

Experimental Protocols: A Guide to Practice

To facilitate the investigation of thiomicamine derivatives, this section provides detailed, step-by-step protocols for their synthesis and biological evaluation. These protocols are based on established and validated methodologies.

Synthesis of N-Alkyl Thiomicamine Derivatives

This protocol describes a general method for the N-alkylation of thiomicamine, analogous to the synthesis of p-alkylaminophenols.

Causality: Reductive amination is a robust and widely used method for forming C-N bonds. It is chosen here for its high efficiency and compatibility with the functional groups present in thiomicamine. The use of a borohydride reducing agent is standard for this transformation.

Protocol:

  • Dissolution: Dissolve (1S,2S)-(+)-thiomicamine (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Aldehyde Addition: Add the desired alkyl aldehyde (e.g., octanal, decanal, dodecanal) (1.1 equivalents) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise.

  • Reaction Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by the slow addition of water.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

SynthesisWorkflow

Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality: This assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This provides a quantitative measure of a compound's cytotoxic effect.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, DU-145, HL60) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the thiomicamine derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Causality: This method identifies the lowest concentration of a compound that inhibits the visible growth of a microorganism. It provides a quantitative measure of the compound's bacteriostatic or bactericidal potential.

Protocol:

  • Compound Preparation: Prepare a stock solution of the thiomicamine derivative and perform a serial two-fold dilution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus, E. coli) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

Thiomicamine represents an underutilized chiral scaffold with significant potential for the development of novel therapeutic agents. The strong and consistent evidence of potent anticancer and antimicrobial activity in structurally analogous aminophenol derivatives provides a compelling rationale for the exploration of thiomicamine derivatives. The structure-activity relationships identified in these analogs, particularly the role of N-alkylation in enhancing anticancer potency, offer a clear and logical path forward for medicinal chemists and drug discovery professionals.

This technical guide provides the foundational knowledge and practical protocols necessary to embark on this promising research trajectory. By systematically synthesizing and screening a library of thiomicamine derivatives, the scientific community has the opportunity to unlock new classes of compounds to address the urgent needs in oncology and infectious diseases. The self-validating nature of the proposed experimental workflows, from synthesis to biological evaluation, ensures a robust and reliable approach to this exciting area of research.

References

  • Karjalainen, M., et al. (2017). Effect of alkylaminophenols on growth inhibition and apoptosis of bone cancer cells. European Journal of Pharmaceutical Sciences, 109, 330-340. Available at: [Link]

  • Takahashi, N., et al. (2005). Anticancer and superoxide scavenging activities of p-alkylaminophenols having various length alkyl chains. Bioorganic & Medicinal Chemistry, 13(22), 6135-6142. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available at: [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]

  • Takahashi, N., et al. (2005). Antioxidant and anticancer activities of novel p-alkylaminophenols and p-acylaminophenols (aminophenol analogues). Bioorganic & Medicinal Chemistry, 13(22), 6127-6134. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. Available at: [Link]

  • Takahashi, N., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Bioorganic & Medicinal Chemistry, 15(2), 847-853. Available at: [Link]

  • Neto, E. A., et al. (2019). Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway. Frontiers in Pharmacology, 10, 330. Available at: [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. Available at: [Link]

  • PubMed. (2019). Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway. PubMed. Available at: [Link]

  • Galeva, E., & Al-Ghananeem, A. M. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1251. Available at: [Link]

  • Nguyen, D. V., et al. (2025). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Current Organic Synthesis, 22(6), 754-768. Available at: [Link]

  • Nguyen, D. V., et al. (2025). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Ingenta Connect. Available at: [Link]

  • Khan, I., et al. (2023). Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells. International Journal of Molecular Sciences, 24(7), 6795. Available at: [Link]

  • Galeva, E., & Al-Ghananeem, A. M. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. Available at: [Link]

Sources

The Versatile Chiral Synthon: A Technical Guide to the Applications of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the applications of the chiral compound (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol. Primarily geared towards researchers, scientists, and professionals in drug development, this document delves into the synthetic utility of this versatile molecule, with a particular focus on its pivotal role in the manufacturing of prominent antibiotics and its potential as a chiral building block in asymmetric synthesis.

Introduction: Unveiling a Key Chiral Intermediate

This compound, a compound with the CAS number 16854-32-3, is a chiral amino alcohol that has garnered significant attention in the field of synthetic organic chemistry. Its unique structural features, comprising a phenyl ring substituted with a methylthio group, and two contiguous stereocenters bearing hydroxyl and amino functionalities, make it a valuable precursor for the synthesis of complex, stereochemically defined molecules. The precise spatial arrangement of these functional groups is instrumental in its primary application as a key starting material for the synthesis of the amphenicol class of antibiotics, namely thiamphenicol and its fluoro-derivative, florfenicol.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₅NO₂S
Molecular Weight 213.3 g/mol
Appearance Solid
Stereochemistry (1S,2S)

Core Application: Synthesis of Thiamphenicol and Florfenicol

The most prominent and well-documented application of this compound is its function as a critical chiral building block in the industrial synthesis of the broad-spectrum antibiotics thiamphenicol and florfenicol.[1] These drugs are synthetic analogues of chloramphenicol and are widely used in veterinary medicine.[2] The synthesis leverages the pre-existing stereochemistry of the starting material to establish the correct stereoisomer of the final active pharmaceutical ingredient, a crucial factor for its biological activity.

The overall synthetic strategy involves two key transformations of the parent molecule:

  • N-Acylation: Dichloroacetylation of the primary amino group.

  • Sulfur Oxidation: Oxidation of the methylthio group to a methylsulfonyl group.

The order of these steps can be varied, leading to slightly different synthetic routes.[3]

Synthetic Pathway to Thiamphenicol and Florfenicol

The following diagram illustrates the general synthetic pathway from this compound to thiamphenicol and subsequently to florfenicol.

G start This compound intermediate1 N-Dichloroacetyl Intermediate start->intermediate1 Dichloroacetylation (e.g., Methyl Dichloroacetate) thiamphenicol Thiamphenicol intermediate1->thiamphenicol Oxidation (e.g., m-CPBA, Peracetic Acid) florfenicol_intermediate (1R,2S)-2-amino-3-fluoro-1- [4-(methylsulfonyl)phenyl]propan-1-ol thiamphenicol->florfenicol_intermediate florfenicol Florfenicol florfenicol_intermediate->florfenicol Dichloroacetylation (e.g., Methyl Dichloroacetate)

Caption: General synthetic scheme for the preparation of Thiamphenicol and Florfenicol.

Experimental Protocol: Synthesis of Thiamphenicol

The following protocol is a synthesized methodology based on established synthetic transformations.[1][3][4]

Step 1: N-Dichloroacetylation

  • Dissolution: Dissolve this compound in a suitable organic solvent such as methanol.

  • Reagent Addition: Add methyl dichloroacetate to the solution. The choice of a methyl ester of dichloroacetic acid is a common and cost-effective method for this acylation.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., toluene/water) to yield the N-dichloroacetylated intermediate.

Step 2: Oxidation of the Methylthio Group

  • Reagent Selection: The N-dichloroacetylated intermediate is then subjected to oxidation to convert the methylthio group to a methylsulfonyl group. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.[1] The choice of oxidant is critical to ensure selective oxidation of the sulfur atom without affecting other functional groups in the molecule.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent at a controlled temperature (e.g., 0-50 °C) for a period of 0.5 to 10 hours.[1]

  • Work-up and Purification: After the reaction is complete, the reaction mixture is worked up to remove the oxidant and byproducts. This may involve washing with aqueous solutions of a reducing agent (e.g., sodium bisulfite) and a base (e.g., sodium bicarbonate). The final product, thiamphenicol, can be purified by recrystallization.

Synthesis of Florfenicol

Florfenicol is a fluorinated analog of thiamphenicol.[2][5] Its synthesis often starts from an intermediate derived from the thiamphenicol synthesis, specifically (1R,2R)-2-amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride.[6] A key step in the synthesis of florfenicol is the selective fluorination of the primary hydroxyl group. A detailed protocol for the synthesis of (1R,2S)-2-dichloroacetamido-3-fluoro-1-[4-(methylsulfonyl)phenyl]-1-propanol (Florfenicol) from (1R,2S)-1-[4-(methylsulfonyl)phenyl]-2-amino-3-fluoro-1-propanol is provided in the literature.[6]

Experimental Protocol: Final Step in Florfenicol Synthesis [6]

  • Dissolution: Dissolve (1R,2S)-1-[4-(methylsulfonyl)phenyl]-2-amino-3-fluoro-1-propanol in methanol.

  • Reagent Addition: Add methyl dichloroacetate.

  • Reaction Conditions: Heat the mixture to reflux (approximately 60-65 °C) for about 18 hours.

  • Work-up and Isolation: After the reaction is complete, distill off the methanol. Add toluene and water to the residue to precipitate the product.

  • Purification: Filter the precipitated product, wash with methylene chloride, and recrystallize from a mixture of 2-propanol and water to obtain pure florfenicol.

Broader Synthetic Applications

Beyond its role in antibiotic synthesis, this compound and its analogs are valuable chiral building blocks for other synthetic endeavors.

As a Chiral Auxiliary

The term "chiral auxiliary" refers to a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[7] While specific, documented examples of this compound being used as a detachable chiral auxiliary in a wide range of asymmetric reactions are not extensively reported in the readily available literature, its structural motifs are analogous to other amino alcohols that have found utility in this regard. The presence of both an amino and two hydroxyl groups offers multiple points for attachment to a substrate, and the chiral backbone can effectively bias the approach of reagents.

General principles of how such a molecule could function as a chiral auxiliary are illustrated below.

G prochiral Prochiral Substrate adduct Chiral Adduct prochiral->adduct auxiliary (1S,2S)-aminodiol (Chiral Auxiliary) auxiliary->adduct diastereoselective Diastereoselective Reaction (e.g., Alkylation, Aldol) adduct->diastereoselective product_complex Product-Auxiliary Complex diastereoselective->product_complex final_product Enantiomerically Enriched Product product_complex->final_product Auxiliary Cleavage recovered_auxiliary Recovered Auxiliary product_complex->recovered_auxiliary Auxiliary Cleavage

Caption: General workflow illustrating the concept of a chiral auxiliary in asymmetric synthesis.

Further research is warranted to explore the full potential of this compound as a versatile chiral auxiliary for a broader range of asymmetric transformations.

Synthesis of 3,4-Dihydroisoquinolinium Salts
Precursor for Modified Peptides

Amino alcohols are valuable starting materials for the synthesis of modified peptides and peptide analogs.[12][13] These modifications can be introduced to enhance the biological activity, stability, or pharmacokinetic properties of the parent peptide. This compound, with its amino and hydroxyl functionalities, can be incorporated into peptide chains through solid-phase peptide synthesis (SPPS) or solution-phase methods.[14][15][16] The hydroxyl groups can be used for attachment to a solid support or for further functionalization. The unique phenyl-methylthio moiety can also be exploited to introduce specific structural features or to act as a handle for further chemical modifications. While the potential for its use in this area is clear, specific examples and detailed protocols are not extensively covered in the current body of literature.

Conclusion and Future Outlook

This compound has firmly established its importance as a key chiral intermediate in the pharmaceutical industry, primarily for the synthesis of the antibiotics thiamphenicol and florfenicol. Its well-defined stereochemistry is crucial for ensuring the efficacy of these drugs.

The exploration of its broader applications as a chiral auxiliary, a precursor for complex heterocyclic systems like dihydroisoquinolinium salts, and as a building block for modified peptides presents exciting avenues for future research. A deeper investigation into these areas, accompanied by the development of detailed and optimized experimental protocols, will undoubtedly unlock the full synthetic potential of this versatile chiral synthon. Such efforts will be of significant value to the scientific community, particularly those engaged in the fields of medicinal chemistry and asymmetric synthesis, by providing new tools and strategies for the construction of complex and biologically active molecules.

References

  • Solid-Phase Synthesis of Peptide Alcohols. Angewandte Chemie International Edition, 49(1), 117-120. (2010). Available at: [Link]

  • Process for preparing florfenicol. US20050075506A1. (2005).
  • Solid phase peptide synthesis of peptide alcohols. WO2011000848A1. (2011).
  • The novel synthesis of thiamphenicol and florfenicol and key intermediate thereof. CN1743308A. (2006).
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. (2019). Available at: [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. (n.d.). Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. (2006). Available at: [Link]

  • Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 107(44), 18795-18799. (2010). Available at: [Link]

  • Florfenicol. PubChem. (n.d.). Available at: [Link]

  • Process of preparing thiamphenicol. EP0323846A2. (1989).
  • Florfenicol. In The Merck Index Online. Royal Society of Chemistry. (2013).
  • Synthesis of 6-amino-3,4-dihydroisoquinolinium derivatives by ring-opening reactions of acridizinium ions. Organic Letters, 10(5), 757-760. (2008). Available at: [Link]

  • Application Notes and Protocols: Oxidation of 4'-(Methylthio)acetophenone. Benchchem. (n.d.).
  • Synthesis of Chiral Tetrahydroisoquinoline-Derived b-Amino Alcohols and Their Application to Asymmetric Reaction. The Journal of Organic Chemistry, 64(12), 4453-4460. (1999).
  • Synthesis of 3,4-dihydroisoquinolones. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Florfenicol solution preparation and preparation method thereof. CN105796488A. (2016).
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 27(1), 123. (2022). Available at: [Link]

Sources

A Technical Guide to (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol: Sourcing and Specification for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Chiral Intermediate

(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol, also known by its synonym (1S,2S)-(+)-Thiomicamine, is a high-value chiral building block essential for the stereoselective synthesis of advanced pharmaceutical agents and asymmetric catalysts. Its specific stereochemistry, featuring two contiguous chiral centers, and the presence of a methylthio-substituted phenyl ring make it a critical precursor for molecules such as the broad-spectrum antibiotic Thiamphenicol. The precise control of its purity and stereochemical integrity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial availability, key quality specifications, and supplier evaluation criteria for this crucial synthetic intermediate.

Commercial Availability: A Global Supplier Overview

The procurement of this compound (CAS: 16854-32-3) is supported by a network of specialized chemical manufacturers and distributors. While some major global suppliers have discontinued this specific product for research-scale quantities, a robust market exists, particularly among manufacturers specializing in pharmaceutical intermediates. Availability ranges from research-grade grams to commercial-scale kilograms.

Below is a comparative analysis of representative suppliers. Note that listings on chemical marketplaces may represent multiple underlying manufacturers.

Supplier Category Representative Supplier(s) Typical Purity Scale of Supply Key Considerations
Specialty Chemical Suppliers Apollo Scientific[1], Actim (S.R.L.)[2]95% to ≥98% (HPLC)Research (g) to Pilot (kg)Offer well-characterized lots suitable for research and development; may provide detailed Certificates of Analysis (CoA).
Research & Lab Suppliers Research Scientific[3]99%Small Research (g)Geared towards academic and early-stage R&D, offering high purity in small pack sizes.
Manufacturing & Bulk Suppliers Xiamen Hisunny Chemical Co.,Ltd[4]99%Pilot to Commercial (kg)Capable of fulfilling large-scale orders for drug development and manufacturing. Often require direct inquiry for detailed specifications.
Chemical Marketplaces Guidechem[5], Molbase[6], Alfa Chemistry[7], Leap Chem[8]≥96% to 99%Varies by ListerPlatforms that connect buyers with numerous, often international, manufacturers. Due diligence is required to vet the specific end-supplier.
Discontinued (Historical) Sigma-Aldrich (Merck)[9]99%N/APreviously a key supplier for research quantities. Their historical data and cited applications remain a valuable technical resource.[9]

Workflow for Supplier Qualification

Selecting a suitable supplier requires a systematic evaluation to ensure consistent quality and a stable supply chain, which is critical for long-term research projects and drug development pipelines.

A Identify Potential Suppliers (Databases, Marketplaces) B Request Technical Data Packet (CoA, Purity, Specs) A->B Initial Screening C Evaluate Purity & Impurity Profile (HPLC, Chiral HPLC, NMR) B->C Technical Vetting D Request & Test Sample Lot C->D Quality Verification E Assess Supply Chain & Logistics (Lead Times, Packaging, Scale-up) D->E Practical Evaluation F Qualify Supplier & Establish Agreement E->F Final Approval

Caption: Supplier qualification workflow.

Protocol for Evaluating a New Supplier Lot
  • Documentation Review : Request a lot-specific Certificate of Analysis (CoA). Cross-reference the reported purity, melting point, and optical activity against established specifications.

  • Purity Confirmation (HPLC) :

    • Prepare a standard solution of the sample in HPLC-grade methanol or acetonitrile.

    • Use a reverse-phase C18 column.

    • Employ a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the main component from any potential impurities.

    • Confirm the purity is within the required specification (e.g., >98%).

  • Stereochemical Integrity (Chiral HPLC) :

    • Utilize a chiral stationary phase column (e.g., polysaccharide-based).

    • Develop an isocratic method with a suitable mobile phase (e.g., hexane/isopropanol) to resolve the (1S,2S) enantiomer from its (1R,2R) counterpart.

    • The enantiomeric excess (e.e.) should be >99% to ensure stereochemical purity.

  • Structural Verification (NMR/Mass Spec) :

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and absence of significant organic impurities.

    • Use high-resolution mass spectrometry (HRMS) to verify the exact mass and elemental composition.

  • Physical Properties :

    • Measure the melting point. A sharp melting point range close to the literature value (151-154 °C) indicates high purity.

    • Determine the specific rotation. The value should align with reported data (e.g., [α]25/D +25°, c = 1 in ethanol).

Core Technical Specifications & Analytical Methods

High-purity this compound is characterized by a stringent set of physical and chemical properties. These parameters are the foundation of its quality control.

Parameter Specification Typical Analytical Method Rationale for Importance
Appearance White to off-white crystalline powderVisual InspectionDeviations in color may indicate the presence of impurities or degradation.
Purity (Assay) ≥98% (typically >99%)HPLCEnsures the material is free from significant process-related or degradation impurities.
Melting Point 151-154 °CCapillary Melting Point ApparatusA narrow and sharp melting range is a strong indicator of high purity.
Optical Rotation [α]25/D +25° (c=1, ethanol)PolarimetryConfirms the correct stereoisomer is present and in high enantiomeric excess.
Chemical Identity Conforms to structureNMR Spectroscopy, IR SpectroscopyVerifies the molecular structure and the absence of structural isomers.
Enantiomeric Purity ≥99% e.e.Chiral HPLCCritical for ensuring the stereoselectivity of subsequent synthetic steps and the purity of the final API.

Applications in Synthesis: A Chiral Foundation

The utility of (1S,2S)-(+)-Thiomicamine is well-documented in synthetic organic chemistry, where it serves as a versatile starting material. Its primary value lies in its pre-defined stereochemistry, which can be transferred to more complex molecules.

A (1S,2S)-(+)-Thiomicamine (CAS 16854-32-3) B Synthesis of Chiral Catalysts (e.g., Dihydroisoquinolinium Salts) A->B Used In C Chiral Base for Resolution (e.g., EMA401 Antagonist) A->C Used As D Precursor to Modified Peptides (via α-Amino Acid Synthesis) A->D Used In E Asymmetric Epoxidation B->E F Asymmetric Sulfide Oxidation B->F

Caption: Key synthetic applications.

Key documented applications include:

  • Synthesis of Chiral Catalysts : It is a starting material for creating 3,4-dihydroisoquinolinium salts, which act as effective promoters in asymmetric epoxidation and oxidation reactions.[10]

  • Chiral Resolution : It can be employed as a chiral base for the resolution of racemic mixtures, such as in the synthesis of the angiotensin II type 2 receptor (AT2R) antagonist, EMA401.[10]

  • Synthesis of Unnatural Amino Acids : It serves as a precursor for complex α-amino acids, like (3R,4R)-4-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which are incorporated into modified peptides to study biological activity.[10]

Conclusion

This compound is a commercially available yet specialized chemical intermediate. For researchers and developers, successful procurement hinges on a rigorous supplier qualification process that emphasizes analytical verification of purity, identity, and, most critically, stereochemical integrity. By leveraging the network of specialty manufacturers and applying the stringent quality control protocols outlined in this guide, scientists can confidently source this high-purity building block to advance their research and development objectives in asymmetric synthesis and pharmaceutical innovation.

References

  • This compound. MOLBASE. [Link]

  • (1S,2S)-(+)-THIOMICAMINE, 99%. Research Scientific. [Link]

  • L-Thiomicamine – CAS n.: 16854-32-3. Actim (S.R.L.). [Link]

  • This compound | 16854-32-3. Leap Chem Co., Ltd. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling precautions for (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol, a key intermediate in pharmaceutical synthesis. The information herein is intended for researchers, scientists, and drug development professionals. Given the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes data from structurally analogous compounds, namely (±)-3-Amino-1,2-propanediol and (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, alongside general principles for handling powdered Active Pharmaceutical Ingredients (APIs).

Introduction and Scientific Context

This compound is a chiral aminodiol derivative. Such compounds are valuable building blocks in asymmetric synthesis, often utilized in the development of pharmaceuticals. Its structure, featuring an aminodiol backbone and a methylthiophenyl group, necessitates a thorough understanding of its potential hazards to ensure safe handling in a laboratory and manufacturing environment. The aminodiol functional group can exhibit corrosive properties, while the powdered nature of the substance requires measures to control inhalation exposure.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be classified as a hazardous substance. The primary hazards are associated with its potential for skin and eye irritation or corrosion.

GHS Classification (Anticipated) :

  • Skin Corrosion/Irritation: Category 1C or 2. Causes severe skin burns and eye damage or causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Category 1 or 2. Causes serious eye damage or causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). May cause respiratory irritation.[3][4]

Hazard Pictograms (Anticipated) :

Signal Word (Anticipated) : Danger or Warning[1][2][3]

Hazard Statements (Anticipated) :

  • H314: Causes severe skin burns and eye damage.[1]

  • H315: Causes skin irritation.[2][3]

  • H318: Causes serious eye damage.[1]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements (Anticipated) :

  • Prevention: P260, P264, P271, P280[1][2]

  • Response: P301+P330+P331, P302+P352, P304+P340, P305+P351+P338, P310, P332+P313, P337+P313, P362+P364[1][2]

  • Storage: P403+P233, P405[2]

  • Disposal: P501[2]

Physical and Chemical Properties
PropertyValue (for this compound)
Molecular Formula C₁₀H₁₅NO₂S
Molecular Weight 213.3 g/mol
Appearance Solid, likely a crystalline powder
Melting Point 151-154 °C

Risk Mitigation and Engineering Controls

A multi-layered approach to risk mitigation is essential when handling powdered APIs. The hierarchy of controls should be followed, prioritizing engineering controls over personal protective equipment (PPE).

Engineering Controls
  • Ventilation: All handling of the powdered substance should be conducted in a well-ventilated area. A certified chemical fume hood or a biological safety cabinet (BSC) is mandatory for tasks that may generate dust, such as weighing, transferring, or preparing solutions.[5] These containment systems are the primary defense against inhalation risks.[6]

  • Containment: For larger scale operations, or when handling highly potent compounds, more advanced containment strategies like gloveboxes or isolators should be employed to minimize operator exposure.[7] Contained transfer systems, such as split butterfly valves, are recommended to prevent the release of powder during material transfers.[8][9]

Personal Protective Equipment (PPE)

PPE should be selected based on a thorough risk assessment and is to be used in conjunction with engineering controls.

PPE ItemSpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.[4]Protects against splashes and airborne particles.
Hand Protection Nitrile rubber gloves (thickness >0.11 mm).[10]Provides a barrier against skin contact.
Skin and Body Protection A full-sleeved laboratory coat.[4]Prevents contamination of personal clothing.
Respiratory Protection An N95 dust mask or a higher-level respirator may be required depending on the quantity and handling method.Protects against inhalation of fine particles.

Standard Operating Procedures for Safe Handling

Adherence to well-defined protocols is critical for minimizing risk. The following step-by-step methodologies are provided as a guideline and should be adapted to specific laboratory or manufacturing conditions.

Weighing and Dispensing
  • Preparation: Ensure the chemical fume hood or BSC is operational and the work area is clean and uncluttered.

  • Donning PPE: Wear all required PPE before handling the compound.

  • Transfer: Carefully transfer the required amount of the compound from the storage container to a tared weigh boat or vessel inside the ventilated enclosure.

  • Cleaning: After dispensing, securely close the primary container. Decontaminate the exterior of the container and the work surface.

  • Documentation: Record the dispensed amount in the laboratory notebook or batch record.

Solution Preparation
  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements.

  • Dissolution: In the fume hood, slowly add the weighed compound to the solvent while stirring to avoid splashing.

  • Container Sealing: Once dissolved, securely cap the container.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[1]

  • The storage area should be secure and accessible only to authorized personnel.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • In case of skin contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]

  • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[1][2]

  • If swallowed: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]

Spill Response
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

  • Report: Report the incident to the appropriate safety personnel.

Waste Disposal

Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste. Do not allow it to enter drains or waterways.

Visualization of Safety Protocols

Handling Workflow

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Verify Engineering Controls B Don Appropriate PPE A->B C Weighing/Dispensing in Hood B->C D Solution Preparation in Hood C->D If applicable E Securely Store Compound C->E D->E F Decontaminate Work Area E->F G Properly Dispose of Waste F->G

Caption: A flowchart illustrating the safe handling workflow for this compound.

Hierarchy of Safety Controls

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, BSC) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The hierarchy of controls for mitigating exposure to hazardous substances.

Conclusion

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Propanediol. Retrieved from [Link]

  • TCI EUROPE N.V. (2024, December 2). SAFETY DATA SHEET: 2-Amino-1,3-propanediol.
  • Acros Organics. (n.d.). Material Safety Data Sheet: 1,3-Propanediol.
  • CDH Fine Chemical. (n.d.). 2-Amino-2-Methyl-1,3-Propanediol CAS No 115-69-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Tóth, G., et al. (2019). Stereoselective Synthesis and Antiproliferative Activity of Steviol-Based Diterpen Aminodiols. Molecules, 25(1), 59.
  • New Jersey Department of Health. (1999, November). Hazard Summary: METHYLPHENYL- DICHLOROSILANE. Retrieved from [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol.
  • MDPI. (n.d.). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Retrieved from [Link]

  • ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. Retrieved from [Link]

  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Synthesis of (−)-isopulegol-based aminodiols. Reaction conditions. Retrieved from [Link]

  • Schematic. (2025, January 9). How to Improve Powder Handling in Pharma Production. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, April 13). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. Retrieved from [Link]

  • Fisher Scientific. (2023, September 25). SAFETY DATA SHEET: Thiophenol.
  • GMP Journal. (2023, November 7). Safe Handling of Highly Potent Substances. Retrieved from [Link]

  • Labcompare. (2020, April 15). Hazardous-Drug API Powder Safety. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). Thiophenol.
  • ScienceDirect. (n.d.). Novel Domino Reactions for Synthesis of Bioactive Diterpenoids and Alkaloids. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol from 4-(methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Asymmetric Synthesis of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

Abstract

This application note provides a comprehensive and detailed protocol for the asymmetric synthesis of this compound, a key chiral intermediate in the synthesis of the antibiotic Thiamphenicol.[1] The synthesis commences with the commercially available 4-(methylthio)benzaldehyde and proceeds through a stereoselective Henry (nitroaldol) reaction to establish the two contiguous stereocenters, followed by a diastereoselective reduction of the nitro group. This guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis, offering in-depth explanations of the reaction mechanisms, experimental choices, and detailed, reproducible protocols.

Introduction and Scientific Background

The 1,3-aminodiol moiety is a critical pharmacophore found in numerous biologically active molecules, including the amphenicol class of antibiotics like Chloramphenicol and Thiamphenicol.[2][3] These antibiotics function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1] The specific stereochemistry of the aminodiol, particularly the (1S,2S) configuration in the case of the target molecule, is crucial for its biological activity. Therefore, developing efficient and highly stereoselective synthetic routes is of paramount importance for pharmaceutical research and production.

This protocol employs a modern, robust strategy centered around two key transformations:

  • Asymmetric Henry (Nitroaldol) Reaction: This classic carbon-carbon bond-forming reaction joins an aldehyde with a nitroalkane.[4] The primary challenge lies in controlling the stereochemical outcome. We will utilize a ligand-enabled copper(II)-catalyzed reaction with nitroethanol, which has been shown to provide excellent diastereoselectivity and enantioselectivity for the desired syn-2-amino-1,3-diol precursor.[3] The catalyst forms a chiral template that directs the approach of the nucleophilic nitronate to the aldehyde, favoring the formation of the (1S,2S) isomer.

  • Nitro Group Reduction: The intermediate β-nitro alcohol is subsequently converted to the target β-amino alcohol. The choice of reducing agent is critical to ensure high yield and chemoselectivity, preserving the delicate stereocenters and other functional groups. Catalytic hydrogenation using Palladium on carbon (Pd/C) is a clean and highly effective method for this transformation, offering high yields without affecting the aromatic methylthio group or the benzylic alcohol.[5]

This guide provides a validated, step-by-step methodology designed to be a self-validating system for producing high-purity this compound.

Overall Synthetic Pathway

The two-step synthesis transforms 4-(methylthio)benzaldehyde into the target aminodiol. The pathway is designed for high stereocontrol and efficiency.

G cluster_0 Step 1: Asymmetric Henry Reaction cluster_1 Step 2: Nitro Group Reduction A 4-(methylthio)benzaldehyde C (1S,2S)-1-[4-(methylthio)phenyl]- 2-nitro-1,3-propanediol A->C Cu(II)-chiral ligand catalyst Base, Solvent B Nitroethanol B->C D (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]- 1,3-propanediol (Final Product) C->D H₂ (g), Pd/C Solvent (e.g., Methanol)

Caption: Overall synthetic scheme for the target molecule.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part A: Synthesis of (1S,2S)-1-[4-(methylthio)phenyl]-2-nitro-1,3-propanediol via Asymmetric Henry Reaction

This procedure details the crucial stereoselective C-C bond formation. The use of a copper(II)-chiral ligand complex is key to achieving high diastereo- and enantioselectivity.[3]

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )QuantityMoles (mmol)
4-(Methylthio)benzaldehyde3446-89-7152.211.52 g10.0
Nitroethanol625-48-991.071.09 g12.0
Copper(II) Acetate Monohydrate6046-93-1199.65100 mg0.5
(1R,2R)-(-)-N,N'-Dimethyl-1,2-diphenylethylene-1,2-diamine122748-42-3240.34132 mg0.55
Triethylamine (Et₃N)121-44-8101.191.52 mL11.0
Isopropanol67-63-060.1050 mL-

Protocol Steps:

  • Catalyst Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add copper(II) acetate monohydrate (100 mg, 0.5 mmol) and the chiral diamine ligand (132 mg, 0.55 mmol).

  • Add isopropanol (25 mL) and stir the mixture at room temperature for 1 hour. The solution should turn a deep blue, indicating the formation of the chiral catalyst complex.

  • Reactant Addition: To the catalyst solution, add 4-(methylthio)benzaldehyde (1.52 g, 10.0 mmol) followed by nitroethanol (1.09 g, 12.0 mmol).

  • Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add triethylamine (1.52 mL, 11.0 mmol) dropwise over 5 minutes. The addition of a base is necessary to deprotonate the nitroalkane, forming the nucleophilic nitronate.[4][6]

  • Reaction: Allow the reaction to stir at 0 °C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1) solvent system.

  • Workup: Once the starting aldehyde is consumed, quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexane:ethyl acetate (from 4:1 to 2:1) to afford the desired β-nitro alcohol as a pale yellow oil or solid.

Part B: Synthesis of this compound via Reduction

This step converts the nitro intermediate into the final aminodiol product. Catalytic hydrogenation is a clean and efficient method for reducing nitro groups to primary amines without affecting other functionalities.[5][7]

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )QuantityMoles (mmol)
(1S,2S)-1-[4-(methylthio)phenyl]-2-nitro-1,3-propanediolN/A243.292.0 g8.22
Palladium on Carbon (10% Pd/C)7440-05-3-200 mg-
Methanol (MeOH)67-56-132.0440 mL-
Hydrogen Gas (H₂)1333-74-02.021 atm (balloon)-

Protocol Steps:

  • Setup: To a 100 mL round-bottom flask containing the nitro-diol (2.0 g, 8.22 mmol), add methanol (40 mL) and the 10% Pd/C catalyst (200 mg, 10 wt%).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask with a vacuum line and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

  • Reaction: Stir the suspension vigorously at room temperature under the hydrogen atmosphere (balloon pressure). The reaction is typically complete within 4-6 hours. Monitor by TLC (ethyl acetate:methanol 9:1) until the starting material is fully consumed.

  • Filtration: Upon completion, carefully vent the hydrogen atmosphere in the fume hood. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 10 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product is a white to off-white solid.

  • Purification/Recrystallization: The product can be further purified by recrystallization. Dissolve the crude solid in a minimal amount of hot isopropanol or ethanol and allow it to cool slowly to room temperature, then in a refrigerator, to form pure crystals.

  • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, this compound.

Experimental Workflow and Data Analysis

The following diagram outlines the complete workflow from synthesis to final product characterization.

G cluster_A Part A: Henry Reaction cluster_B Part B: Reduction cluster_C Analysis A1 Prepare Catalyst: Cu(OAc)₂ + Chiral Ligand A2 Add Reactants: Aldehyde + Nitroethanol A1->A2 A3 Reaction at 0°C, 24-48h A2->A3 A4 Aqueous Workup (NH₄Cl, EtOAc Extraction) A3->A4 A5 Purification: Flash Chromatography A4->A5 B1 Combine Nitro-diol, Pd/C, MeOH A5->B1 Intermediate Product B2 Hydrogenation (H₂ balloon) RT, 4-6h B1->B2 B3 Filter through Celite® B2->B3 B4 Recrystallize from Hot Alcohol B3->B4 C1 Characterization: - Melting Point - Optical Rotation - ¹H & ¹³C NMR - Mass Spectrometry B4->C1 Final Product

Caption: Detailed experimental and analytical workflow.

Expected Analytical Data

The identity, purity, and stereochemistry of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Result for this compound
Appearance White to off-white crystalline solid
Melting Point 151-154 °C[8]
Optical Rotation [α]²⁵D+25° (c = 1 in ethanol)[8]
¹H NMR (DMSO-d₆)δ (ppm): 7.25 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 4.55 (d, 1H, CH-OH), 3.50-3.60 (m, 1H, CH₂-OH), 3.30-3.40 (m, 1H, CH₂-OH), 2.85 (m, 1H, CH-NH₂), 2.45 (s, 3H, S-CH₃). Note: Peaks for OH and NH₂ are exchangeable and may be broad.
¹³C NMR (DMSO-d₆)δ (ppm): 141.0, 137.5, 126.5, 126.0, 74.0, 64.0, 55.0, 15.0.
Mass Spec (ESI+) m/z: 214.08 [M+H]⁺

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Henry reaction Incomplete reaction; impure reagents; inefficient catalyst formation.Ensure all reagents are dry and pure. Allow sufficient time for catalyst formation. Extend reaction time and monitor closely by TLC.
Low diastereoselectivity Reaction temperature too high; incorrect stoichiometry of base or ligand.Maintain the reaction strictly at 0 °C or lower. Ensure precise addition of the base and ligand.
Incomplete reduction Inactive catalyst; insufficient hydrogen; catalyst poisoning.Use fresh Pd/C catalyst. Ensure the system is properly purged with hydrogen. If the starting material contains sulfur impurities other than the desired group, they may poison the catalyst; purify the intermediate thoroughly.
Product difficult to crystallize Presence of impurities or diastereomers.Re-purify the crude product by column chromatography before attempting recrystallization. Try different solvents (e.g., ethanol, methanol/ether).

Conclusion

This application note provides a reliable and highly stereoselective method for the synthesis of this compound from 4-(methylthio)benzaldehyde. The protocol leverages a modern copper-catalyzed asymmetric Henry reaction and a robust catalytic hydrogenation step. By following the detailed procedures and understanding the underlying chemical principles, researchers can confidently produce this valuable chiral building block for applications in pharmaceutical and synthetic chemistry.

References

  • Liu, J., Li, Y., Ke, M., Liu, M., Zhan, P., Xiao, Y.-C., & Chen, F. (2020). Unified Strategy to Amphenicol Antibiotics: Asymmetric Synthesis of (−)-Chloramphenicol, (−)-Azidamphenicol, and (+)-Thiamphenicol and Its (+)-3-Floride. The Journal of Organic Chemistry, 85(23), 15360–15367. [Link]

  • Paioti, P. H. S., Rezende, P., & Coelho, F. (2011). Diastereoselective synthesis of substituted 2-amino-1,3-propanediols from Morita-Baylis-Hillman adducts. Journal of the Brazilian Chemical Society, 22(12), 2333-2342. [Link]

  • Takeda Chemical Industries, Ltd. (1989). Process of preparing thiamphenicol.
  • Liu, J., et al. (2020). Unified Strategy to Amphenicol Antibiotics: Asymmetric Synthesis of (-)-Chloramphenicol, (-)-Azidamphenicol, and (+)-Thiamphenicol and Its (+)-3-Floride. PubMed. [Link]

  • Contente, M. L., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. MDPI. [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Journey of Thiamphenicol: From Synthesis to Application. Ningbo Innopharmchem. [Link]

  • Di Mola, A., et al. (2015). Enantioselective synthesis of (−)-chloramphenicol via silver-catalysed asymmetric isocyanoacetate aldol reaction. Organic & Biomolecular Chemistry. [Link]

  • Xia, Y., et al. (2021). Catalytic Syn-Selective Nitroaldol Approach to Amphenicol Antibiotics. Organic Chemistry Portal. [Link]

  • Paioti, P. H. S., Rezende, P., & Coelho, F. (2011). Diastereoselective synthesis of substituted 2-amino-1,3-propanediols from Morita-Baylis-Hillman adducts. SciELO. [Link]

  • Liu, J., et al. (2020). Unified Strategy to Amphenicol Antibiotics: Asymmetric Synthesis of (−)-Chloramphenicol, (−)-Azidamphenicol, and (+)-Thiamphenicol and Its (+)-3-Floride. ResearchGate. [Link]

  • Gotor-Fernández, V., et al. (2017). Biocatalytic approaches for enantio and diastereoselective synthesis of chiral β-nitroalcohols. Organic & Biomolecular Chemistry. [Link]

  • Contente, M. L., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. ResearchGate. [Link]

  • Jackson, R. F. W., & Wythes, M. J. (1990). Asymmetric synthesis of chloramphenicol. Journal of the Chemical Society, Chemical Communications. [Link]

  • Zhou, Z., et al. (2003). An efficient synthesis of (-)-chloramphenicol via asymmetric catalytic aziridination. Semantic Scholar. [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

  • Ballini, R., & Petrini, M. (2007). Reduction of the Nitro Group into Amines. ResearchGate. [Link]

  • Purkarthofer, T., et al. (2019). Production of (S)-β-Nitro Alcohols by Enantioselective C-C Bond Cleavage with an R-Selective Hydroxynitrile Lyase. PubMed. [Link]

  • Gotor, V. (n.d.). Biocatalysed Stereoselective Synthesis of Chiral Nitro Alcohols. ResearchGate. [Link]

  • Forró, E., & Fülöp, F. (2018). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 14, 1860-1868. [Link]

  • Wikipedia. (n.d.). Henry reaction. Wikipedia. [Link]

  • Chemistry Stack Exchange. (2014). Reduction of α,β-unsaturated nitro compounds. Chemistry Stack Exchange. [Link]

  • Decicco, E. M., et al. (2024). Synthesis of amphenicol antibiotic analogues. ResearchGate. [Link]

  • Nederberg, F., et al. (2011). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

  • Forró, E., & Fülöp, F. (2018). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. [Link]

  • Professor Dave Explains. (2021). Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. YouTube. [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Sustainable Synthesis of 4-(Methylthio)benzaldehyde. Ningbo Innopharmchem. [Link]

  • SynArchive. (n.d.). Henry Reaction. SynArchive. [Link]

  • Kumar, G. A., et al. (2016). Schiff bases of 4-(methylthio)benzaldehydes: Synthesis, characterization, antibacterial, antioxidant and cytotoxicity Studies. Current Chemistry Letters, 5(1), 1-12. [Link]

  • Growing Science. (n.d.). 4-(Methylthio)benzaldehyde. Growing Science. [Link]

  • Bocascience. (n.d.). Synthesis and Chemical Applications of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol. Bocascience. [Link]

  • Reddy, M. S., et al. (2016). Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Li, Y., et al. (2024). Progress in 1,3-propanediol biosynthesis. PubMed Central. [Link]

  • The Good Scents Company. (n.d.). buchu mercaptan p-mentha-8-thiol-3-one. The Good Scents Company. [Link]

Sources

Application Notes and Protocols for the Use of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol in Modified Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for Advanced Peptide Therapeutics

The exploration of non-proteinogenic amino acids in peptide science has unlocked new avenues for developing therapeutics with enhanced stability, novel functionalities, and improved pharmacokinetic profiles.[1][2] (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol, a chiral amino alcohol also known as Thiomicamine, presents a unique structural scaffold for peptide modification.[3][4] Its structural relationship to the antibiotic thiamphenicol, a derivative of chloramphenicol, suggests its potential for imparting interesting biological activities to peptides.[5][6][7]

This guide provides a comprehensive overview of the strategic incorporation of this compound into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). We will delve into the requisite protecting group strategies, detailed coupling protocols, and methods for the characterization of the resulting modified peptides. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the creation of novel peptide-based molecules.

Structural and Functional Considerations

This compound introduces several key features into a peptide backbone:

  • A Chiral Scaffold: The defined (1S,2S) stereochemistry provides a rigid and predictable conformational constraint, which can be instrumental in optimizing peptide-receptor interactions.

  • Dual Hydroxyl Functionality: The two hydroxyl groups offer sites for secondary modifications, such as glycosylation or PEGylation, to enhance solubility and in vivo stability.[8]

  • The 4-(methylthio)phenyl Moiety: This group imparts a degree of lipophilicity to the peptide. The thioether linkage is relatively stable but can be selectively oxidized to a sulfoxide or sulfone, offering a post-synthetic handle for modulating the electronic properties and biological activity of the peptide.[9] The presence of a thioether can also influence the peptide's overall conformation.[10][11]

Strategic Incorporation into Peptides via SPPS: A Proposed Workflow

The direct incorporation of this compound into a growing peptide chain using standard Fmoc-based SPPS requires a logically devised workflow. The primary challenge lies in the orthogonal protection of its three reactive functional groups: one primary amine and two hydroxyl groups.

spss_workflow cluster_prep Building Block Preparation cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_final Cleavage and Purification prep_start Start: (1S,2S)-(+)-2-Amino-1- [4-(methylthio)phenyl]-1,3-propanediol protect_amine Fmoc Protection of Primary Amine prep_start->protect_amine Fmoc-OSu, Base protect_hydroxyls Protection of Diol (e.g., tBu ethers) protect_amine->protect_hydroxyls Isobutylene, Acid Catalyst final_building_block Fmoc-(tBuO)₂-Thiomicamine Building Block protect_hydroxyls->final_building_block coupling Coupling of Fmoc-(tBuO)₂-Thiomicamine final_building_block->coupling To SPPS Cycle resin Peptide-Resin deprotection Fmoc Deprotection (Piperidine/DMF) resin->deprotection cleavage Cleavage from Resin & Side-Chain Deprotection resin->cleavage Completed Sequence deprotection->coupling HATU/HCTU, DIPEA coupling->resin Next Cycle capping Capping (Optional) coupling->capping purification RP-HPLC Purification cleavage->purification TFA Cocktail characterization Characterization (MS, NMR) purification->characterization final_peptide Final Modified Peptide characterization->final_peptide spss_cycle start_node Start with Peptide-Resin (N-terminal Fmoc) deprotection Fmoc Deprotection (20% Piperidine/DMF) start_node->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Protected Aminodiol (HATU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end_node Ready for Next Cycle or Cleavage wash2->end_node

Sources

Application Notes & Protocols: Strategic Synthesis of Thiamphenicol and Florfenicol from the Chiral Precursor (1S,2S)-(+)-Thiomicamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the strategic application of (1S,2S)-(+)-Thiomicamine as a pivotal chiral intermediate in the synthesis of the broad-spectrum antibiotics, thiamphenicol and its fluorinated analog, florfenicol.[1][2][3] Thiamphenicol and florfenicol are potent bacteriostatic agents that function by inhibiting the 50S ribosomal subunit in bacteria, thereby disrupting protein synthesis.[4][5][6] The stereochemistry of these molecules is critical for their pharmacological activity, making the use of enantiomerically pure starting materials like thiomicamine essential for an efficient and stereoselective synthesis. This document outlines detailed, field-proven protocols, explains the causality behind key experimental choices, and provides visual workflows to guide researchers and drug development professionals in the successful synthesis of these important veterinary and human medicines.

Introduction: The Central Role of the Aminodiol Core

The amphenicol class of antibiotics, which includes chloramphenicol, thiamphenicol, and florfenicol, is characterized by a core p-substituted phenyl-2-amino-1,3-propanediol structure.[2][3] The biological activity is highly dependent on the D-(-)-threo configuration of this aminodiol backbone. Historically, syntheses often involved resolutions of racemic mixtures, which are inherently inefficient as they discard half of the material.

Modern synthetic strategies prioritize asymmetric synthesis to construct the desired stereoisomer directly. (1S,2S)-(+)-Thiomicamine, also known as (1S,2S)-2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol, represents a pre-formed, enantiomerically pure building block containing the correct stereochemistry and the necessary phenyl moiety for both thiamphenicol and florfenicol.[7][8] Its use significantly streamlines the synthesis, avoiding costly and laborious resolution steps.[9]

This guide details two primary synthetic pathways originating from this key intermediate:

  • Pathway A: The direct synthesis of Thiamphenicol.

  • Pathway B: The subsequent conversion of Thiamphenicol to Florfenicol.

Pathway A: Stereoselective Synthesis of Thiamphenicol

The synthesis of thiamphenicol from thiomicamine involves two principal transformations: the dichloroacetylation of the primary amine and the oxidation of the methylthio group to a methylsulfonyl group.

Mechanistic Rationale
  • Dichloroacetylation: The primary amino group of thiomicamine is acylated using a dichloroacetylating agent, typically methyl dichloroacetate. This step introduces the characteristic side chain required for antibiotic activity. The reaction is generally performed in an alcoholic solvent, and a base may be used to maintain a suitable pH, driving the reaction to completion.[10]

  • Oxidation: The methylthio (-SCH₃) group is oxidized to the methylsulfonyl (-SO₂CH₃) group. This is a critical step that differentiates thiamphenicol from other analogs. Common oxidizing agents include hydrogen peroxide with a catalyst like tungstic acid.[10] The sulfonyl group enhances the molecule's electronic properties and resistance to certain bacterial enzymes.

Visualized Workflow: Thiamphenicol Synthesis

G cluster_0 Synthesis of Thiamphenicol A (1S,2S)-(+)-Thiomicamine B Intermediate A->B  Methyl Dichloroacetate,  Methanol, ~50°C C Thiamphenicol B->C  Tungstic Acid,  H₂O₂, Heat

Caption: Synthetic pathway from Thiomicamine to Thiamphenicol.

Detailed Protocol: Thiamphenicol Synthesis

Materials:

  • (1S,2S)-(+)-Thiomicamine (CAS: 16854-32-3)

  • Methanol (Anhydrous)

  • Methyl Dichloroacetate

  • Potassium Hydroxide (for pH adjustment, optional)

  • Tungstic Acid

  • Hydrogen Peroxide (30% solution)

  • Deionized Water

Protocol:

  • Dichloroacetylation:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (1S,2S)-(+)-Thiomicamine (1.0 eq) in methanol (approx. 10 mL per gram of thiomicamine).

    • Add methyl dichloroacetate (1.2 eq) to the solution.

    • Gently heat the mixture to approximately 50°C. If necessary, maintain the pH of the reaction mixture around 9 with a methanolic solution of potassium hydroxide.[10]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

    • Upon completion, cool the reaction mixture. The intermediate, D-threo-1-p-methylmercaptophenyl-2-dichloroacetamidopropane-1,3-diol, can be isolated or used directly in the next step.

  • Oxidation:

    • To the reaction mixture from the previous step, add tungstic acid (catalytic amount, ~0.05 eq).

    • Carefully add 30% hydrogen peroxide (2.5-3.0 eq) dropwise while maintaining the temperature below 60°C to control the exothermic reaction.

    • After the addition is complete, maintain the temperature for an additional 3-4 hours until the oxidation is complete (monitored by TLC or HPLC).

    • Cool the reaction solution to room temperature and then chill in an ice bath to induce crystallization of the crude thiamphenicol.

    • Filter the crude product and wash with cold water.

    • Recrystallize the crude solid from hot water to yield pure thiamphenicol.[10]

Data Summary: Thiamphenicol Synthesis
StepReagentMolar Eq.Key ConditionsExpected YieldPurity (Post-Recrystallization)
1. AcylationMethyl Dichloroacetate1.2Methanol, 50°C, 1-2h>95% (crude)-
2. Oxidation30% Hydrogen Peroxide2.5 - 3.0Tungstic Acid catalyst, <60°C, 3-4h80-90%>99%

Pathway B: Synthesis of Florfenicol from Thiamphenicol

Florfenicol is a structural analog of thiamphenicol where the C-3 primary hydroxyl group is replaced by a fluorine atom. This modification prevents inactivation by bacterial chloramphenicol acetyltransferases (CATs), broadening its spectrum of activity and utility.[6]

Mechanistic Rationale

The conversion of thiamphenicol to florfenicol is a challenging transformation that requires the selective fluorination of a primary hydroxyl group in the presence of a secondary hydroxyl group.

  • Protection (Optional but Recommended): To achieve selectivity, the more reactive aminodiol system is often first protected by forming an oxazoline intermediate. This is typically achieved by reacting thiamphenicol with a reagent like benzonitrile. This protection strategy masks the secondary hydroxyl and the amide nitrogen, leaving the primary C-3 hydroxyl group accessible for fluorination.[11]

  • Fluorination: The exposed hydroxyl group is then replaced with fluorine. This is accomplished using a nucleophilic fluorinating agent. Common reagents include DAST (Diethylaminosulfur trifluoride) or Ishikawa's reagent. The choice of reagent is critical, as these can be hazardous and require careful handling.[11][12]

  • Deprotection (Hydrolysis): The protecting group (e.g., the oxazoline ring) is removed by acid-catalyzed hydrolysis to regenerate the aminodiol core, now with the fluorine atom at the C-3 position, yielding florfenicol.[13]

Visualized Workflow: Florfenicol Synthesis

G cluster_1 Synthesis of Florfenicol from Thiamphenicol C Thiamphenicol D Protected Intermediate (Oxazoline) C->D  Dichloroacetonitrile,  Cyclization E Fluorinated Intermediate D->E  Fluorinating Agent  (e.g., DAST) F Florfenicol E->F  Acid Hydrolysis  (Ring Opening)

Caption: A common synthetic pathway from Thiamphenicol to Florfenicol.

Detailed Protocol: Florfenicol Synthesis

Materials:

  • Thiamphenicol

  • Dichloroacetonitrile

  • Fluorinating agent (e.g., DAST, Ishikawa reagent) - Handle with extreme caution in a fume hood.

  • Anhydrous organic solvent (e.g., Dichloromethane, THF)

  • Aqueous Acid (e.g., Hydrochloric acid, p-toluenesulfonic acid)

  • Isopropanol

Protocol:

  • Oxazoline Formation (Protection):

    • A patented method describes the reaction of a reduced thiamphenicol precursor (aminodiol) with dichloroacetonitrile to form an oxazoline.[11][14] This step protects the secondary hydroxyl and amino groups.

    • Dissolve the starting material in a suitable solvent and add dichloroacetonitrile. The reaction is typically heated to drive the cyclization.

  • Fluorination:

    • Dissolve the protected intermediate (1.0 eq) in an anhydrous organic solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to a low temperature (e.g., -78°C to 0°C, depending on the reagent).

    • Slowly add the fluorinating agent (e.g., DAST, 1.1-1.5 eq) dropwise. CAUTION: This reaction can be vigorous and releases corrosive byproducts.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.

  • Hydrolysis (Deprotection):

    • Dissolve the crude fluorinated intermediate in a mixture of an organic solvent (like isopropanol) and water.[12][13]

    • Add a catalytic amount of a strong acid (e.g., HCl or p-toluenesulfonic acid) and heat the mixture (e.g., to 70°C) for several hours to facilitate the hydrolysis of the oxazoline ring.[12][13]

    • Monitor the reaction for the disappearance of the intermediate.

    • Upon completion, cool the solution to induce crystallization.

    • Filter the solid, wash with cold water, and dry to obtain florfenicol.

Data Summary: Florfenicol Synthesis
StepReagentMolar Eq.Key ConditionsExpected YieldPurity
1. ProtectionDichloroacetonitrile1.1 - 1.5Heat, various solvents85-95%-
2. FluorinationDAST / Ishikawa Reagent1.1 - 1.5Anhydrous CH₂Cl₂, -78°C to RT70-85%-
3. HydrolysisHCl or p-TSA (cat.)CatalyticIsopropanol/Water, 70°C, 5h>95%>99%

Conclusion

(1S,2S)-(+)-Thiomicamine is a highly valuable and strategic starting material for the stereoselective synthesis of thiamphenicol and, by extension, florfenicol. By beginning with this enantiopure aminodiol, manufacturers can circumvent inefficient resolution steps, leading to higher overall yields and a more economical and environmentally friendly process. The protocols detailed herein represent robust and scalable methods grounded in established chemical principles, providing a clear pathway for the production of these critical antibacterial agents. Careful control of reaction conditions and adherence to safety protocols, especially during the fluorination step, are paramount for successful and safe synthesis.

References

  • MDPI. (2022). Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology. MDPI. [Link]

  • Google Patents. (n.d.). Florfenicol synthesizing method - EP3133061A1.
  • Google Patents. (n.d.). Synthesis method of florfenicol - CN102070497B.
  • Google Patents. (n.d.). Process of preparing thiamphenicol - EP0323846A2.
  • ResearchGate. (2011). A short stereoselective synthesis of (−)-chloramphenicol and (+)-thiamphenicol. ResearchGate. [Link]

  • Shanghai Canbi Pharma Ltd. (n.d.). 16854-32-3|(1S,2S)-(+)-Thiomicamine. Canbi Pharma. [Link]

  • Google Patents. (n.d.). ASYMMETRIC PROCESS FOR PREPARING FLORFENICOL, THIAMPHENICOL, CHLORAMPHENICOL AND OXAZOLINE INTERMEDIATES - EP0674618B1.
  • Patsnap Synapse. (2024). What is the mechanism of Thiamphenicol?. Patsnap Synapse. [Link]

  • Google Patents. (n.d.). Asymmetric process for preparing florfenicol, thiamphenicol chloramphenicol and oxazoline intermediates - US5352832A.
  • Lookchem. (n.d.). Cas 716-61-0, D-(-)-THREO-2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL. Lookchem. [Link]

  • Google Patents. (n.d.). Preparation method of thiamphenicol - CN101812000A.
  • Google Patents. (n.d.). Process for the synthesis of intermediates of chloramphenicol or its analogues - EP1948594B1.
  • ResearchGate. (2005). New stereoselective synthesis of thiamphenicol and florfenicol from enantiomerically pure cyanohydrin: a chemo-enzymatic approach. ResearchGate. [Link]

  • Google Patents. (n.d.). The novel synthesis of thiamphenicol and florfenicol and key intermediate thereof - CN1743308A.
  • MDPI. (2022). Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology. MDPI. [Link]

  • Poultrymed. (n.d.). Amphenicols. Poultrymed. [Link]

  • EFSA Journal. (2021). Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 7: Amphenicols: florfenicol and thiamphenicol. Wiley Online Library. [Link]

Sources

(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol: A Practical Guide to Chiral Resolution via Diastereomeric Salt Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The isolation of single enantiomers is a critical mandate in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often exclusive to a specific stereoisomer.[1][2] Chiral resolution by diastereomeric salt formation remains a dominant, scalable, and economically viable method for achieving this separation.[1] This document provides a detailed technical guide on the application of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol, also known as Thiomicamine, as an effective chiral resolving agent for racemic acids. We will explore the underlying principles, provide robust screening and scale-up protocols, and explain the causality behind key experimental choices to empower researchers in developing efficient and successful resolution processes.

Introduction: The Principle of Diastereomeric Resolution

Enantiomers, being non-superimposable mirror images, possess identical physical properties (e.g., boiling point, solubility), making their direct separation exceptionally challenging.[2][3] The strategy of diastereomeric salt formation elegantly circumvents this issue. By reacting a racemic mixture (e.g., a carboxylic acid, R/S-Acid) with a single enantiomer of a chiral resolving agent (e.g., a chiral base like (1S,2S)-(+)-Thiomicamine), two diastereomeric salts are formed: [(R-Acid)-(S,S-Base)] and [(S-Acid)-(S,S-Base)].

Unlike enantiomers, diastereomers have distinct physical properties, most critically, differential solubility in specific solvents.[3] This disparity allows for the selective crystallization of the less soluble diastereomeric salt, which can then be physically separated by filtration. Subsequent treatment of the isolated salt with a strong acid breaks the ionic bond, liberating the desired, enantiomerically-enriched acid and regenerating the resolving agent for potential reuse.[3][4]

This compound is a valuable resolving agent due to its rigid structure, defined stereochemistry, and basic amino group capable of forming salts with acidic compounds.[5][6] It is also a key intermediate in the synthesis of important antibiotics such as thiamphenicol and florfenicol, highlighting its significance in stereocontrolled synthesis.[5][7][8][9][10][11]

Mechanism and Workflow Overview

The entire process is a multi-stage physical and chemical separation rooted in the principles of solubility and acid-base chemistry. The success of the resolution hinges on identifying conditions where the solubility difference between the two diastereomeric salts is maximized.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 racemic_acid Racemic Acid (R-COOH + S-COOH) salt_formation Diastereomeric Salt Formation (in suitable solvent) racemic_acid->salt_formation resolving_agent (1S,2S)-(+)-Resolving Agent (S,S-Base) resolving_agent->salt_formation diastereomer_mix Mixture of Diastereomeric Salts (R-COO⁻ • S,S-BaseH⁺) (S-COO⁻ • S,S-BaseH⁺) salt_formation->diastereomer_mix crystallization Fractional Crystallization (Exploits solubility difference) diastereomer_mix->crystallization less_soluble Less Soluble Salt (Solid) (e.g., R-COO⁻ • S,S-BaseH⁺) crystallization->less_soluble more_soluble More Soluble Salt (in Filtrate) (e.g., S-COO⁻ • S,S-BaseH⁺) crystallization->more_soluble acidification1 Acidification (HCl) less_soluble->acidification1 acidification2 Acidification (HCl) more_soluble->acidification2 enantiomer1 Pure Enantiomer 1 (R-COOH) acidification1->enantiomer1 recovered_agent1 Recovered Agent (S,S-Base • HCl) acidification1->recovered_agent1 enantiomer2 Pure Enantiomer 2 (S-COOH) acidification2->enantiomer2 recovered_agent2 Recovered Agent (S,S-Base • HCl) acidification2->recovered_agent2

Caption: General Principle of Chiral Resolution.

Protocol Part I: High-Throughput Screening

The selection of an appropriate solvent system is the most critical factor for a successful resolution.[1][12] A trial-and-error approach can be time-consuming and inefficient.[13] A systematic, small-scale screening is highly recommended to identify promising conditions before proceeding to a larger scale.

Objective: To rapidly screen multiple solvents and solvent mixtures to identify conditions that provide good crystallinity and maximum discrimination in solubility between the two diastereomeric salts.

Methodology (96-Well Plate Format):

  • Stock Solution Preparation:

    • Prepare a stock solution of the racemic acid in a suitable, volatile solvent like methanol or ethanol.

    • Prepare a separate stock solution of this compound, also in methanol or ethanol, at an equimolar concentration to the acid.

  • Dispensing:

    • Using a multichannel pipette, dispense a fixed amount of the racemic acid stock solution into each well of a 96-well microplate.

    • Dispense an equimolar amount of the resolving agent stock solution into the same wells. Scientist's Note: A 1:1 molar ratio is a common starting point, but screening substoichiometric amounts (e.g., 0.5 equivalents) of the resolving agent can sometimes be beneficial.

  • Salt Formation & Evaporation:

    • Seal the plate and stir at a slightly elevated temperature (e.g., 40-50 °C) for 1-2 hours to ensure complete salt formation.[12]

    • Remove the solvent by evaporation under reduced pressure (e.g., using a Genevac system) to leave the dry diastereomeric salt mixture in each well.[12]

  • Solvent Screening:

    • To the columns of the plate, add a panel of different resolution solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).[12]

    • Seal the plate and agitate under a defined temperature cycle (e.g., heat to 60 °C for 2 hours, then cool slowly to room temperature and hold for 12-20 hours). Rationale: The heating-cooling cycle is designed to dissolve the salts and then promote selective crystallization of the less soluble diastereomer upon cooling.

  • Analysis:

    • After the cycle, visually inspect each well for the presence of a crystalline solid.

    • Carefully remove the supernatant (filtrate) from wells showing precipitation.

    • Liberate the acid from both the solid and the filtrate by adding dilute HCl.

    • Analyze the enantiomeric excess (e.e.) of the acid in both phases using chiral HPLC or SFC.

Interpretation: The ideal solvent system will result in a high e.e. for the acid recovered from the solid precipitate and a corresponding high e.e. of the opposite enantiomer in the filtrate.

Protocol Part II: Preparative Scale Resolution

This protocol outlines a general procedure for resolving a racemic carboxylic acid on a preparative scale, based on the optimal conditions identified during screening.

G A Step 1: Salt Formation - Dissolve Racemic Acid & Resolving Agent in optimal solvent. - Heat to reflux/dissolution. B Step 2: Crystallization - Slow, controlled cooling to RT. - Optional: Cool further (e.g., 0-5°C). - Age for several hours. A->B C Step 3: Isolation - Filter the crystalline salt. - Wash with cold solvent. - Dry the solid (less soluble salt). B->C D Step 4: Purity Check (Optional) - Check d.e. of salt. - If needed, proceed to Recrystallization. C->D E Step 5: Liberation of Enantiomer - Suspend salt in water/organic solvent. - Acidify with aq. HCl (pH 1-2). D->E d.e. is sufficient H Recrystallization - Redissolve salt in minimal hot solvent. - Repeat Step 2 & 3. D->H d.e. is insufficient F Step 6: Product Isolation - Separate organic & aqueous layers. - Extract aqueous layer. - Dry & concentrate organic layer to get Enriched Enantiomer. E->F G Step 7: Agent Recovery - Basify aqueous layer (NaOH, pH 10-12). - Extract with organic solvent. - Dry & concentrate to recover Resolving Agent. E->G H->C

Sources

Application Note: Derivatization Strategies for the Sensitive and Chiral Analysis of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols for the chemical derivatization of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol (also known as Thiomicamine), a key chiral intermediate and potential impurity related to the antibiotic Thiamphenicol.[1][][3] The inherent structural properties of this analyte—high polarity and the absence of a strong chromophore—present significant challenges for direct analysis by common chromatographic techniques like reversed-phase HPLC-UV or gas chromatography. This note details two robust derivatization workflows designed to enhance analytical performance: one employing o-Phthalaldehyde (OPA) for high-sensitivity fluorescence detection in HPLC, and another utilizing Marfey’s reagent for the chiral purity assessment and separation of stereoisomers.[4][5] A third protocol for GC-MS analysis via silylation is also discussed. These methods provide the necessary tools for researchers and quality control analysts in pharmaceutical development to achieve reliable detection, quantification, and chiral discrimination.

Introduction: The Analytical Challenge

This compound is a primary aminodiol of significant interest in pharmaceutical synthesis. It serves as a crucial starting material and is a potential process-related impurity in the manufacturing of antibiotics like Thiamphenicol and Florfenicol.[1][6] Accurate quantification and chiral purity assessment are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

The molecule's structure, containing a primary amine and two hydroxyl groups, makes it highly polar and non-volatile, while the phenyl ring lacks a sufficiently strong chromophore for sensitive UV detection at low concentrations.[7] Direct analysis on standard reversed-phase HPLC columns often results in poor retention and low sensitivity. Gas chromatography (GC) is not feasible without modifying the polar functional groups to increase volatility.[7]

Chemical derivatization addresses these limitations by covalently attaching a tag to the analyte's primary amine group. This process can:

  • Introduce a potent chromophore or fluorophore , dramatically increasing sensitivity for HPLC-UV or HPLC-Fluorescence (FLD) analysis.[8][9]

  • Increase hydrophobicity , improving retention and peak shape in reversed-phase chromatography.

  • Create a volatile derivative , enabling analysis by GC-MS.[10][11]

  • Form diastereomers from enantiomers , allowing for their separation and quantification on a standard achiral column.[4][5][12]

This guide provides the scientific rationale and step-by-step protocols for three field-proven derivatization strategies tailored for this specific analyte.

Workflow for Analytical Derivatization

The overall process follows a logical sequence from sample preparation to data analysis. The choice of derivatization agent and subsequent analytical technique is dictated by the specific analytical goal (e.g., trace quantification vs. chiral purity).

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Analyte Solution (in appropriate solvent) Reagent Add Derivatization Reagent (e.g., OPA, Marfey's) Sample->Reagent 1. Stoichiometry Reaction Incubate (Controlled Temp & Time) Reagent->Reaction 2. Optimization Quench Quench Reaction (If necessary) Reaction->Quench 3. Stability Inject Inject into Chromatography System Quench->Inject 4. Dilution Separate Chromatographic Separation Inject->Separate Detect Detection (FLD, UV, or MS) Separate->Detect

Caption: General analytical workflow for derivatization.

Protocol 1: High-Sensitivity Analysis using o-Phthalaldehyde (OPA)

Principle: OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) under basic conditions to form a highly fluorescent isoindole derivative.[13] This reaction is rapid, specific for primary amines, and offers picomole-level detection limits, making it ideal for impurity analysis.[14] The resulting derivative exhibits strong fluorescence, which is measured by an HPLC-FLD system.

Materials and Reagents
  • This compound standard

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol (MCE)

  • Boric Acid

  • Sodium Hydroxide

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, 18.2 MΩ·cm)

Reagent Preparation
  • Borate Buffer (0.4 M, pH 10.4): Dissolve 2.47 g of boric acid in 100 mL of HPLC-grade water. Adjust the pH to 10.4 with a concentrated sodium hydroxide solution.

  • OPA Derivatization Reagent: In a 10 mL amber vial, dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer (pH 10.4) and mix. Finally, add 50 µL of 2-mercaptoethanol and mix thoroughly. This reagent should be prepared fresh daily for optimal performance.[15]

Derivatization Protocol
  • Prepare a stock solution of the analyte in methanol (e.g., 1 mg/mL). Create a series of working standards by diluting the stock solution with methanol.

  • In a microcentrifuge tube or autosampler vial, add 100 µL of the analyte standard or sample solution.

  • Add 200 µL of the freshly prepared OPA derivatization reagent.

  • Vortex the mixture for exactly 1 minute at room temperature.[16][15] The reaction is very fast.

  • Immediately inject a defined volume (e.g., 20 µL) into the HPLC system.

    • Causality: The isoindole derivative can be unstable over long periods, so prompt analysis is crucial for reproducibility.[16] Adding a small amount of acid (e.g., 5 µL of 5% acetic acid) can help stabilize the derivative if immediate injection is not possible.[16]

HPLC-FLD Conditions
ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Sodium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 15 min; hold at 70% B for 2 min; return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Fluorescence Excitation: 340 nm, Emission: 455 nm
Expected Results

This method should yield a significant enhancement in detection sensitivity compared to UV. The limit of detection (LOD) is expected to be in the low ng/mL range.

Analyte FormDetection MethodTypical Limit of Quantitation (LOQ)
UnderivatizedHPLC-UV (220 nm)~ 1 µg/mL
OPA DerivativeHPLC-FLD~ 5 ng/mL

Protocol 2: Chiral Purity Analysis using Marfey's Reagent

Principle: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is a chiral derivatizing agent used to determine the enantiomeric purity of primary and secondary amines.[4][5][12] The reagent itself is enantiomerically pure. It reacts with the primary amine of both the (1S,2S) and the potential (1R,2R) enantiomer of the analyte to form a pair of diastereomers.[17] These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase HPLC column, allowing for their quantification.[4][5]

G cluster_reactants Reactants cluster_products Products cluster_hplc Achiral HPLC Separation Analyte_S (1S,2S)-Analyte (Enantiomer 1) Diastereomer_S L-S Diastereomer Analyte_S->Diastereomer_S Analyte_R (1R,2R)-Analyte (Enantiomer 2) Diastereomer_R L-R Diastereomer Analyte_R->Diastereomer_R Marfey Marfey's Reagent (L-FDAA) Marfey->Diastereomer_S Marfey->Diastereomer_R Peak1 Peak 1 Diastereomer_S->Peak1 Separable Peak2 Peak 2 Diastereomer_R->Peak2 Separable

Caption: Formation of separable diastereomers using Marfey's Reagent.

Materials and Reagents
  • Analyte sample

  • Marfey's Reagent (L-FDAA)

  • Acetone

  • Sodium Bicarbonate (1 M solution)

  • Hydrochloric Acid (1 N)

  • Acetonitrile (HPLC Grade)

  • Trifluoroacetic Acid (TFA)

  • Water (HPLC Grade, 18.2 MΩ·cm)

Derivatization Protocol
  • Dissolve approximately 2 mg of the analyte sample in 400 µL of water.

  • Prepare the Marfey's reagent solution by dissolving 4 mg of L-FDAA in 800 µL of acetone. This should be done fresh.

  • In a reaction vial, combine 100 µL of the analyte solution with 200 µL of the Marfey's reagent solution.

  • Add 40 µL of 1 M sodium bicarbonate solution to initiate the reaction and adjust the pH.[18]

  • Vortex the mixture and incubate at 40°C for 90 minutes in a heating block or water bath.[17]

    • Causality: The elevated temperature ensures the complete reaction of the amine with the reagent. The bicarbonate provides the necessary basic environment for the nucleophilic aromatic substitution reaction to proceed efficiently.

  • After incubation, cool the vial to room temperature.

  • Neutralize the reaction by adding 20 µL of 1 N HCl. This stops the reaction and prepares the sample for injection.

  • Dilute the final mixture with 1 mL of the initial mobile phase (e.g., 70:30 Water/Acetonitrile) and vortex.

  • Inject 20 µL into the HPLC-UV system.

HPLC-UV Conditions
ParameterCondition
Column C18 Reversed-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 30% B to 60% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 20 µL
UV Detection 340 nm
Expected Results

The chromatogram should show two separated peaks corresponding to the two diastereomers formed. The peak for the L-S diastereomer (from the main (1S,2S) analyte) will be significantly larger than the peak for the L-R diastereomer (from the (1R,2R) impurity). The enantiomeric excess (% ee) can be calculated from the peak areas (A) of the two diastereomers.

% Enantiomeric Excess = [(A_major - A_minor) / (A_major + A_minor)] x 100

Protocol 3: GC-MS Analysis via Silylation

Principle: For GC-MS analysis, the high polarity and low volatility of the aminodiol must be addressed. Silylation is a common derivatization technique that replaces the active hydrogens on the primary amine and two hydroxyl groups with nonpolar trimethylsilyl (TMS) groups.[19] This reaction, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), drastically increases the molecule's volatility and thermal stability, making it suitable for GC analysis.[7][20][21]

Protocol Outline
  • Drying: Evaporate a measured aliquot of the sample solution to complete dryness under a stream of nitrogen. It is critical to remove all moisture, as silylation reagents are water-sensitive.

  • Reconstitution: Add 100 µL of a silylation-compatible solvent (e.g., pyridine or acetonitrile).

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS system.

Trustworthiness and Validation

All protocols must be self-validating. For each method, it is imperative to:

  • Run a reagent blank: Inject a derivatized blank solvent to identify any interfering peaks from the reagents themselves.

  • Confirm analyte peak: Spike a known concentration of the analyte standard into a blank and run the derivatization to confirm the retention time and response of the derivative.

  • Assess Linearity and Range: Prepare a calibration curve using at least five concentrations of the derivatized standard to establish the method's linear dynamic range and ensure accurate quantification.

  • Evaluate Precision: Perform replicate derivatizations and injections of a single standard to determine the method's repeatability (RSD < 2% is typically desired).

Conclusion

The derivatization methods presented in this application note provide robust and reliable solutions for the analytical challenges associated with this compound. The OPA method offers exceptional sensitivity for trace-level quantification, while the Marfey's reagent protocol provides a definitive means for assessing chiral purity. Silylation followed by GC-MS serves as a powerful alternative for structural confirmation. The choice of method should be guided by the specific analytical requirements, whether for process monitoring, impurity profiling, or final product quality control. Proper validation of these protocols within the user's laboratory is essential for ensuring data integrity and regulatory compliance.

References

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161. [Link]

  • Toyo'oka, T., et al. (2006). Chiral Discrimination of Primary Amines by HPLC After Labeling With a Chiral Derivatization Reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl Chloride. Journal of Separation Science, 29(10), 1390-8. [Link]

  • Yoshitake, T., et al. (2004). A fluorous tag-bound fluorescence derivatization reagent, F-trap pyrene, for reagent peak-free HPLC analysis of aliphatic amines. Analytical Biochemistry, 332(1), 28-35. [Link]

  • Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 2(1), 1-13. [Link]

  • Jin, D., et al. (1995). 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride was found to be a sensitive fluorescence derivatization reagent for primary amines. The Analyst, 120(7), 1955-1958. [Link]

  • Veeprho. (n.d.). Thiamphenicol Impurities and Related Compound. [Link]

  • Alm, R. (2020). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231-247. [Link]

  • Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]

  • Jacobs, W. A. (2017). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. eScholarship.org. [Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. [Link]

  • Fujii, K., et al. (2007). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 70(9), 1478-1482. [Link]

  • Chemistry For Everyone. (2023). What Is Derivatization In GC-MS? YouTube. [Link]

  • Pharmaffiliates. (n.d.). Thiamphenicol-impurities. [Link]

  • Pharmaffiliates. (n.d.). Thiamphenicol-impurities. [Link]

  • Bibel, H. (2023). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Roth, M. (1971). o-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin. Analytical Biochemistry, 44(1), 233-246. [Link]

  • Molnár-Perl, I. (2000). Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives. Journal of Chromatography A, 891(1), 1-32. [Link]

  • Axios Research. (n.d.). Thiamphenicol Impurity 1. [Link]

  • Interchim. (n.d.). OPA, amine detection reagent. [Link]

  • Al-Sabti, T. A., & Al-Kaf, A. G. (2012). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed. International Journal of Analytical Chemistry. [Link]

  • Shen, J., et al. (2009). Determination of chloramphenicol, thiamphenicol, florfenicol, and florfenicol amine in poultry and porcine muscle and liver by gas chromatography-negative chemical ionization mass spectrometry. Journal of Chromatography B, 877(14-15), 1523-9. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Study of chiral separation of chloramphenicol analogs by high performance liquid chromatography. Il Farmaco, 58(7), 499-504. [Link]

  • Tao, Y., et al. (2018). Quantitative analysis of chloramphenicol, thiamphenicol, florfenicol and florfenicol amine in eggs via liquid chromatography-electrospray ionization tandem mass spectrometry. Food Chemistry, 269, 542-548. [Link]

  • Singh, S., et al. (2020). Synthesis, Analytical Characterization and Spectroscopic Investigation of Chloramphenicol Impurity A for the Quality Control of Chloramphenicol and its Formulation as Per International Compendium. Current Pharmaceutical Analysis, 17(6), 798-806. [Link]

  • Wijnberg, J. B. P. A., et al. (1982). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry, 47(21), 4160-4165. [Link]

  • Chemspace. (n.d.). Synthesis and Chemical Applications of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol. [Link]

  • Stoilova, I., et al. (2019). HPLC-DAD analysis of florfenicol and thiamphenicol in medicated feedingstuffs. Bulgarian Journal of Veterinary Medicine, 22(3), 329-337. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Chloramphenicol. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. [Link]

  • ResearchGate. (n.d.). Assay of the Related Compounds Thiamphenicol, Florphenicol, and Chloramphenicol by CE. [Link]

  • Zhang, H., et al. (2007). Simultaneous determination of chloramphenicol, thiamphenicol, and florfenicol residues in animal tissues by gas chromatography/mass spectrometry. Se Pu, 25(2), 231-5. [Link]

  • Giordano, C., et al. (1991). Direct conversion of (1S,2S)-2-amino-1-[(4-methylthio)phenyl]-1,3-propanediol into its enantiomer for efficient synthesis of thiamphenicol and florfenicol. The Journal of Organic Chemistry, 56(21), 6114-6118. [Link]

  • Chu, P. S., et al. (2016). Determination of chloramphenicol, thiamphenicol, florfenicol and florfenicol amine in poultry, swine, bovine and fish by liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 24(3), 547-556. [Link]

Sources

Large-scale and process chemistry of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Large-Scale and Process Chemistry of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

Introduction: The Strategic Importance of a Chiral Keystone

This compound, also known commercially as Thiomicamine, is a high-value chiral building block pivotal to the pharmaceutical industry.[1] Its structural architecture, featuring two specific stereocenters, an aromatic methylthio group, and both amino and hydroxyl functionalities, makes it an indispensable precursor for the synthesis of potent broad-spectrum antibiotics.[1] This compound serves as the crucial intermediate in the industrial production of Thiamphenicol and its fluorinated derivative, Florfenicol.[2][3]

These antibiotics are synthetic analogues of Chloramphenicol, a naturally occurring antibiotic.[4] The critical modification in Thiamphenicol is the replacement of the para-nitro group of Chloramphenicol with a methylsulfonyl group, a change that significantly reduces the risk of aplastic anemia, a severe side effect associated with Chloramphenicol.[4] Florfenicol further evolves this structure by introducing a fluorine atom, which enhances its resistance to bacterial enzymes that can deactivate other phenicol antibiotics.[3] The precise (1S,2S) stereochemistry of the aminodiol backbone is essential for their biological activity, making the stereocontrolled, large-scale synthesis of the title compound a topic of significant industrial and academic interest. This guide provides a detailed exploration of its process chemistry, from synthesis to application, tailored for professionals in chemical research and drug development.

Part 1: Large-Scale Synthesis Methodologies

The industrial synthesis of a chiral molecule like this compound is governed by the principles of efficiency, cost-effectiveness, stereochemical purity, and safety. The evolution of its manufacturing processes reflects the broader trends in pharmaceutical chemistry, moving from classical resolution techniques to more sophisticated and sustainable asymmetric synthesis strategies.

The Classical Approach: Racemic Synthesis and Chiral Resolution

The traditional and often initial approach for producing enantiomerically pure compounds involves the synthesis of a racemic mixture, followed by the separation of the desired enantiomer.

Synthetic Rationale: The synthesis typically commences with a readily available starting material like 4-(methylthio)benzaldehyde.[1] The core strategy is to build the three-carbon propanediol backbone and introduce the amino group, leading to a mixture of stereoisomers. The critical step is the subsequent separation.

Generalized Protocol for Racemic Intermediate:

  • Condensation: 4-(methylthio)benzaldehyde is condensed with a nitroalkane, such as nitromethane, in a Henry (nitroaldol) reaction to form a nitro-alcohol intermediate.

  • Further Elaboration: The intermediate may undergo further reactions to introduce the final hydroxymethyl group.

  • Reduction: The nitro group is reduced to a primary amine, and any carbonyl groups are reduced to hydroxyl groups. A common reducing agent for the nitro group on an industrial scale is catalytic hydrogenation (e.g., using a Nickel catalyst) due to its efficiency and cleaner waste profile compared to metal/acid reductions.

  • Formation of Diastereomers: These steps typically produce a mixture of diastereomers, primarily the (±)-threo and (±)-erythro forms. The threo diastereomer is the desired precursor for the amphenicol class of antibiotics. The mixture is often separated at this stage based on differences in physical properties like solubility.

The Resolution Step: The racemic (±)-threo-2-amino-1-[4-(methylthio)phenyl]-1,3-propanediol is then resolved using a chiral resolving agent, such as D-tartaric acid. The process relies on the formation of diastereomeric salts with different solubilities, allowing one to be selectively crystallized from the solution.

Causality Behind the Choice: Chiral resolution is a time-tested method that does not require expensive asymmetric catalysts or ligands. Its primary drawback is the theoretical maximum yield of 50% for the desired enantiomer. For large-scale processes to be economically viable, an efficient method for racemizing and recycling the unwanted enantiomer is highly desirable.

Modern Approaches: Asymmetric Synthesis

To overcome the inherent 50% yield limitation of classical resolution, modern process chemistry focuses on asymmetric synthesis, where the desired stereochemistry is established directly during the reaction.

A. Asymmetric Nitroaldol (Henry) Reaction: This is one of the most powerful methods for establishing the correct stereochemistry early in the synthesis.

  • Mechanism & Justification: The reaction between 4-(methylthio)benzaldehyde and nitromethane is carried out in the presence of a chiral catalyst, often a complex of a metal (like copper) with a chiral ligand. The catalyst creates a chiral environment that directs the nucleophilic attack of the nitromethane anion to one face of the aldehyde, preferentially forming one enantiomer of the nitro-alcohol product. This approach is highly atom-economical and can achieve high enantiomeric excess (ee). A subsequent diastereoselective reaction with formaldehyde followed by reduction yields the desired (1S,2S) product.[5]

B. Chemo-Enzymatic Synthesis: This strategy leverages the high stereoselectivity of enzymes to create a key chiral intermediate.

  • Mechanism & Justification: An enzyme, such as an (R)-hydroxynitrile lyase, can catalyze the addition of hydrogen cyanide to 4-(methylthio)benzaldehyde to produce enantiomerically pure (R)-4-methylsulfanyl-mandelonitrile.[6] This cyanohydrin serves as a chiral starting material. Subsequent chemical steps, including reduction of the nitrile and further C-C bond formation, are directed by this initial stereocenter to yield the final (1S,2S) product. This method combines the superb selectivity of biocatalysis with the versatility of traditional organic chemistry.[6]

Process Chemistry Workflow: Asymmetric Synthesis

G cluster_start Starting Materials cluster_process Core Asymmetric Synthesis cluster_purification Purification & Isolation A 4-(Methylthio)benzaldehyde C Asymmetric Henry Reaction (Chiral Catalyst, e.g., Cu-Box) A->C B Nitromethane B->C D (1R,2S)-Nitrodiol Intermediate C->D High ee & de E Catalytic Hydrogenation (e.g., Raney Ni, H2) D->E Reduction of Nitro Group F Crude Product Solution E->F G Crystallization (Solvent Selection & Temp. Control) F->G Cooling / Anti-solvent H Filtration & Drying G->H I (1S,2S)-(+)-2-Amino-1- [4-(methylthio)phenyl]- 1,3-propanediol H->I High Purity Product

Caption: Asymmetric synthesis workflow for the target aminodiol.

Part 2: Application Notes & Protocols

The primary industrial application of this compound is its conversion into Thiamphenicol and Florfenicol. The following protocols are generalized representations of these large-scale processes.

Protocol 1: Synthesis of Thiamphenicol

This two-step process involves the acylation of the amino group followed by the oxidation of the sulfide.

Diagram: From Intermediate to Thiamphenicol

G Start (1S,2S)-Aminodiol Intermediate Step1 Step 1: Dichloroacetylation Start->Step1 Methyl Dichloroacetate, Base (e.g., Triethylamine) Mid (1S,2S)-Dichloroacetylated Intermediate Step1->Mid Step2 Step 2: Oxidation Mid->Step2 H₂O₂, Acetic Acid End Thiamphenicol Step2->End

Caption: Key transformations in the synthesis of Thiamphenicol.

Step-by-Step Methodology:

  • Dichloroacetylation:

    • Charge Reactor: Charge a suitable reactor with this compound and an appropriate solvent, such as methanol or ethyl acetate.

    • Reagent Addition: Add methyl dichloroacetate to the solution. To neutralize the HCl generated during the reaction, a base like triethylamine or potassium hydroxide in methanol is added portion-wise while maintaining the pH around 9.[7]

    • Reaction Control: Maintain the reaction temperature, typically between 30-50°C, and monitor for completion using HPLC or TLC.[7][8]

    • Work-up: Upon completion, the reaction mixture may be cooled to crystallize the product, or subjected to an aqueous work-up to remove salts before solvent evaporation.

  • Oxidation:

    • Dissolution: Dissolve the crude dichloroacetylated intermediate in a suitable acid, commonly glacial acetic acid.

    • Oxidant Addition: Carefully add an oxidizing agent, such as 35% hydrogen peroxide, dropwise to the solution. This reaction is exothermic and requires strict temperature control, typically maintained around 60°C.[7]

    • Reaction Monitoring: The reaction is held at temperature for several hours until the oxidation is complete, as verified by HPLC.[7]

    • Isolation: The reaction solution is concentrated under reduced pressure. The resulting residue is dissolved in hot water and allowed to cool, causing the crude Thiamphenicol to crystallize.[7]

    • Purification: The crude product is collected by filtration and recrystallized, typically from water or a water/isopropanol mixture, to yield high-purity Thiamphenicol.[7][8]

Protocol 2: Synthesis of Florfenicol

The synthesis of Florfenicol is more complex due to the need to selectively replace the primary hydroxyl group with fluorine. This often requires a protection-fluorination-deprotection sequence.

Step-by-Step Methodology:

  • Protection:

    • Rationale: To prevent the highly reactive fluorinating agent from reacting with the amino and secondary hydroxyl groups, they must be protected. This is often achieved by forming a cyclic protecting group, such as an oxazoline, which incorporates both functionalities.

  • Fluorination:

    • Reagent and Safety: The protected intermediate is treated with a fluorinating agent. While various reagents exist, this step is critical and potentially hazardous on a large scale. The choice of reagent is a key process decision.

    • Reaction Control: The reaction is performed under strictly anhydrous conditions and at low temperatures to control reactivity and minimize side reactions.

  • Deprotection:

    • Hydrolysis: The protecting group is removed, typically by acid-catalyzed hydrolysis, to regenerate the free amino group and secondary hydroxyl.[8] This step yields the fluorinated aminodiol core, (1R,2S)-2-amino-3-fluoro-1-[4-(methylsulfonyl)phenyl]-1-propanol (Florfenicol amine).[9]

  • Dichloroacetylation:

    • Final Acylation: The Florfenicol amine is then acylated with methyl dichloroacetate in a manner similar to the Thiamphenicol synthesis to yield the final Florfenicol product.[3]

  • Purification:

    • The final product is purified by crystallization to meet stringent pharmaceutical standards.

Part 3: Data and Quality Control

Process control relies on accurate analytical data to ensure consistency, purity, and yield.

Table 1: Comparison of Synthetic Approaches

ParameterChiral ResolutionAsymmetric Synthesis (e.g., Henry Rxn)
Starting Material 4-(Methylthio)benzaldehyde4-(Methylthio)benzaldehyde
Key Step Diastereomeric salt crystallizationChiral catalyst-mediated C-C bond formation
Theoretical Yield 50% (without racemization)>90%
Stereocontrol Post-synthesis separationIn-situ during synthesis
Key Advantage Established, less complex catalystsHigh efficiency, less waste, greener
Key Disadvantage Low atom economy, waste of wrong enantiomerHigher cost of chiral catalysts/ligands

Table 2: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
(1S,2S)-Aminodiol C₁₀H₁₅NO₂S213.30~110-114
Thiamphenicol C₁₂H₁₅Cl₂NO₅S356.22163-166
Florfenicol C₁₂H₁₄Cl₂FNO₄S358.21153-154

Quality Control:

  • Identity: Confirmed by NMR (¹H, ¹³C) and Mass Spectrometry (MS).

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC), typically requiring >99% purity for pharmaceutical use.

  • Stereochemical Purity: Enantiomeric excess (ee) is determined using Chiral-HPLC to ensure the correct stereoisomer is present.

  • Physical Constants: Melting point and specific optical rotation [α]D are used as rapid checks for purity and correct enantiomeric form.

Conclusion

The large-scale synthesis of this compound is a testament to the sophistication of modern process chemistry. While classical resolution methods laid the groundwork, the drive for efficiency and sustainability has pushed the industry towards elegant asymmetric and chemo-enzymatic strategies. Understanding the causality behind each synthetic choice—from the initial stereoselective reaction to the final crystallization protocol—is paramount for developing robust, safe, and economically viable manufacturing processes. As a key precursor to vital antibiotics like Thiamphenicol and Florfenicol, the process chemistry of this aminodiol will continue to be a critical area of focus for innovation in the pharmaceutical sector.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Chloramphenicol. In Pharmaceutical Drugs. International Agency for Research on Cancer. Retrieved from [Link]

  • Borgia, M., et al. (2009).Process for the synthesis of intermediates of chloramphenicol or its analogues. U.S. Patent Application Publication No. US20090149657A1.
  • Unknown. (n.d.). Synthesis of Chloramphenicol,uses and dose.pptx. Retrieved from [Link]

  • Brands, K. M. J., & Davies, A. J. (2002). Direct conversion of (1S,2S)-2-amino-1-[(4-methylthio)phenyl]-1,3-propanediol into its enantiomer for efficient synthesis of thiamphenicol and florfenicol. The Journal of Organic Chemistry. Retrieved from [Link]

  • Unknown. (n.d.).Synthesis method of chloramphenicol. Chinese Patent No. CN102399160A.
  • CHAMELI DEVI INSTITUTE OF PHARMACY INDORE. (2021, May 21). Synthesis of Chloramphenicol [Video]. YouTube. Retrieved from [Link]

  • Unknown. (n.d.).Process of preparing thiamphenicol. European Patent No. EP0323846A2.
  • Lookchem. (n.d.). D-(-)-THREO-2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL. Retrieved from [Link]

  • Unknown. (n.d.).Florfenicol synthesizing method. European Patent No. EP3133061A1.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Journey of Thiamphenicol: From Synthesis to Application. Retrieved from [Link]

  • Unknown. (n.d.).Preparation method of thiamphenicol. Chinese Patent No. CN101812000A.
  • ResearchGate. (n.d.). New stereoselective synthesis of thiamphenicol and florfenicol from enantiomerically pure cyanohydrin: a chemo-enzymatic approach. Retrieved from [Link]

Sources

The Pivotal Role of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol in Antibiotic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol , a critical chiral building block in contemporary pharmaceutical synthesis. Contrary to inquiries regarding its role in asymmetric epoxidation, this document clarifies and authoritatively establishes that the primary and well-documented application of this aminodiol is as a key precursor in the industrial synthesis of the broad-spectrum antibiotics, Thiamphenicol and Florfenicol. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the stereospecific synthetic pathways, detailed experimental protocols, and the mechanistic principles that underscore the conversion of this chiral aminodiol into these vital therapeutic agents.

Introduction: A Chiral Precursor of Pharmacological Significance

This compound is a stereochemically defined molecule whose significance is rooted in its application as a foundational element for the synthesis of complex active pharmaceutical ingredients (APIs). The specific (1S,2S) configuration of its two contiguous stereocenters is crucial for the biological activity of the resulting antibiotics. Its structural analogue, (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, is a well-known precursor to Chloramphenicol, another prominent antibiotic.[1] The replacement of the nitro group with a methylthio group, and subsequently a methylsulfonyl group, led to the development of Thiamphenicol, a compound with a similar antibacterial spectrum to Chloramphenicol but with a reduced risk of aplastic anemia.[2]

Florfenicol, a fluorinated derivative of Thiamphenicol, represents a further advancement, exhibiting enhanced antibacterial activity and a broader spectrum, particularly in veterinary medicine.[3][4][5] The synthesis of both these drugs relies on the enantiopure (1S,2S)-aminodiol backbone to ensure the correct stereochemistry in the final product, which is essential for its therapeutic efficacy.

This application note will detail the synthetic transformations that convert this compound into Thiamphenicol and Florfenicol, providing both theoretical understanding and practical, step-by-step protocols.

Synthesis of Thiamphenicol from this compound

The synthesis of Thiamphenicol from its aminodiol precursor is a two-step process involving the selective acylation of the amino group followed by the oxidation of the methylthio group to a methylsulfonyl group.

Step 1: Dichloroacetylation of the Amino Group

The first step is the chemoselective N-acylation of the primary amine with a dichloroacetylating agent, typically methyl dichloroacetate. This reaction is crucial for installing the dichloroacetamide side chain, which is a key pharmacophore responsible for the antibiotic activity of the amphenicol class of drugs.[6] The reaction must be selective for the amino group to avoid acylation of the two hydroxyl groups.

Protocol 1: Dichloroacetylation

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a thermometer, dissolve this compound in a suitable solvent such as methanol.

  • Reagent Addition: Add methyl dichloroacetate to the solution. The reaction is typically carried out at a slightly elevated temperature (e.g., 50°C) to ensure a reasonable reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting aminodiol is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the solvent. The resulting crude product, D-threo-1-p-methylmercaptophenyl-2-dichloroacetamidopropane-1,3-diol, can be purified by recrystallization from an appropriate solvent system.

Step 2: Oxidation of the Methylthio Group

The second step involves the oxidation of the methylthio (-SCH₃) group to a methylsulfonyl (-SO₂CH₃) group. This transformation is a key structural modification that differentiates Thiamphenicol from its precursors and contributes to its pharmacological profile. A common oxidizing agent for this purpose is hydrogen peroxide in the presence of a suitable catalyst or in an acidic medium like acetic acid.

Protocol 2: Oxidation to Thiamphenicol

  • Reaction Setup: Dissolve the product from Protocol 1 in acetic acid in a reaction vessel.

  • Oxidant Addition: Carefully add hydrogen peroxide (e.g., 35% aqueous solution) to the mixture, controlling the temperature to prevent exothermic runaway. The reaction is typically maintained at a moderately elevated temperature (e.g., 60°C).

  • Reaction Monitoring: Monitor the reaction by HPLC until the starting material is fully converted to Thiamphenicol.

  • Work-up and Isolation: After the reaction is complete, concentrate the solution under reduced pressure. The crude Thiamphenicol can be purified by recrystallization from water to yield the final product with high purity.[7]

Synthesis of Florfenicol from this compound

The synthesis of Florfenicol is a more complex process that involves not only the acylation and oxidation steps but also the stereospecific replacement of the primary hydroxyl group with a fluorine atom. This fluorination step is a critical modification that enhances the antibiotic's potency and resistance to bacterial enzymes.[3][8]

The synthetic strategy often involves protecting the amino and secondary hydroxyl groups, activating and substituting the primary hydroxyl group with fluorine, and then deprotecting and acylating to yield Florfenicol. An alternative and more direct route starts from Thiamphenicol itself.

Synthetic Pathway Overview

A common industrial synthesis involves the conversion of the aminodiol precursor to an oxazoline intermediate, which facilitates the subsequent fluorination and hydrolysis steps.[9]

Workflow for Florfenicol Synthesis:

Caption: General synthetic workflow for Florfenicol.

Key Step: Nucleophilic Fluorination

The introduction of the fluorine atom is a pivotal step. Various fluorinating agents can be employed, with reagents like triethylamine hydrofluoride being a safer alternative to more corrosive agents for industrial production.[9] The reaction mechanism typically involves the activation of the primary hydroxyl group, followed by nucleophilic substitution by a fluoride ion. The use of an oxazoline intermediate can help control the stereochemistry during this process.

Protocol 3: Example of a Fluorination Step (Conceptual)

Note: The following is a generalized protocol, and specific conditions can vary based on the chosen synthetic route and protecting groups.

  • Intermediate Preparation: Synthesize and purify the appropriate protected intermediate, such as an oxazoline derivative of the starting aminodiol.

  • Fluorination Reaction: In a suitable reactor, dissolve the intermediate in an anhydrous aprotic solvent. Add the fluorinating agent (e.g., triethylamine hydrofluoride) and heat the reaction mixture to the required temperature.

  • Reaction Monitoring: Monitor the formation of the fluorinated intermediate by GC-MS or LC-MS.

  • Work-up and Further Steps: Once the reaction is complete, quench the reaction mixture and extract the product. The crude fluorinated compound is then carried forward to the subsequent hydrolysis and acylation steps to yield Florfenicol.

Data Summary and Comparison

FeatureThiamphenicol SynthesisFlorfenicol Synthesis
Starting Material This compoundThis compound or Thiamphenicol
Key Transformations Dichloroacetylation, Oxidation (-SCH₃ to -SO₂CH₃)Dichloroacetylation, Oxidation, Fluorination (-OH to -F)
Acylating Agent Methyl dichloroacetateMethyl dichloroacetate
Oxidizing Agent Hydrogen PeroxidePeracetic acid or m-chloroperoxybenzoic acid (m-CPBA)
Fluorinating Agent Not applicableVarious (e.g., Ishikawa reagent, triethylamine hydrofluoride)
Complexity Relatively straightforward two-step synthesisMulti-step synthesis with stereochemical control challenges

Mechanistic Insights

Dichloroacetylation

The dichloroacetylation of the primary amine is a standard nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aminodiol attacks the electrophilic carbonyl carbon of methyl dichloroacetate. The subsequent loss of a methanolate leaving group yields the stable amide product. The reaction's selectivity for the amine over the hydroxyl groups is due to the higher nucleophilicity of the amine.

Fluorination in Florfenicol Synthesis

The mechanism of fluorination depends on the specific reagent used. For instance, when using an amine hydrofluoride, the reaction proceeds via an Sₙ2 mechanism. The primary hydroxyl group is first activated, for example by conversion to a good leaving group like a sulfonate ester. The fluoride ion then acts as a nucleophile, attacking the carbon atom and displacing the leaving group, resulting in the inversion of configuration if the carbon were chiral (though in this case, it is a primary alcohol).

Conclusion

While the molecular structure of this compound, a chiral aminodiol, might suggest a potential role as a ligand in asymmetric catalysis, the available scientific literature does not support its application in asymmetric epoxidation. Instead, its established and industrially significant role is as a high-value chiral precursor for the synthesis of the antibiotics Thiamphenicol and Florfenicol. The stereochemical integrity of this starting material is paramount for the therapeutic efficacy of these drugs. The synthetic pathways, while involving well-established organic transformations, require careful control of reaction conditions to ensure high yields and purity of the final active pharmaceutical ingredients. This guide provides a foundational understanding and practical protocols for researchers and professionals working in the field of pharmaceutical development and manufacturing.

References

  • Giordano, C., Cavicchioli, S., Levi, S., & Villa, M. (1991). Direct conversion of (1S,2S)-2-amino-1-[(4-methylthio)phenyl]-1,3-propanediol into its enantiomer for efficient synthesis of thiamphenicol and florfenicol. The Journal of Organic Chemistry, 56(21), 6114–6117. [Link]

  • chemeurope.com. (2018). Two new ways to fluorinated structures. [Link]

  • Google Patents. (Year). Florfenicol synthesizing method - EP3133061A1.
  • A novel approach to the synthesis of florfenicol. (2024). [Link]

  • Google Patents. (Year). Process of preparing thiamphenicol - EP0323846A2.
  • Taylor & Francis. (Year). Florfenicol – Knowledge and References. [Link]

  • Google Patents. (Year).
  • Google Patents. (2009). Process for Recovering Florfenicol and Florfenicol Analogs - US20090170954A1.
  • ResearchGate. (2001). A short enantioselective synthesis of (−)-chloramphenicol and (+)-thiamphenicol using tethered aminohydroxylation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (Year). The Crucial Role of (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol in Pharma Manufacturing. [Link]

  • ResearchGate. (Year). Chloramphenicol, Thiamphenicol, and Florfenicol. [Link]

  • PubChem. (Year). Florfenicol. [Link]

  • Chinese Journal of Pharmaceuticals. (2021). Synthesis of Specific Related Substances of Florfenicol. [Link]

  • PubMed. (1981). Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. [Link]

  • ResearchGate. (2024). Synthesis of amphenicol antibiotic analogues. [Link]

  • Frontiers. (2020). Analysis of Resistance to Florfenicol and the Related Mechanism of Dissemination in Different Animal-Derived Bacteria. [Link]

  • National Institutes of Health. (2021). Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 7: Amphenicols: florfenicol and thiamphenicol. [Link]

  • National Institutes of Health. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. [Link]

  • National Institutes of Health. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. [Link]

  • National Institutes of Health. (2022). Total synthesis and mechanism of action of the antibiotic armeniaspirol A. [Link]

  • Google Patents. (Year).

Sources

Troubleshooting & Optimization

Improving yield and purity in (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol. This critical intermediate, often referred to as Thiomicamine, is a cornerstone in the manufacturing of important antibiotics such as Thiamphenicol and Florfenicol. Its stereochemical purity and overall quality directly impact the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven methodologies to help you optimize your synthesis for both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

The most established and industrially relevant pathway begins with its nitro-analog, (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, which is the chiral base of Chloramphenicol. The synthesis is a multi-step process that leverages a common starting material. The key transformations are:

  • Reduction of the Nitro Group: The aromatic nitro group is reduced to a primary amine, forming D-threo-1-p-aminophenyl-2-aminopropane-1,3-diol.

  • Diazotization: The newly formed aromatic amine is converted into a diazonium salt.

  • Methylthiolation: The diazonium salt is then reacted with a methylthio source, such as a methylthio metal salt, to introduce the desired -(S)CH₃ group at the para position.

This route is favored because it preserves the critical (1S,2S) stereochemistry of the aminopropanediol backbone.

Q2: Why is the stereochemistry of this intermediate so critical?

The (1S,2S) configuration is essential for the pharmacological activity of the final antibiotics, Thiamphenicol and Florfenicol. The specific three-dimensional arrangement of the hydroxyl and amino groups on the propanediol chain is crucial for binding to the bacterial ribosome, which is the mechanism of action for this class of antibiotics. Any deviation, such as the presence of other diastereomers, can lead to a significant loss of potency and may introduce impurities that are difficult to separate in downstream processes.

Q3: What are the primary critical quality attributes (CQAs) to monitor during synthesis?

Beyond yield, the following CQAs are paramount:

  • Purity (HPLC): The assay of the final product should be high, typically >99%, with strict limits on any single impurity.

  • Stereochemical Purity (Chiral HPLC/Optical Rotation): The enantiomeric excess (e.e.) must be very high, and the specific optical rotation should fall within a narrow range, confirming the correct (1S,2S) configuration.[1]

  • Residual Solvents (GC): Solvents used during the reaction and purification must be below the limits defined by ICH guidelines.

  • Related Substances: Close monitoring of starting materials, intermediates, and potential by-products (e.g., oxidized sulfoxide/sulfone species) is necessary.

Q4: What are the key safety considerations for this synthesis?
  • Diazonium Salts: Intermediates formed during the diazotization step are potentially explosive, especially if isolated in a dry state. They are highly temperature-sensitive. It is imperative to keep the reaction temperature low (typically 0-5 °C) and use the diazonium salt solution immediately in the subsequent step without isolation.

  • Reagents: Handle reagents like sodium nitrite, hydrochloric acid, and various organic solvents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Catalytic Hydrogenation: If using catalytic reduction (e.g., H₂/Pd-C), ensure proper procedures are in place to handle flammable hydrogen gas and the pyrophoric nature of the catalyst after the reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the probable cause and a validated solution.

Issue 1: Low Overall Yield

Q: My final isolated yield is consistently below 50%. Which part of the process is the most likely cause, and how can I improve it?

Low yield is a common problem that can often be traced to specific steps in the synthesis. Let's break down the key stages.

A. Inefficient Nitro Group Reduction:

  • Probable Cause: Incomplete reaction or side reactions during the reduction of the p-nitrophenyl group. If using catalytic hydrogenation with palladium on carbon (Pd/C), catalyst deactivation can be an issue.[2]

  • Expert Recommendation & Protocol:

    • Catalyst Quality & Loading: Ensure you are using a high-quality catalyst (e.g., 5% Pd/C). Catalyst loading is critical; a typical starting point is 2-5 mol% relative to the substrate.

    • Solvent Choice: Methanol is a common and effective solvent for this reduction.

    • Acidic Conditions: The presence of an acid like hydrochloric acid is often necessary to achieve a good reaction rate and prevent catalyst poisoning.[2]

    • Hydrogen Pressure: While atmospheric pressure can work, applying moderate pressure (2-4 bar) can significantly improve the reaction rate and drive it to completion.

    • Monitoring: Monitor the reaction by TLC or HPLC to ensure the disappearance of the starting material before proceeding with workup.

B. Degradation During Diazotization:

  • Probable Cause: Diazonium salts are notoriously unstable. If the temperature rises above 5-10 °C, the salt can decompose, leading to the formation of phenolic by-products and a significant loss of the desired intermediate.

  • Expert Recommendation & Protocol:

    • Strict Temperature Control: Pre-cool all solutions and the reaction vessel to 0 °C using an ice-salt bath. Maintain this temperature throughout the addition of sodium nitrite.

    • Slow Addition: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of the amine, ensuring the temperature never exceeds 5 °C.[2]

    • Immediate Use: Use the resulting diazonium salt solution immediately in the next step. Do not store it.

C. Poor Yield in the Methylthiolation Step:

  • Probable Cause: Inefficient capture of the diazonium salt by the methylthiolate source or competing side reactions.

  • Expert Recommendation:

    • Choice of Reagent: Use a suitable methylthiolating agent like sodium or potassium methylthiolate. Ensure its purity and stoichiometry.

    • pH Control: The pH of the reaction mixture can be critical. It may need to be adjusted to facilitate the reaction.

    • Exclusion of Air: To prevent oxidation of the methylthio group to sulfoxide or sulfone, it is advisable to conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Issue 2: Product Fails Purity Specifications

Q: My HPLC analysis shows several significant impurities. How can I identify their source and improve the purity of my final product?

Impurity profiling is key. The identity of the impurity often points directly to the problematic step.

A. Unreacted Starting Material (p-nitro compound):

  • Identification: The retention time will correspond to the (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol starting material.

  • Cause: Incomplete reduction in the first step.

  • Solution: Re-evaluate the reduction protocol as described in Issue 1A . Ensure sufficient catalyst, reaction time, and hydrogen pressure. This impurity is often difficult to remove by simple crystallization due to structural similarity, so ensuring complete conversion is the best approach.

B. Presence of Oxidized Species (Sulfoxide/Sulfone):

  • Identification: These impurities will appear as more polar compounds in a reverse-phase HPLC system. Their identity can be confirmed by mass spectrometry (M+16 and M+32 peaks relative to the product).

  • Cause: Unwanted oxidation of the electron-rich methylthio group by air or other oxidants, particularly during workup or if the reaction is run at elevated temperatures for extended periods.

  • Solution:

    • Inert Atmosphere: As mentioned, run the methylthiolation and subsequent workup steps under a nitrogen or argon atmosphere.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Controlled Workup: Avoid overly aggressive or prolonged heating during solvent removal.

C. Diastereomeric Impurities:

  • Identification: This requires a chiral HPLC method. The presence of other stereoisomers will be evident as separate peaks.

  • Cause: The source is almost always the starting material. If the initial (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol is not stereochemically pure, this impurity will carry through the entire synthesis.

  • Solution:

    • Source High-Purity Starting Material: The most critical step is to begin with a starting material of high diastereomeric and enantiomeric purity. Verify the purity of each new batch of starting material by chiral HPLC and optical rotation before use.

    • Avoid Harsh Conditions: While the core stereocenters are generally stable, exposing intermediates to very strong acidic or basic conditions at high temperatures could potentially risk epimerization, although this is less common for this specific molecule.

Issue 3: Difficulty with Product Isolation and Crystallization

Q: After workup, my product is a persistent oil or gives a very poor recovery upon crystallization. What is the best method for isolating a clean, crystalline solid?

Effective crystallization is a function of solvent choice, purity, and technique.

  • Probable Cause:

    • Residual Impurities: The presence of oils or other impurities can inhibit crystal lattice formation.

    • Incorrect Solvent System: The chosen solvent may be too good (product is too soluble) or too poor (product crashes out as an amorphous solid).

  • Expert Recommendation & Protocol: Recrystallization

    • Initial Purification: If the crude product is very impure, consider a preliminary purification step like a silica gel plug or column chromatography to remove gross impurities before attempting crystallization.

    • Solvent Screening: A mixed solvent system often works best. A common and effective system is Isopropanol/Water. Other lower alcohols or ether/alkane mixtures can also be effective.

    • Step-by-Step Recrystallization Protocol: a. Dissolve the crude product in a minimum amount of hot isopropanol. b. While hot, slowly add water dropwise until the solution becomes faintly turbid (cloudy). c. Add a few more drops of hot isopropanol to redissolve the solid and obtain a clear solution. d. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, well-defined crystals. e. Once crystal formation appears complete at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for several hours to maximize recovery. f. Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol/water mixture, and dry under vacuum.

Parameter Recommendation for Improved Crystallization Rationale
Purity of Crude >90% desirableImpurities disrupt crystal lattice formation.
Primary Solvent Isopropanol, Ethanol, MethanolThe product should be soluble at elevated temperatures.
Anti-Solvent Water, Heptane, Diethyl EtherThe product should be poorly soluble in the anti-solvent.
Cooling Rate Slow, undisturbed coolingPromotes the growth of larger, purer crystals over rapid precipitation.
Seeding Optional, but recommendedAdding a seed crystal can induce crystallization if it fails to start spontaneously.

Process & Workflow Diagrams

To provide a clearer picture, the following diagrams illustrate the key workflows discussed.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Methylthiolation & Isolation A (1S,2S)-2-Amino-1- (4-nitrophenyl)-1,3-propanediol B H₂ / Pd-C, HCl Methanol A->B C (1S,2S)-2-Amino-1- (4-aminophenyl)-1,3-propanediol B->C D NaNO₂, HCl(aq) 0-5 °C C->D  Critical Temp. Control E Diazonium Salt Intermediate (Used in situ) D->E  Critical Temp. Control F NaSCH₃ E->F G Crude Product F->G H Recrystallization (IPA/Water) G->H I (1S,2S)-(+)-2-Amino-1- [4-(methylthio)phenyl]-1,3-propanediol H->I

Caption: High-level synthetic workflow from the nitro-analog.

Troubleshooting_Impurity cluster_solutions Start HPLC shows >1% impurity Impurity_ID Identify Impurity Unreacted Nitro SM Oxidized Species (Sulfoxide) Diastereomer Start->Impurity_ID Sol_Nitro Cause: Incomplete Reduction Solution: • Increase catalyst load • Increase H₂ pressure • Extend reaction time Impurity_ID:f0->Sol_Nitro Sol_Oxidized Cause: Air Oxidation Solution: • Use inert atmosphere (N₂) • Degas solvents • Avoid prolonged heating Impurity_ID:f1->Sol_Oxidized Sol_Diastereomer Cause: Impure Starting Material Solution: • Source high-purity raw material • Verify incoming SM by chiral HPLC Impurity_ID:f2->Sol_Diastereomer

Caption: Decision tree for troubleshooting common product impurities.

References

  • Direct conversion of (1S,2S)-2-amino-1-[(4-methylthio)phenyl]-1,3-propanediol into its enantiomer for efficient synthesis of thiamphenicol and florfenicol. The Journal of Organic Chemistry - ACS Publications.
  • Process for the synthesis of intermediates of chloramphenicol or its analogues. Google Patents. US20090149657A1.
  • Process of preparing thiamphenicol. Google Patents. EP0323846A2.
  • (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol synthesis. Chemicalbook.
  • Preparation method of thiamphenicol. Google Patents. CN101812000A.
  • Synthesis and Chemical Applications of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol. Chembk.
  • This compound. Chemicalbook.
  • (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Echemi.
  • The Crucial Role of (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol in Pharma Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Technical Support Center: Troubleshooting Diastereoselectivity in Reactions Involving Thiomicamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with (1S,2S)-(+)-Thiomicamine.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselective synthesis using this versatile chiral building block. Here, we address common challenges in achieving desired diastereoselectivity, providing in-depth explanations and actionable troubleshooting protocols.

Part 1: Troubleshooting Guide - Frequently Encountered Issues

This section addresses specific problems you might encounter during your experiments.

Question 1: Why am I observing a low diastereomeric ratio (dr) in my nucleophilic addition to an aldehyde using a thiomicamine-derived chiral auxiliary?

Low diastereoselectivity is a common hurdle. The root cause often lies in the subtle interplay of steric and electronic factors within the transition state of the reaction.

Answer: Several factors can contribute to poor diastereoselectivity. Let's break them down:

  • The Nature of the Reaction and Transition State: The stereochemical outcome of reactions like aldol additions is highly dependent on whether the reaction proceeds through a cyclic (closed) or acyclic (open) transition state.[2] Lewis acids, for instance, can coordinate with both the carbonyl oxygen and the oxygen of a chiral auxiliary, leading to a more rigid, chair-like transition state that enhances facial selectivity.

  • Mismatching Stereochemical Preferences: Sometimes, the inherent facial preference of your chiral aldehyde and the directing influence of the thiomicamine-derived auxiliary may be opposed (a "mismatched pair").[3] This opposition can lead to the formation of multiple competing transition states with similar energy levels, resulting in a mixture of diastereomers.

  • Reaction Conditions: Temperature, solvent, and the choice of Lewis acid can all significantly impact the energy differences between diastereomeric transition states.

Troubleshooting Workflow: Improving Diastereomeric Ratio

Here is a systematic approach to improving your diastereomeric ratio:

  • Re-evaluate Your Lewis Acid: The choice of Lewis acid is critical. Boron-based Lewis acids, for instance, form shorter and stronger bonds with oxygen atoms compared to lithium, which can amplify steric interactions in the transition state and lead to higher diastereoselectivity.[4]

  • Solvent Screening: The polarity and coordinating ability of the solvent can influence the geometry of the transition state. Experiment with a range of solvents from non-coordinating (e.g., dichloromethane, toluene) to coordinating (e.g., THF).

  • Temperature Optimization: Lowering the reaction temperature can increase the energy difference between competing transition states, often favoring the formation of a single diastereomer. Run the reaction at progressively lower temperatures (e.g., -78 °C, -100 °C).

  • Steric Bulk of Protecting Groups: The size of the protecting groups on the thiomicamine auxiliary and the aldehyde substrate can be tuned to enhance steric hindrance in the undesired transition state.

Question 2: My reaction is producing the syn-diastereomer, but the desired product is the anti-diastereomer. How can I reverse the selectivity?

Controlling the formation of syn versus anti products is a cornerstone of stereoselective synthesis.

Answer: The syn/anti selectivity in reactions like aldol additions is often dictated by the geometry of the enolate (E or Z) and the nature of the aldehyde.[2][4]

  • (Z)-enolates typically lead to syn-aldol products, while (E)-enolates favor anti-aldol products. The geometry of the enolate can be influenced by the deprotonating agent and the steric bulk of the substituents.

  • Chelation Control: In substrates with a chelating group (e.g., an alkoxy group) at the α- or β-position, certain Lewis acids (like TiCl₄ or MgBr₂) can form a rigid chelated intermediate.[3] This chelation can lock the conformation of the aldehyde and direct the nucleophilic attack to a specific face, often leading to syn products. Conversely, non-chelating Lewis acids (like BF₃·OEt₂) can favor the formation of anti products by favoring a non-chelated, open-chain transition state.[3]

Experimental Protocol: Shifting from syn to anti Selectivity
  • Change the Lewis Acid: If you are using a chelating Lewis acid (e.g., TiCl₄), switch to a non-chelating one (e.g., BF₃·OEt₂).

  • Modify the Enolization Conditions: To favor the formation of the (E)-enolate, consider using a bulkier base or changing the solvent.

  • Protecting Group Strategy: If chelation is the issue, protecting the chelating group on the aldehyde can disrupt the formation of the chelated intermediate and favor the anti product.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader concepts related to the stereochemical behavior of thiomicamine.

Question 3: What are the key structural features of thiomicamine that influence its diastereoselectivity when used as a chiral auxiliary?

Answer: (1S,2S)-(+)-Thiomicamine possesses two contiguous stereocenters. When incorporated into a chiral auxiliary, these stereocenters, along with the hydroxyl and amino groups, create a well-defined chiral environment.[5][6][7] The key is to design the auxiliary so that one face of the reactive center (e.g., an enolate) is effectively blocked by a bulky group, forcing the electrophile to approach from the less hindered face. The phenyl group can also play a role in π-π stacking interactions within the transition state, further influencing the stereochemical outcome.

Question 4: What are the most reliable methods for determining the diastereomeric ratio of my reaction products?

Answer: Accurate determination of the diastereomeric ratio is crucial for optimizing your reaction conditions.

  • ¹H NMR Spectroscopy: This is often the quickest method.[8] Diastereomers are different compounds and will have distinct signals in the NMR spectrum.[6] By integrating the signals corresponding to each diastereomer, you can determine their ratio. For complex spectra with overlapping signals, advanced techniques like band-selective pure shift NMR can be employed to simplify the spectrum and allow for accurate integration.[9][10][11][12]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating diastereomers.[13][14][15][16][17] You can use either a chiral stationary phase (CSP) or derivatize your product with a chiral derivatizing agent to form diastereomeric adducts that can be separated on a standard achiral column.[14]

  • Gas Chromatography (GC): For volatile compounds, GC with a chiral stationary phase can also be an effective method for separating and quantifying diastereomers.

Data Presentation: Comparing Analytical Techniques
TechniqueAdvantagesDisadvantages
¹H NMR Rapid, requires no separation, provides structural information.[8]Can be difficult to interpret for complex molecules with overlapping signals.[11]
Chiral HPLC High resolution, accurate quantification.[13][16]Requires method development, may require derivatization.[14]
Chiral GC High resolution for volatile compounds.Limited to thermally stable and volatile analytes.

Part 3: Visualization & Protocols

Diagrams

G cluster_0 Troubleshooting Workflow for Low Diastereoselectivity Start Low Diastereomeric Ratio Observed Step1 Re-evaluate Lewis Acid (e.g., switch from TiCl4 to Bu2BOTf) Start->Step1 Step2 Solvent Screening (e.g., Toluene vs. THF) Step1->Step2 Step3 Temperature Optimization (e.g., -78°C or lower) Step2->Step3 Step4 Modify Protecting Groups (Increase steric bulk) Step3->Step4 End Improved Diastereoselectivity Step4->End

Caption: A logical workflow for troubleshooting poor diastereoselectivity.

G cluster_1 Chelation vs. Non-Chelation Control Chelating Chelating Lewis Acid (e.g., TiCl4) Forms rigid 6-membered ring transition state Favors *syn*-product NonChelating Non-Chelating Lewis Acid (e.g., BF3·OEt2) Favors open-chain Felkin-Anh model Favors *anti*-product Substrate α-alkoxy aldehyde Substrate->Chelating Coordination Substrate->NonChelating No Coordination

Caption: The influence of Lewis acids on diastereoselective outcomes.

Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Aldol Reaction
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the thiomicamine-derived chiral auxiliary (1.0 equiv) and the appropriate solvent (e.g., dry CH₂Cl₂).

  • Enolate Formation: Cool the solution to -78 °C. Add the Lewis acid (e.g., dibutylboron triflate, 1.1 equiv) dropwise, followed by the dropwise addition of a hindered base (e.g., diisopropylethylamine, 1.2 equiv). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

  • Aldol Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (1.2 equiv) dropwise. Stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

  • Workup: Quench the reaction by adding a pH 7 buffer. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 2: ¹H NMR Sample Preparation for Diastereomeric Ratio Determination
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing: Process the spectrum using appropriate software. Apply baseline correction.

  • Integration: Identify well-resolved signals that are unique to each diastereomer. Integrate these signals and normalize the integrals to determine the ratio of the two diastereomers.

References

  • Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. [Link]

  • Asymmetric Induction. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed. (2014). National Center for Biotechnology Information. [Link]

  • Chiral auxiliary - Wikipedia. (n.d.). [Link]

  • Diastereoselection in Aldol Reactions. (n.d.). In Organic Chemistry - Pharmacy 180. [Link]

  • Asymmetric Synthesis. (2007). University of York. [Link]

  • Umemura, K., et al. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 24(15), 2749. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 3-10). Wiley-VCH. [Link]

  • Can any one explain how to determine diastereomeric ratio from NMR spectra? (2014). ResearchGate. [Link]

  • Rosset, I. G., et al. (2003). Highly Diastereoselective Diels−Alder Reaction Using a Chiral Auxiliary Derived from Levoglucosenone. Organic Letters, 5(1), 97-100. [Link]

  • Chemical Communications - Manchester NMR Methodology Group. (n.d.). [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014). CoLab.
  • Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews, 39(5), 1600-1632. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • Abellán, T., et al. (2017). Stereoselective Acetate Aldol Reactions. In Modern Aldol Reactions (Vol. 1, pp. 1-115). Wiley-VCH. [Link]

  • Reetz, M. T. (1984). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Angewandte Chemie International Edition in English, 23(8), 556-569. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 51(3), 223-234. [Link]

  • Davis, F. A., & Zhou, P. (1997). Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides). Chemical Society Reviews, 26(5), 333-341. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2001). LCGC International. [Link]

  • Chiral Drug Separation. (n.d.). [Link]

  • Danielsson, J. (2012). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β-Hydroxy-Esters. Diva-portal.org. [Link]

  • Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. (2021). Nature Communications, 12(1), 1-9. [Link]

  • Lou, S., & Schaus, S. E. (2008). Catalytic Diastereoselective Petasis Reactions. Journal of the American Chemical Society, 130(22), 6922-6923. [Link]

  • Selected methods for the asymmetric synthesis of β‐aryl propanamines motifs. (n.d.). ResearchGate. [Link]

  • Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. (2021). Angewandte Chemie International Edition, 60(30), 16499-16504. [Link]

  • The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. (2018). Accounts of Chemical Research, 51(7), 1732-1742. [Link]

  • Diastereoselective Addition of Prochiral Nucleophilic Alkenes to α-Chiral N-Sulfonyl Imines. (2022). Organic Letters, 24(5), 1186-1191. [Link]

  • Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. (2019). Molecules, 24(12), 2269. [Link]

  • Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory - Yale University. [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]

  • 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2022). Chemistry LibreTexts. [Link]

  • Highly Stereoselective Synthesis of Anti, Anti-Dipropionate Stereotriads: A Solution to the Long-Standing Problem of Challenging Mismatched Double Asymmetric Crotylboration Reactions. (2012). Journal of the American Chemical Society, 134(8), 3808-3811. [Link]

  • Explanation for the contrasting diastereoselectivity. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Purification of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol, a key chiral intermediate in the synthesis of the broad-spectrum antibiotic Thiamphenicol.[1] Known commonly as L-Thiomicamine, the stereochemical purity and overall quality of this compound are paramount, directly influencing the efficacy and safety profile of the final active pharmaceutical ingredient (API).[2]

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common challenges encountered during the purification process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for L-Thiomicamine that I should be monitoring?

The primary quality attributes to ensure the suitability of this intermediate are:

  • Purity (Assay): Typically, a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) is required for use in subsequent synthetic steps.

  • Stereochemical Purity: The material must be the correct (1S,2S)-threo diastereomer. This is often assessed by measuring the specific optical rotation, which should be approximately +25° (c=1 in ethanol).[3] Chiral HPLC may also be employed for a more precise determination of enantiomeric and diastereomeric excess.

  • Melting Point: A sharp melting point range, typically between 151-154 °C, is a strong indicator of high purity.[3] A broad or depressed melting range often suggests the presence of impurities.

  • Residual Solvents: The level of any remaining solvents from the synthesis or purification must be below the limits defined by regulatory guidelines (e.g., ICH Q3C).

Q2: What are the most common impurities I am likely to encounter in my crude product?

Based on typical synthetic routes for this class of aminodiols, you should be vigilant for:

  • Diastereomeric Impurities: The most significant process-related impurity is often the (1R,2S)- or (1S,2R)-erythro diastereomer. These can be difficult to remove due to their similar chemical properties.

  • Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials may persist in the crude mixture.

  • Side-Reaction Products: Impurities can arise from side reactions, such as over-oxidation of the methylthio group to sulfoxide or sulfone, or the formation of cyclized by-products.

  • Inorganic Salts: Salts are often generated during pH adjustments in the reaction workup and can precipitate with the crude product.[4]

Q3: What is the most effective primary purification technique for L-Thiomicamine?

Recrystallization is the most common, cost-effective, and scalable method for the primary purification of this compound.[5] Its crystalline nature and the significant difference in solubility of the desired product versus common impurities in specific solvent systems make it highly effective.

Q4: When should I consider using column chromatography?

Column chromatography is generally reserved for situations where recrystallization is insufficient.[6] Consider chromatography when:

  • Recrystallization fails to adequately remove closely related impurities, particularly diastereomers.

  • You are working on a small, laboratory scale and require exceptionally high purity material for analytical standard preparation.

  • The crude product is an oil or amorphous solid that fails to crystallize.

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but its success depends on a clear understanding of the underlying principles of solubility.[5]

Q1: My compound won't dissolve, even in a large volume of hot solvent. What should I do?

  • Causality: You may have chosen a solvent in which the compound is poorly soluble even at elevated temperatures, or you may be dealing with insoluble inorganic impurities.

  • Solution Path:

    • Verify Solvent Choice: The ideal solvent should dissolve the compound completely when hot but have low solubility when cold. For L-Thiomicamine, protic solvents like lower alcohols (isopropanol, ethanol) or water, and mixtures thereof, are often good starting points.[7][8]

    • Increase Temperature: Ensure you are heating the mixture to the solvent's boiling point (using a reflux condenser to prevent evaporation).

    • Perform a Hot Filtration: If a significant amount of solid material remains undissolved at the solvent's boiling point, it is likely an insoluble impurity. Perform a filtration of the hot solution to remove this material before allowing the filtrate to cool.

Q2: No crystals are forming upon cooling. How can I induce crystallization?

  • Causality: The solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.

  • Solution Path:

    • Add a Seed Crystal: Introduce a tiny crystal of pure L-Thiomicamine to the cooled solution. This provides a template for crystal growth.

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.

    • Reduce Temperature: Cool the solution further using an ice bath or refrigeration system to decrease solubility and increase supersaturation.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound. Be cautious not to evaporate too much, which could cause impurities to precipitate as well.

    • Introduce an Anti-Solvent: If your compound is dissolved in a polar solvent, slowly add a non-polar solvent in which it is insoluble until the solution becomes turbid. This dramatically reduces the compound's solubility.

Q3: My product has "oiled out" as a liquid layer instead of forming crystals. How do I fix this?

  • Causality: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or the rate of cooling is too rapid. The compound separates as a liquid globule instead of forming an ordered crystal lattice.

  • Solution Path:

    • Re-heat the Solution: Heat the mixture until the oil completely redissolves.

    • Add More Solvent: Add a small amount of additional hot solvent to reduce the degree of supersaturation.

    • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help. This gives the molecules time to arrange themselves into a crystal lattice.

    • Agitate at a Lower Temperature: Once the solution has cooled closer to room temperature, gentle agitation may encourage crystallization over oiling.

Q4: The purity of my recrystallized product is still low. What is the next step?

  • Causality: The initial impurity load was very high, or the chosen solvent system is not effective at excluding a specific impurity.

  • Solution Path:

    • Second Recrystallization: A second recrystallization is often necessary and can significantly improve purity.

    • Change the Solvent System: An impurity that is co-crystalline in one solvent may be readily excluded in another. Experiment with different solvents or solvent mixtures (e.g., switch from isopropanol to an ethanol/water mixture).

    • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution (before hot filtration) can adsorb them.

    • Consider Chromatography: If a second recrystallization does not yield the desired purity, column chromatography is the logical next step.

Section 3: Troubleshooting Guide: Column Chromatography

For challenging separations, silica gel column chromatography is a common approach. As L-Thiomicamine is an amine, special considerations are necessary.

Q1: How do I choose the right mobile phase (eluent)?

  • Causality: The choice of eluent determines the separation (resolution) of compounds on the column.

  • Solution Path:

    • Develop on TLC: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good system will show clear separation between the desired spot and impurities, with an Rf value for your product of approximately 0.25-0.35.

    • Start with a Standard System: For a polar compound like L-Thiomicamine, a mixture of a relatively non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) and a polar solvent (e.g., Methanol) is a good starting point.

    • Add a Basic Modifier: Amines can "streak" or tail on silica gel due to strong acidic-basic interactions. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the eluent will neutralize the acidic sites on the silica, resulting in sharper peaks and better separation.

Q2: My compounds are eluting together (poor resolution). How can I improve the separation?

  • Causality: The polarity of the eluent is too high, causing all compounds to move too quickly down the column without sufficient interaction with the stationary phase.

  • Solution Path:

    • Decrease Eluent Polarity: Reduce the proportion of the more polar solvent (e.g., methanol) in your mobile phase. This will cause the compounds to move more slowly and interact more with the silica, improving separation.

    • Use a Gradient: Start with a less polar eluent and gradually increase the polarity during the run. This allows for the separation of less polar impurities first, followed by the elution of your more polar product.

Section 4: Protocols & Data

Protocol 1: Step-by-Step Recrystallization of L-Thiomicamine
  • Solvent Selection: Choose an appropriate solvent from Table 1. Isopropanol is a common and effective choice.

  • Dissolution: Place the crude L-Thiomicamine in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid at reflux temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Analysis: Characterize the final product by measuring its melting point, optical rotation, and HPLC purity.

Data Tables

Table 1: Recommended Solvents for Recrystallization

Solvent Boiling Point (°C) Key Characteristics
Isopropanol 82.6 Good general-purpose solvent. Dissolves the compound well when hot, poorly when cold.
Ethanol 78.4 Similar properties to isopropanol, may offer different selectivity against certain impurities.
Water 100 The compound has some solubility in hot water. Often used as a co-solvent with alcohols.[7]

| Ethanol/Water Mix | Variable | Allows for fine-tuning of polarity to optimize yield and purity.[8] |

Table 2: Typical Quality Control Specifications for Purified L-Thiomicamine

Test Specification Method
Appearance White to off-white crystalline solid Visual
Assay (Purity) ≥ 98.0% HPLC
Melting Point 151 - 154 °C USP <741>
Specific Optical Rotation +24° to +26° (c=1, ethanol) USP <781>

| Diastereomeric Purity | Report Value (Typically ≥99%) | Chiral HPLC |

Section 5: Visual Workflows

General Purification Strategy

crude Crude L-Thiomicamine recrystallization Recrystallization (e.g., Isopropanol) crude->recrystallization analysis1 Purity Analysis (HPLC, MP, [α]) recrystallization->analysis1 spec_met Product Meets Specification analysis1->spec_met Yes spec_not_met Specification Not Met analysis1->spec_not_met No recrystallization2 Second Recrystallization (Different Solvent?) spec_not_met->recrystallization2 Minor Impurities chromatography Column Chromatography spec_not_met->chromatography Significant Impurities or Diastereomers recrystallization2->analysis1 analysis2 Purity Analysis chromatography->analysis2 analysis2->spec_met

Caption: A decision tree for inducing crystallization.

References

  • EP0323846A2 - Process of preparing thiamphenicol - Google Patents.
  • US20090149657A1 - Process for the synthesis of intermediates of chloramphenicol or its analogues - Google Patents.
  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino - Google Patents.
  • CN101812000A - Preparation method of thiamphenicol - Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • US20050069997A1 - Purification of biologically-produced 1,3-propanediol - Google Patents.
  • WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents.
  • The Crucial Role of (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol in Pharma Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • APPLICATIONS - Liraglutide Purification. Available at: [Link]

Sources

Technical Support Center: Optimizing Thiomicamine-Derived Catalysts in Asymmetric Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is dedicated to optimizing reaction conditions for asymmetric transformations mediated by catalysts derived from (1S,2S)-(+)-thiomicamine. As a readily available and versatile chiral starting material, thiomicamine provides a robust scaffold for the synthesis of powerful bifunctional organocatalysts. This resource offers practical troubleshooting advice and in-depth FAQs to help you navigate the challenges of achieving high yield and enantioselectivity in your experiments.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries encountered when working with thiomicamine-derived bifunctional catalysts.

Q1: Why is my enantiomeric excess (ee) low?

A1: Low enantioselectivity is a frequent challenge in asymmetric catalysis and can stem from several factors. Before extensive optimization, it is crucial to verify the accuracy of your analytical method (e.g., chiral HPLC or GC). Once analytical error is ruled out, consider the following:

  • Catalyst Purity: The purity of your thiomicamine-derived catalyst is paramount. Impurities can interfere with the formation of the crucial catalyst-substrate complex. Ensure the catalyst has been meticulously purified after synthesis.

  • Reaction Temperature: Elevated temperatures can diminish enantioselectivity by supplying enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer. It is often beneficial to conduct the reaction at a lower temperature.

  • Presence of Water: Unless the reaction is known to benefit from water, its presence can be detrimental. Water can compete with the substrate for hydrogen bonding to the catalyst, disrupting the organized transition state necessary for high enantioselectivity. Ensure all reagents and solvents are anhydrous.

Q2: My reaction yield is poor, but the enantioselectivity is high. What should I investigate?

A2: This scenario often suggests issues with reaction kinetics or catalyst stability rather than the stereocontrol of the reaction. Here are some troubleshooting steps:

  • Catalyst Loading: Insufficient catalyst loading may lead to a slow reaction rate and incomplete conversion. A modest increase in the catalyst concentration can often improve the yield. However, be aware that excessive catalyst loading can sometimes lead to aggregation or side reactions.[1][2][3]

  • Reaction Time: Monitor the reaction's progress over time using techniques like TLC or GC. If the reaction has stalled, extending the reaction time may be necessary to drive it to completion.

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This could be due to impurities in the reagents or solvent, or inherent instability. Running the reaction with a freshly prepared batch of the catalyst can help determine if deactivation is the issue.

Q3: How does the choice of solvent affect the reaction outcome?

A3: The solvent plays a critical role in asymmetric catalysis. Its polarity and ability to coordinate can influence the conformation of the catalyst-substrate complex and the transition state. It is highly recommended to screen a range of solvents with varying properties to identify the optimal medium for your specific transformation.[4]

Q4: I am observing poor diastereoselectivity. What are the likely causes?

A4: Poor diastereoselectivity can arise when the catalyst is unable to effectively control the facial approach of the nucleophile to the electrophile. This can be due to:

  • Substrate-Catalyst Mismatch: The steric or electronic properties of your specific substrates may not be ideal for the chiral environment created by the catalyst.

  • Conformational Flexibility: If the transition state assembly is too flexible, it can lead to the formation of multiple diastereomers. Lowering the reaction temperature can sometimes help to rigidify the transition state and improve diastereoselectivity.

II. Troubleshooting Guide: A Case Study of Asymmetric Michael Addition

To provide a more focused troubleshooting guide, we will use the example of an asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound, catalyzed by a hypothetical, yet representative, thiomicamine-derived bifunctional thiourea catalyst, ThioCat-1 .

Synthesis of a Thiomicamine-Derived Catalyst (ThioCat-1)

The synthesis of bifunctional thiourea catalysts typically involves the reaction of a chiral amine with an isothiocyanate.[5] Thiomicamine, being an aminodiol, provides a versatile scaffold for such a transformation.

Experimental Protocol: Synthesis of ThioCat-1

  • Protection of the Diol: To a solution of (1S,2S)-(+)-thiomicamine in an appropriate solvent (e.g., dichloromethane), add a suitable protecting group for the diol functionality (e.g., acetonide formation using 2,2-dimethoxypropane and a catalytic amount of a mild acid like p-toluenesulfonic acid).

  • Reaction with Isothiocyanate: To the solution of the protected thiomicamine, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate. This is a common reagent used in the synthesis of bifunctional thiourea catalysts due to the electron-withdrawing nature of the trifluoromethyl groups, which enhances the hydrogen-bonding acidity of the thiourea protons.

  • Deprotection: After the reaction is complete (monitored by TLC), remove the protecting group under appropriate conditions (e.g., acidic hydrolysis for an acetonide) to yield the final catalyst, ThioCat-1 .

  • Purification: Purify the catalyst meticulously, for example, by column chromatography, to ensure high purity.

Proposed Catalytic Cycle and Mechanism of Stereoselection

Bifunctional thiourea catalysts operate through a cooperative mechanism where the thiourea moiety activates the electrophile via hydrogen bonding, while the basic amine group deprotonates and activates the nucleophile.[6][7]

Diagram: Proposed Catalytic Cycle for Michael Addition with ThioCat-1

G cluster_cycle Catalytic Cycle cluster_activation Key Interactions A ThioCat-1 B Catalyst-Electrophile Complex A->B + Electrophile (E) C Ternary Complex B->C + Nucleophile (Nu-H) D Product Release C->D C-C bond formation Activation Thiourea H-bonds activate E Amine deprotonates Nu-H C->Activation D->A + Product

Caption: Proposed catalytic cycle for the Michael addition.

Troubleshooting Low Enantioselectivity (ee)
Potential Cause Troubleshooting Step Rationale Expected Outcome
Suboptimal Solvent Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, ethyl acetate).[4]The solvent can influence the stability and conformation of the transition state. Non-polar solvents often favor more organized, hydrogen-bonded transition states.Identification of a solvent that enhances the energy difference between the diastereomeric transition states, leading to higher ee.
Incorrect Temperature Systematically vary the reaction temperature (e.g., room temperature, 0 °C, -20 °C, -40 °C).Lower temperatures can increase enantioselectivity by reducing the thermal energy available to overcome the activation barrier for the formation of the minor enantiomer.Increased ee, potentially at the cost of a slower reaction rate.
Inappropriate Catalyst Loading Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%).[1][2][3]While primarily affecting rate, catalyst concentration can influence aggregation and the availability of the active monomeric catalyst, which can impact selectivity.Finding an optimal loading that balances reaction rate and enantioselectivity.
Steric/Electronic Mismatch If possible, modify the substrates. For example, use a bulkier protecting group on the nucleophile or vary the electronic properties of the electrophile.Enhancing the steric and electronic complementarity between the substrates and the chiral pocket of the catalyst can improve stereochemical recognition.Improved enantioselectivity due to a better-defined transition state.
Troubleshooting Poor Yield
Potential Cause Troubleshooting Step Rationale Expected Outcome
Low Reaction Rate Increase catalyst loading or reaction temperature.A higher concentration of the catalyst or more thermal energy can accelerate a sluggish reaction.Increased conversion and higher yield. Note that increasing temperature may negatively impact ee.
Catalyst Decomposition Ensure stringent anhydrous and inert conditions. Use freshly purified reagents and solvents.Bifunctional catalysts can be sensitive to air, moisture, and impurities which can lead to deactivation.Improved catalyst stability and sustained reactivity, leading to higher yields.
Unfavorable Equilibrium Add a dehydrating agent (e.g., molecular sieves) if water is a byproduct.Shifting the reaction equilibrium towards the product side can drive the reaction to completion.Increased conversion and yield.

III. Detailed Experimental Protocol: A General Procedure for a ThioCat-1 Catalyzed Asymmetric Michael Addition

This protocol provides a starting point for optimizing your specific reaction.

Experimental Workflow

G start Start prep Prepare Anhydrous Solvent and Reagents start->prep add_cat Add ThioCat-1 and Nucleophile prep->add_cat cool Cool to Desired Temperature add_cat->cool add_elec Add Electrophile cool->add_elec monitor Monitor Reaction (TLC/GC) add_elec->monitor workup Quench and Work-up monitor->workup purify Purify Product (Chromatography) workup->purify analyze Analyze Yield and ee (NMR, HPLC/GC) purify->analyze end End analyze->end

Caption: General workflow for the asymmetric Michael addition.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the Michael donor (1.2 equivalents) and the thiomicamine-derived catalyst, ThioCat-1 (e.g., 10 mol%), to a flame-dried reaction vessel containing a stir bar.

  • Solvation: Add the desired anhydrous solvent (e.g., toluene, 0.1 M concentration with respect to the limiting reagent).

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., -20 °C) with stirring.

  • Reaction Initiation: Add the Michael acceptor (1.0 equivalent) to the reaction mixture.

  • Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction (e.g., by adding a saturated aqueous solution of ammonium chloride). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

This guide provides a foundational framework for optimizing asymmetric transformations using thiomicamine-derived catalysts. Remember that each specific reaction will have its unique set of optimal conditions, and systematic screening of the parameters discussed is key to achieving success.

IV. References

  • Meninno, S., & Lattanzi, A. (n.d.). THIOUREA-AMINE CATALYSED ASYMMETRIC SYNTHESIS OF FUNCTIONALISED EPOXIDES.

  • M., P., & M., K. (2022). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. PMC.

  • Kim, B., et al. (2020). Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. RSC Publishing.

  • (2021). 10.3: Thiourea Based Catalysis. Chemistry LibreTexts.

  • (n.d.). Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions.

  • Nakano, H., et al. (2023). Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines. PMC.

  • Smith, A. D., et al. (n.d.). Enantioselective bifunctional iminophosphorane catalyzed sulfa-Michael addition of alkyl thiols to unactivated β-substituted-α,β-unsaturated esters. PubMed Central.

  • (n.d.). Optimal catalyst loading without pre-activation (neat, 100 °C, 20 min). ResearchGate.

  • (n.d.). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI.

  • (n.d.). Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. MDPI.

  • (2023). Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines. ResearchGate.

  • (2022). Cu(ii)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis acid catalyst. NIH.

  • (n.d.). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PMC.

  • (2023). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. NIH.

  • (2001). Enantioselective Michael Additions in Natural Products Synthesis. Macmillan Group.

  • (n.d.). Michael Addition catalyzed by Quinine Derivative. Buchler GmbH.

  • (n.d.). Bifunctional Iminophosphorane Organocatalysts for Enantioselective Synthesis: Application to the Ketimine Nitro-Mannich Reaction. Semantic Scholar.

  • (n.d.). Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 5-Tert-butylnonan-5-amine. Benchchem.

  • (n.d.). Organocatalytic Enantioselective Addition of Thiols to Ketimines Derived From Isatins.

  • (n.d.). Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations. MDPI.

  • (2023). Catalytic, Asymmetric Michael-Aldol Annulations via a Stereodivergent/Stereoconvergent Path Operating under Curtin–Hammett Control. NIH.

  • (n.d.). Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters. MDPI.

  • (n.d.). Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis. Organic & Biomolecular Chemistry (RSC Publishing).

  • (2023). The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. NIH.

  • (n.d.). (1S,2S)-(+)-Thiomicamine 99 16854-32-3. Sigma-Aldrich.

  • (n.d.). Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 1,3,5-Trimethoxybenzene. Benchchem.

  • (n.d.). Optimizing Catalyst Loading in 2-Piperidinol Mediated Reactions: A Technical Support Center. Benchchem.

  • (2023). Advancing the Catalytic Frontier: New Horizons in Allylic Amine Synthesis Unveiled in 2022. InCatT - Innovative Catalyst Technologies.

Sources

Technical Support Center: Stability Studies of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol (also known as Thiomicamine).[1] The stability of this key chiral intermediate is paramount for ensuring the purity, safety, and efficacy of the active pharmaceutical ingredients (APIs) derived from it, such as thiamphenicol and florfenicol.[1] This document provides answers to frequently asked questions, detailed troubleshooting guides for common experimental challenges, and robust protocols for conducting stability studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability and handling of this compound.

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the primary point of instability is the methylthio moiety on the phenyl ring. This sulfide group is susceptible to oxidation, which can occur in the presence of atmospheric oxygen or oxidizing agents, forming the corresponding sulfoxide (+16 Da) and sulfone (+32 Da) derivatives.[2] The amino and hydroxyl groups are generally stable but can participate in other reactions under harsh conditions.

Q2: How stable is the compound to hydrolysis across different pH ranges?

A2: The core 2-amino-1,3-propanediol structure is generally stable against hydrolysis. Studies on related APIs like florfenicol show that hydrolysis primarily occurs at the amide bond, which is absent in this intermediate.[3][4] The thioether (C-S) bond is also known to be resistant to hydrolysis under typical acidic and basic conditions.[5] However, performing forced degradation studies at pH extremes is crucial to confirm this for your specific formulation.

Q3: What are the optimal long-term storage conditions for this material?

A3: As a white to light yellow crystalline powder, the compound should be stored in a well-sealed container protected from light and moisture.[1] For long-term stability, storage in a cool, dry environment (2-8°C) is recommended to minimize the risk of both oxidative and thermal degradation.

Q4: Which analytical techniques are recommended for developing a stability-indicating method?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for quantifying the parent compound and its degradation products.[6] A reversed-phase C18 column is typically effective.[3] For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides molecular weight information that is critical for elucidating degradation pathways.[3][4] Peak purity analysis using a Photodiode Array (PDA) detector is also essential to ensure new peaks are not co-eluting.

Section 2: Troubleshooting Guide for Stability Experiments

This guide provides solutions to specific issues that may arise during stability testing.

Issue 1: Unexpected peaks appear in the HPLC chromatogram during a stability study, particularly at shorter retention times.

  • Plausible Cause: This is a classic sign of oxidative degradation. The oxidation of the methylthio group to the more polar sulfoxide and sulfone derivatives will cause these compounds to elute earlier than the parent molecule in a standard reversed-phase HPLC method.

  • Troubleshooting & Validation:

    • Analyze the sample using LC-MS. Look for new peaks with mass-to-charge ratios corresponding to the parent compound plus 16 m/z (sulfoxide) or plus 32 m/z (sulfone).

    • Repeat the experiment under an inert atmosphere (e.g., nitrogen or argon blanket) and with degassed solvents. A significant reduction or elimination of these peaks confirms oxidation as the cause.

  • Preventative Strategy: For all future studies, use high-purity, degassed solvents. If the compound is particularly sensitive, consider adding a small amount of an antioxidant to the formulation, provided it does not interfere with the analysis.

Issue 2: The assay value of the parent compound decreases over time, but no significant degradation peaks are observed.

  • Plausible Cause A: Formation of Non-UV-Absorbing Products. The degradation pathway may lead to products that do not have a chromophore or whose chromophore absorbs at a different wavelength than the one being monitored.

  • Plausible Cause B: Adsorption or Precipitation. The compound or its degradants may be adsorbing to the surfaces of the storage container (e.g., glass or plastic vials) or precipitating out of solution if its solubility is exceeded.

  • Troubleshooting & Validation:

    • Re-analyze the samples using an HPLC system equipped with a universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), in parallel with the UV detector. These can detect compounds that lack a UV chromophore.

    • Visually inspect the sample containers for any precipitate. If the solution is cloudy, centrifuge a portion and analyze the supernatant.

    • Conduct a recovery study using different types of container materials, including silanized glass vials, to test for adsorption.

Issue 3: Results from photostability studies are erratic and not reproducible.

  • Plausible Cause: Inconsistent light exposure or inadequate temperature control. Photodegradation can be accompanied by thermal degradation if the temperature inside the photostability chamber is not properly controlled.

  • Troubleshooting & Validation:

    • Ensure your photostability chamber is fully calibrated and conforms to ICH Q1B guidelines, which specify the required total illumination in both lux hours (visible) and watt hours per square meter (UVA).[7]

    • Crucially, always run a "dark control" sample in parallel. This control should be wrapped in aluminum foil and placed in the same chamber. This allows you to differentiate between degradation caused by light versus degradation caused by heat generated within the chamber.

    • The placement of samples within the chamber should be consistent between runs to ensure uniform light exposure.

Section 3: Key Experimental Protocols

These protocols provide a validated framework for assessing the stability of this compound.

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation is a mandatory step in developing a stability-indicating method, as it generates the potential degradation products needed to prove analytical specificity.[8]

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and demonstrate the analytical method's ability to separate them from the parent compound.

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 80°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Heat at 80°C for 2 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation (Solution): Heat 1 mL of stock solution at 80°C for 48 hours.

    • Thermal Degradation (Solid): Place approximately 10 mg of the solid compound in an oven at 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution (1.0 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Maintain a dark control sample.

  • Sample Quenching & Preparation:

    • Cool all heated samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all stressed samples with the mobile phase to a final target concentration of approximately 0.1 mg/mL.

    • For the solid stressed sample, dissolve it in the solvent and dilute to the target concentration.

  • Analysis: Analyze all samples by the developed stability-indicating HPLC-UV/MS method.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1.0 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 80°C) prep->acid Expose to Stress base Base Hydrolysis (1M NaOH, 80°C) prep->base Expose to Stress oxid Oxidation (6% H2O2, RT) prep->oxid Expose to Stress photo Photolysis (ICH Q1B) prep->photo Expose to Stress thermal Thermal (Solid & Solution, 80°C) prep->thermal Expose to Stress quench Quench & Neutralize Samples acid->quench base->quench oxid->quench photo->quench thermal->quench dilute Dilute to Final Concentration (0.1 mg/mL) quench->dilute analyze Analyze by HPLC-UV/MS dilute->analyze

Caption: Workflow for conducting forced degradation studies.

Protocol 2: Stability-Indicating HPLC Method

Objective: To establish a validated HPLC method capable of separating this compound from all process impurities and degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm (using PDA detector)

  • Injection Volume: 10 µL

Method Development & Validation:

  • Specificity: Inject a composite sample containing the unstressed compound and aliquots from all forced degradation studies. The method is considered specific if all degradation peaks are baseline resolved from the parent peak (Resolution > 2.0).

  • Peak Purity: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples. A purity angle less than the purity threshold indicates the peak is spectrally pure.

  • Linearity, Accuracy, & Precision: Perform these validation experiments as per ICH Q2(R1) guidelines once the method's specificity is established.

Section 4: Data Summary and Visualization

Expected Forced Degradation Profile

The following table summarizes the expected outcome of forced degradation studies based on the chemical nature of the compound. Actual results must be experimentally verified.

Stress ConditionExpected DegradationMajor Potential Degradant(s)
Acid Hydrolysis (1M HCl, 80°C) Low to NoneParent Compound
Base Hydrolysis (1M NaOH, 80°C) Low to NoneParent Compound
Oxidation (6% H₂O₂, RT) HighSulfoxide derivative (+16 Da), Sulfone derivative (+32 Da)
Thermal (80°C) LowMinor unspecified degradants
Photolysis (ICH Q1B) Low to ModeratePotential for oxidative products or other minor degradants
Potential Oxidative Degradation Pathway

The most probable degradation route involves the oxidation of the sulfur atom.

Oxidation_Pathway cluster_path Oxidative Degradation of the Methylthio Group Parent Parent Compound (Methylthio) Sulfoxide Sulfoxide Derivative (+16 Da) Parent->Sulfoxide +[O] Sulfone Sulfone Derivative (+32 Da) Sulfoxide->Sulfone +[O]

Caption: Likely oxidative degradation pathway of the compound.

References

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.National Institutes of Health (NIH).
  • Progress in 1,3-propanediol biosynthesis.National Institutes of Health (NIH).
  • This compound.Vulcanchem.
  • Selective Oxidation of Polyfunctional 2-amino-1,3-propanediol Derivatives.PubMed.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.Spectroscopy Online.
  • Study of forced degradation behaviour of florfenicol by LC and LC-MS and development of a validated stability-indicating assay method.PubMed.
  • Analytical Techniques In Stability Testing.Separation Science.
  • Study of forced degradation behaviour of florfenicol by LC and LC-MS and development of a validated stability-indicating assay m.ScienceDirect.
  • A redox-mediated molecular brake: dynamic NMR study of 2-[2-(methylthio)phenyl]isoindolin-1-one and S-oxidized counterparts.PubMed.
  • Degradation Mechanism Study of Thiamphenicol and Florfenicol by Radiolysis.ResearchGate.
  • Stability indicating study by using different analytical techniques.International Journal of Scientific Development and Research (IJSDR).
  • Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy.National Institutes of Health (NIH).
  • Inactivation of Chloramphenicol and Florfenicol by a Novel Chloramphenicol Hydrolase.Applied and Environmental Microbiology.

Sources

Technical Support Center: High-Purity Thiomicamine via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (1S,2S)-(+)-Thiomicamine. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity thiomicamine for downstream applications, such as a chiral building block in the synthesis of modified peptides or as a promoter in asymmetric reactions.[1][2]

Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the principle of differential solubility.[3][4] The goal is to dissolve the impure compound in a hot solvent and allow it to cool, whereupon the desired compound forms pure crystals, leaving impurities behind in the solution (mother liquor).[5] This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the recrystallization of this polar, multifunctional molecule.

Section 1: Foundational Concepts & Pre-Experiment Checks

This section addresses the critical preliminary knowledge required before beginning any recrystallization experiment. Understanding the molecule's properties and potential contaminants is the first step toward a successful purification strategy.

Q1: What are the key chemical properties of thiomicamine that I must consider for recrystallization?

A1: Understanding the molecular structure of thiomicamine is paramount for designing a purification strategy. Its chemical formula is 4-(CH₃S)C₆H₄CH(OH)CH(NH₂CH₂OH.[1] Key features influencing its solubility include:

  • High Polarity: The presence of a primary amine (-NH₂), a primary alcohol (-CH₂OH), and a secondary alcohol (-CHOH) makes thiomicamine a very polar molecule.

  • Hydrogen Bonding: The -OH and -NH₂ groups are excellent hydrogen bond donors and acceptors. This property dominates its interaction with solvents. Small amines and alcohols are typically very soluble in protic, polar solvents like water and alcohols.[6]

  • Aromatic System: The phenyl ring provides a non-polar region, but its influence is significantly outweighed by the polar functional groups.

  • Basic Amine Group: The primary amine is basic and can be protonated in acidic conditions to form an ammonium salt, drastically altering its solubility profile. This property can be leveraged for purification.[7]

These features suggest that highly polar solvents (water, methanol, ethanol) will be strong candidates, while non-polar solvents (hexanes, toluene) will likely be poor solvents. The ideal recrystallization solvent will be one where this solubility is significantly higher at elevated temperatures.[8]

Q2: What are the likely impurities in my crude thiomicamine sample?

A2: Impurities in a crude product typically fall into three categories: unreacted starting materials, by-products from the synthesis, and residual solvents or reagents. While the exact impurities depend on the synthetic route, for amine-containing molecules like thiomicamine, common contaminants can include:

  • Reaction By-products: Side reactions can lead to structurally similar impurities. For example, syntheses involving reductive amination can produce imines, ketimines, and over-alkylated amine derivatives.[9]

  • Oxidation Products: Amines can be susceptible to air oxidation, especially if stored improperly, leading to colored impurities.[10]

  • Nitrosamines: If any step involves nitrites and secondary or tertiary amines (which can be present as impurities in reagents or solvents like DMF), there is a potential for nitrosamine formation.[11]

  • Insoluble Particulates: These can be inorganic salts or other materials that are insoluble in the chosen solvent system and must be removed via hot filtration.[4]

Identifying potential impurities helps in selecting a solvent system where they are either completely soluble (remain in the mother liquor) or completely insoluble (removed by hot filtration).[3]

Section 2: Solvent Selection - The Critical First Step

The choice of solvent is the most critical variable in recrystallization. An ideal solvent should dissolve the solute sparingly at room temperature but completely at its boiling point.[3]

Q3: How do I perform a systematic solvent screen for thiomicamine?

A3: A methodical, small-scale solvent screen is essential.

  • Place approximately 20-30 mg of crude thiomicamine into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, swirling after each addition. A good candidate solvent will not dissolve the compound readily at this stage.

  • If the compound is insoluble at room temperature, heat the test tube carefully in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of purified crystals upon cooling.

Table 1: Candidate Solvents for Thiomicamine Recrystallization

Solvent Boiling Point (°C) Polarity Predicted Suitability & Rationale
Water 100 Very High High. Thiomicamine's multiple H-bonding groups suggest good water solubility, which may increase significantly with heat. A potential single-solvent choice.[7]
Ethanol (95%) 78 High High. Often an excellent solvent for polar organic molecules. May dissolve thiomicamine too well at room temperature. A good candidate for a mixed-solvent system with water.[8]
Methanol 65 High Moderate. Similar to ethanol but more polar and lower boiling. May have very high solubility even at room temperature, leading to poor recovery.
Isopropanol 82 High High. Less polar than ethanol. May provide a better solubility differential between hot and cold conditions.
Acetone 56 Medium Low. While polar, it's aprotic. May be a poor solvent or, conversely, a good anti-solvent in a mixed pair.
Ethyl Acetate 77 Medium Low. Often a good choice for moderately polar compounds. Likely a poor solvent for the highly polar thiomicamine, making it a candidate for an anti-solvent.
Toluene 111 Low Very Low. Unlikely to dissolve thiomicamine even when hot. Could be used as an anti-solvent but carries a higher boiling point.

| Hexanes | 69 | Very Low | Very Low. Will not dissolve thiomicamine. A good choice for an anti-solvent in a mixed-solvent system with a polar solvent like ethanol.[7] |

Q4: Thiomicamine is highly soluble in ethanol even when cold, but insoluble in hexanes. How do I use a mixed-solvent system?

A4: A mixed-solvent system is ideal for this scenario. You need one solvent in which the compound is very soluble (the "good" solvent, e.g., ethanol) and another in which it is insoluble (the "poor" or "anti-solvent," e.g., water or hexanes).[8]

Protocol for Mixed-Solvent Recrystallization (Ethanol/Water Example):

  • Dissolve the crude thiomicamine in the minimum amount of boiling ethanol.

  • While the solution is still hot, add water (the anti-solvent) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. The decrease in temperature and the presence of the anti-solvent will dramatically lower the compound's solubility, promoting crystallization.

Section 3: Troubleshooting the Dissolution & Crystallization Process

Even with a good solvent system, problems can arise. The following workflow and FAQs address the most common challenges.

Recrystallization Workflow & Troubleshooting Logic

Recrystallization_Workflow A Start: Crude Thiomicamine B Dissolve in Minimum Hot Solvent A->B C Solution is Colored? B->C D Add Activated Charcoal, Reheat Briefly C->D Yes F Insoluble Impurities Present? C->F No E Hot Gravity Filtration D->E G Allow Filtrate to Cool Slowly E->G F->E Yes F->G No O Compound 'Oiled Out'? G->O H Crystals Form? I Collect Crystals (Vacuum Filtration) H->I Yes M Troubleshoot: Induce Crystallization (Scratch, Seed, Cool) H->M No J Wash with Ice-Cold Solvent I->J K Dry Crystals J->K L End: Pure Thiomicamine K->L M->H N Troubleshoot: 'Oiling Out' Protocol N->G O->H No O->N Yes

Sources

Technical Support Center: Stereochemical Stability of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol. This chiral building block, a key intermediate in the synthesis of antibiotics like Thiamphenicol and Florfenicol, owes its utility to its precise three-dimensional structure.[1][2][3] Maintaining the (1S,2S) stereochemistry is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient.

This guide provides in-depth answers to frequently encountered issues regarding the stereochemical instability and racemization of this compound. It is designed for researchers, chemists, and process development professionals to diagnose, troubleshoot, and prevent the loss of optical purity during their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is losing optical purity during workup or storage. What is the likely cause of this racemization?

A1: The primary cause of racemization in this molecule is the instability of the C1 stereocenter under acidic conditions.

The structure of this compound features a benzylic alcohol at the C1 position. Benzylic alcohols are susceptible to racemization through an acid-catalyzed dehydration-rehydration mechanism.[4][5]

Mechanism Breakdown:

  • Protonation: In the presence of an acid (Brønsted or Lewis), the hydroxyl group at C1 is protonated, transforming it into a much better leaving group (H₂O).

  • Carbocation Formation: The protonated hydroxyl group departs as a water molecule. This results in the formation of a resonance-stabilized, planar benzylic carbocation. At this stage, the original stereochemical information at the C1 center is lost.

  • Nucleophilic Attack: A nucleophile, typically water present in the medium, can then attack the planar carbocation from either face with equal probability. This non-selective attack leads to the formation of a racemic mixture (a 50:50 mix of the R and S configurations) at the C1 center.

While racemization at the C2 amine center is possible, it is far less likely under typical conditions. Base-catalyzed epimerization via enolate formation is not a viable pathway here.[6][7] Therefore, controlling the conditions that affect the C1 benzylic alcohol is the most critical factor.

Racemization_Mechanism cluster_start Step 1: Protonation (Acidic Conditions) cluster_intermediate Step 2: Water Loss & Carbocation Formation Start (1S,2S)-Starting Material (Chirally Pure at C1) Carbocation Planar Benzylic Carbocation (Achiral at C1) Start->Carbocation + H⁺ - H₂O Product_S (1R,2S)-Product Carbocation->Product_S + H₂O (Attack from top face) Product_R (1S,2S)-Product Carbocation->Product_R + H₂O (Attack from bottom face)

Caption: Acid-catalyzed racemization at the C1 benzylic alcohol center.

Q2: How significantly do pH and temperature affect the stereochemical stability of my compound?

A2: Both pH and temperature are critical variables. Acidic pH and elevated temperatures synergistically accelerate racemization.

Controlling pH is the most effective strategy to prevent racemization. The stability of the compound is highly dependent on the protonation state of the benzylic hydroxyl group.

pH RangeRacemization RiskCausality
< 4 (Strongly Acidic) High Promotes protonation of the C1-hydroxyl group, accelerating the formation of the benzylic carbocation and leading to rapid racemization.[4][5]
4 - 6 (Mildly Acidic) Moderate The rate of protonation is reduced but remains a significant risk, especially with prolonged exposure or heating.
7 - 9 (Neutral to Mildly Basic) Low This is the optimal range for stability. The compound exists primarily as the ammonium salt, which is stable, and the hydroxyl group is not readily protonated.
> 10 (Strongly Basic) Low to Moderate While the primary acid-catalyzed mechanism is suppressed, very strong bases can promote other degradation pathways or side reactions. It is best to avoid pH extremes.

Temperature: Heat provides the activation energy for the dehydration step. Even under mildly acidic conditions, heating can significantly increase the rate of racemization.[4][8]

  • Recommendation: Conduct all steps at the lowest practical temperature. Avoid prolonged heating above 40-50°C, particularly if the pH is not strictly controlled within the 7-9 range.

Q3: I need to perform a reaction under harsh acidic or basic conditions. How can I protect the stereocenters from racemization?

A3: Employing protecting groups is the standard and most robust strategy to shield the vulnerable stereocenters during harsh reaction steps.

The most effective approach is to protect the 1,3-amino alcohol functionality by forming a cyclic N,O-acetal, such as an oxazolidine derivative. This locks the C1 and C2 stereocenters into a rigid ring system, preventing the conformational changes required for racemization at either center.[9]

Recommended Protection Strategy: Acetonide Formation

Formation of an acetonide (a dimethylated acetal) is a common and effective method. It protects both the C1-hydroxyl and the C2-amino groups simultaneously.

Experimental Protocol: Acetonide Protection

  • Setup: Dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent like acetone or dichloromethane.

  • Reagent Addition: Add 2,2-dimethoxypropane (1.2-1.5 equiv.) and a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid (p-TSA), 0.05 equiv.).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Quench the reaction by adding a mild base (e.g., triethylamine or a saturated solution of sodium bicarbonate). Remove the solvent under reduced pressure. The crude protected product can then be purified by column chromatography or recrystallization if necessary.

  • Confirmation: Confirm the structure of the protected product (an oxazolidine) by NMR spectroscopy before proceeding to the next synthetic step.

Protection_Workflow Start (1S,2S)-Amino Diol (Vulnerable) Protect Acetonide Protection (e.g., 2,2-DMP, cat. Acid) Start->Protect Protected Protected Oxazolidine (Stereochemically Locked) Protect->Protected Harsh_Step Harsh Reaction (e.g., Strong Acid/Base, High Temperature) Protected->Harsh_Step Deprotect Deprotection (e.g., Mild Aqueous Acid) Harsh_Step->Deprotect Final Desired Product (Stereochemically Pure) Deprotect->Final

Caption: Workflow for using a protecting group to maintain stereointegrity.

After the harsh reaction step is complete, the acetonide can be easily removed under mild aqueous acidic conditions to regenerate the original 1,3-amino alcohol functionality with its stereochemistry intact.

Q4: Which solvents and reagents should I be cautious with to minimize racemization risk?

A4: Avoid strongly acidic media and choose reagents that do not promote carbocation formation.

Solvents:

  • Avoid: Strongly protic and acidic solvents (e.g., neat acetic acid, trifluoroacetic acid) especially when heating. Aqueous solutions should have their pH buffered to the 7-9 range.

  • Prefer: Aprotic solvents (e.g., THF, DMF, Acetonitrile, Dichloromethane) are generally safer as they do not directly participate in protonation/deprotonation events.

Reagents:

  • Caution with Strong Acids: Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., AlCl₃, BF₃·OEt₂) can catalyze racemization.[5] If their use is unavoidable, perform the reaction at the lowest possible temperature and for the shortest duration, or use a protecting group strategy.

  • Oxidizing Agents: Certain oxidizing agents used under acidic conditions (e.g., acidified dichromate) can pose a risk.[10]

  • Reagents for -OH Group Activation: Reagents that convert the hydroxyl group into a better leaving group (e.g., tosyl chloride, mesyl chloride) in the presence of acid can facilitate elimination and subsequent racemization. These reactions are typically performed in the presence of a non-acidic base (like pyridine or triethylamine) to neutralize the acid byproduct and mitigate this risk.

By carefully controlling the trifecta of pH, temperature, and chemical environment (solvents/reagents) , you can successfully preserve the critical stereochemistry of this compound throughout your synthetic and handling procedures.

References

  • Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst.
  • Direct conversion of (1S,2S)-2-amino-1-[(4-methylthio)phenyl]-1,3-propanediol into its enantiomer for efficient synthesis of thiamphenicol and florfenicol. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Benzyl Alcohol and Racemization. ResearchGate. [Link]

  • Proposed mechanism of base catalyzed epimerization. ResearchGate. [Link]

  • Florfenicol synthesizing method.
  • Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications. [Link]

  • Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol. PubMed. [Link]

  • Stereoselective syntheses of (L)-chloramphenicol and (D)-thiamphenicol. ResearchGate. [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

  • Pyrrole-Protected β-Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino-Derivatives. PMC - NIH. [Link]

  • Synthesis of Specific Related Substances of Florfenicol. Chinese Journal of Pharmaceuticals. [Link]

  • Unified Strategy to Amphenicol Antibiotics: Asymmetric Synthesis of (−)-Chloramphenicol, (−)-Azidamphenicol, and (+)-Thiamphenicol and Its (+)-3-Floride. ResearchGate. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Differential heat stability of amphenicols characterized by structural degradation, mass spectrometry and antimicrobial activity. PubMed. [Link]

  • Racemization – Knowledge and References. Taylor & Francis. [Link]

  • Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry. [Link]

  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]

Sources

Technical Support Center: Analysis and Removal of Common Impurities in Commercial Thiomicamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiomicamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and removing common impurities in commercial-grade (1S,2S)-(+)-thiomicamine. Ensuring the purity of this critical starting material is paramount for the success and reproducibility of your synthetic and developmental endeavors.

Part 1: Analysis of Common Impurities

This section addresses the crucial first step: understanding what impurities might be present in your thiomicamine sample and how to detect them effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in my commercial thiomicamine?

Based on the stereochemistry and functional groups of thiomicamine, ((1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol), several classes of impurities are commonly encountered. Understanding these will guide your analytical and purification strategies.

  • Diastereomers: Thiomicamine has two chiral centers (at C1 and C2). Imperfect stereocontrol during synthesis is a common source of diastereomeric impurities, such as the (1R,2S), (1S,2R), or (1R,2R) isomers. These can be particularly challenging to remove due to their similar physical properties.

  • Synthesis-Related Impurities: Residual starting materials, unreacted intermediates, or byproducts from the synthetic route can be present. The specific nature of these depends on the synthetic pathway used by the manufacturer but can include precursors to the aminodiol structure.[1]

  • Oxidation Products: The thioether (methylthio) group is susceptible to oxidation, which can occur during synthesis, purification, or storage. This leads to the formation of thiomicamine sulfoxide and, under more aggressive conditions, thiomicamine sulfone. These impurities are more polar than thiomicamine itself.

  • Degradation Products: As an amino alcohol, thiomicamine can be sensitive to light and acidic conditions, which may lead to degradation over time, especially with improper storage.[2]

Q2: What is the recommended analytical method for detecting these impurities?

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of thiomicamine and quantifying impurities.

Causality: HPLC is highly effective because it can separate compounds based on subtle differences in their physicochemical properties, such as polarity. For thiomicamine and its likely impurities, Reversed-Phase HPLC (RP-HPLC) is particularly well-suited. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. More polar compounds (like the sulfoxide impurity) will elute earlier, while less polar compounds will be retained longer. Diastereomers can often be resolved with a high-resolution column and optimized mobile phase conditions. For chiral purity (enantiomers), a chiral HPLC column or derivatization with a chiral agent would be necessary.[3][4]

Troubleshooting Guide: HPLC Analysis

Problem: I see multiple peaks in my HPLC chromatogram. How do I identify them?

Solution: A multi-peak chromatogram requires systematic investigation.

  • Tentative Identification by Polarity: In a standard RP-HPLC setup, you can predict the elution order based on polarity.

    • Early Eluting Peaks: Likely to be highly polar impurities, such as the thiomicamine sulfoxide or sulfone.

    • Peaks Close to the Main Peak: These could be diastereomers, which often have very similar polarities.

    • Late Eluting Peaks: Potentially less polar synthesis byproducts or starting materials.

  • Spiking Experiments: If you have access to standards of suspected impurities, you can "spike" your sample by adding a small amount of the standard and re-running the HPLC. An increase in the area of a specific peak confirms its identity.

  • LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. By coupling the HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each eluting peak. This allows you to confirm the molecular weight of the impurities and, with fragmentation analysis (MS/MS), even elucidate their structures.

Problem: My thiomicamine peak is broad or shows significant tailing.

Solution: Peak tailing in amine-containing compounds is often due to interactions with the silica-based stationary phase.

Causality: The silica backbone of many HPLC columns has acidic silanol groups. The basic amine group of thiomicamine can interact with these sites, leading to poor peak shape.

Mitigation Strategies:

  • Mobile Phase Modification: Add a small amount (e.g., 0.1%) of a competing amine, like triethylamine (TEA), or an acid, like trifluoroacetic acid (TFA), to the mobile phase.[5] TEA will "mask" the acidic silanol groups, while TFA will protonate the thiomicamine, leading to more consistent interactions.

  • Use of a "Base-Deactivated" Column: Modern HPLC columns are often end-capped or otherwise treated to minimize the presence of free silanol groups. Using a column specifically designed for the analysis of basic compounds can significantly improve peak shape.

Experimental Protocol: HPLC Method for Thiomicamine Purity

This protocol provides a general starting point for the RP-HPLC analysis of thiomicamine. Optimization may be required based on your specific instrument and the impurities observed.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 70% B

    • 20-22 min: Linear gradient from 70% to 95% B

    • 22-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve thiomicamine in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

Visualization: Impurity Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation cluster_3 Outcome & Further Steps prep Dissolve Thiomicamine in Mobile Phase hplc Inject into RP-HPLC System prep->hplc detect UV Detection (254 nm) hplc->detect chrom Analyze Chromatogram detect->chrom single_peak Single Peak? (>99.5%) chrom->single_peak multi_peak Multiple Peaks? chrom->multi_peak single_peak->multi_peak No pure Material is Pure Proceed with Experiment single_peak->pure Yes impure Impurity Detected Proceed to Identification multi_peak->impure Yes lcms LC-MS for Definitive ID impure->lcms

Caption: Workflow for HPLC-based impurity analysis of thiomicamine.

Part 2: Removal of Common Impurities

Once impurities have been identified and quantified, the next step is purification. The choice of method depends on the nature of the impurities and the scale of your work.

Frequently Asked Questions (FAQs)

Q3: My thiomicamine is impure. What is the best way to purify it?

For solid compounds like thiomicamine, recrystallization is the most common and often most effective purification technique, especially for removing small amounts of impurities.[6] If you are dealing with significant amounts of diastereomers, column chromatography may be necessary.

Decision-Making Rationale:

  • Recrystallization: This method relies on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. It is excellent for removing impurities that are present in smaller quantities and have different solubility profiles.

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. It is more powerful for separating components with very similar properties, such as diastereomers, but is generally more labor-intensive and requires larger volumes of solvent.[7]

Data Presentation: Purification Method Comparison
FeatureRecrystallizationColumn Chromatography
Principle Differential SolubilityDifferential Adsorption
Best For Removing minor impurities, improving crystalline formSeparating diastereomers, complex mixtures
Scalability Excellent for both small and large scalesMore complex to scale up
Solvent Usage ModerateHigh
Yield Can be high, but some loss in mother liquor is inevitableGenerally good, but depends on separation quality
Labor Intensity Low to moderateHigh
Troubleshooting Guide: Purification

Problem: My recrystallization yield is very low.

Solution: Low yield is typically a solvent issue or a procedural misstep.

  • Optimize Solvent Choice: The ideal solvent should dissolve thiomicamine poorly at low temperatures but well at high temperatures.[8] Perform small-scale solubility tests with various polar solvents (e.g., ethanol, isopropanol, water, or mixtures thereof) to find the best one.[9]

  • Use Minimal Hot Solvent: The most common error is adding too much hot solvent to dissolve the compound. Use only the minimum amount required to fully dissolve the solid at the boiling point of the solvent.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of pure, large crystals.

  • Recover a Second Crop: The solution left after filtration (the mother liquor) still contains some dissolved product. Concentrating the mother liquor and cooling again can often yield a second, albeit less pure, crop of crystals.

Problem: I'm trying to separate diastereomers by column chromatography, but the separation is poor.

Solution: Separating diastereomers requires careful optimization of chromatographic conditions.

  • Mobile Phase Optimization: Use Thin Layer Chromatography (TLC) to screen various solvent systems. For polar compounds like thiomicamine, a mixture of a non-polar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol) is a good starting point. Adjust the ratio to achieve a good separation (Rf values between 0.2 and 0.5).

  • Add a Basic Modifier: As with HPLC, interactions between the basic amine and acidic silica can hinder separation. Adding a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase can significantly improve resolution and prevent peak tailing.[5]

  • Stationary Phase Choice: While silica gel is most common, for challenging separations of polar compounds, alumina (neutral or basic) or a diol-bonded silica phase could provide different selectivity and better results.[7][10]

Experimental Protocol: Recrystallization of Thiomicamine
  • Solvent Selection: In a test tube, add ~20 mg of impure thiomicamine. Add a suitable solvent (e.g., isopropanol) dropwise at room temperature until a slurry is formed. Heat the mixture to boiling. If the solid dissolves, it's a potential solvent. Cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: Place the impure thiomicamine in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling after each addition. Continue adding solvent until the thiomicamine just dissolves.

  • Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualization: Purification Method Selection

G start Impure Thiomicamine Sample check_impurity What is the primary impurity? start->check_impurity recrystallize Recrystallization check_impurity->recrystallize Oxidation/Minor Byproducts column Column Chromatography check_impurity->column Significant Diastereomers recrystallize_protocol Follow Recrystallization Protocol. Focus on solvent choice and slow cooling. recrystallize->recrystallize_protocol column_protocol Follow Column Chromatography Protocol. Optimize mobile phase with TLC. column->column_protocol end_product Pure Thiomicamine recrystallize_protocol->end_product column_protocol->end_product

Caption: Decision tree for selecting a purification method for thiomicamine.

References

  • ACS Publications.

  • American Chemical Society.

  • ACS Publications.

  • PubMed.

  • AKJournals.

  • Gavin Publishers.

  • California State University, Sacramento.

  • UCLA Chemistry and Biochemistry.

  • ResearchGate.

  • Google Patents.

  • Sigma-Aldrich.

  • University of Rochester, Department of Chemistry.

  • ResearchGate.

  • SciELO.

  • Hawach Scientific.

  • Liberty University.

  • MDPI.

  • Alfa Aesar.

  • Arkivoc.

  • Swastik Enterprises.

  • National Center for Biotechnology Information.

  • Columbia University.

  • Journal of Agricultural and Food Chemistry.

  • Shimadzu.

  • Fisher Scientific.

  • ChemicalBook.

  • Biotage.

  • Sigma-Aldrich.

  • Sigma-Aldrich.

  • PubChem.

  • Google Patents.

  • PubMed.

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Excess of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Enantiomeric Purity

(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol is a key chiral intermediate in the synthesis of the broad-spectrum antibiotic Thiamphenicol.[1][2] In pharmaceutical manufacturing, the stereochemistry of active pharmaceutical ingredients (APIs) and their precursors is of paramount importance. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the precise quantification of the enantiomeric purity, or enantiomeric excess (ee), of chiral drug substances.

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess of this specific aminodiol intermediate. We will explore both direct and indirect approaches, delve into the rationale behind methodological choices, and provide actionable protocols to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.

Analytical Challenges

The primary analytical challenge presented by 2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol is its lack of a strong native chromophore, which complicates detection by UV-Vis spectrophotometry, the most common HPLC detection method.[3] This characteristic necessitates either the use of alternative detection techniques, such as mass spectrometry (MS) or evaporative light scattering detection (ELSD), or a chemical modification step (derivatization) to introduce a UV-active moiety.[3]

Part 1: Direct Chiral HPLC Methods – Separation on Chiral Stationary Phases

The most elegant and widely used approach for enantiomeric separation is the direct method, where enantiomers are resolved on a Chiral Stationary Phase (CSP).[3][4] The CSP creates a transient diastereomeric complex with each enantiomer of the analyte. Due to differing stereochemical interactions, these complexes have different binding energies, resulting in different retention times and thus, separation.[4]

The Causality Behind CSP Selection

The analyte is a polar amino alcohol containing a phenyl group. This structure suggests two primary classes of CSPs are likely to be effective:

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose coated or immobilized on a silica support are the most versatile and widely successful CSPs.[4][5] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure.[4] Columns like Chiralpak® AD-H or Chiralcel® OD-H are excellent starting points.[6]

  • Macrocyclic Glycopeptide CSPs: CSPs based on antibiotics like teicoplanin (e.g., Astec® CHIROBIOTIC® T) are particularly effective for polar and ionic compounds, including underivatized amino acids and amino alcohols.[7] Their complex structure offers multiple interaction points—ionic, hydrogen bonding, and hydrophobic—making them highly suitable for this analyte.

Experimental Workflow: Direct Method Development

G cluster_0 Method Development Workflow: Direct Chiral HPLC start Analyte: (1S,2S)-aminodiol csp_select Select CSPs (e.g., Polysaccharide, Macrocyclic Glycopeptide) start->csp_select screen Screen Mobile Phases (Normal, Polar Organic, Reversed-Phase) csp_select->screen Based on analyte structure optimize Optimize Separation (Flow Rate, Temperature, Additives) screen->optimize If separation is observed validate Method Validation (ICH Guidelines) optimize->validate

Caption: Workflow for direct chiral HPLC method development.

Protocol 1: Polysaccharide CSP Screening (Normal Phase)

This protocol outlines a starting point for method development using a common polysaccharide-based column.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-Hexane and an alcohol selector, typically 2-Propanol (IPA) or Ethanol (EtOH).

    • Starting Condition: Hexane:IPA (90:10, v/v).

    • Rationale: Normal phase chromatography is often the first choice for polysaccharide columns, providing excellent selectivity for a wide range of compounds. The alcohol acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjusting its percentage is the primary way to control retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 225 nm or 254 nm. While the chromophore is weak, it may be sufficient at higher concentrations. If not, MS or ELSD is required.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Protocol 2: Macrocyclic Glycopeptide CSP Screening (Polar Ionic Mode)

This protocol is tailored for CSPs designed for polar analytes.

  • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol with a small amount of an acid/base additive.

    • Starting Condition: Methanol + 0.1% Formic Acid + 0.05% Triethylamine.

    • Rationale: This is a "polar ionic" mode. The chiral selector has ionizable groups, and the mobile phase additives ensure that both the analyte (amine) and the CSP are in the proper ionic state to facilitate enantioselective ionic interactions.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: MS or ELSD is highly recommended.

  • Sample Preparation: Dissolve the sample in the mobile phase at approximately 1 mg/mL.

Part 2: Indirect Chiral HPLC Methods – Diastereomer Formation

An alternative strategy is the indirect method. Here, the enantiomeric analyte is reacted with a pure, single-enantiomer chiral derivatizing agent (CDA) to form a pair of diastereomers.[1] These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column, such as a C18 column.[1][3]

The Principle of Indirect Separation

G cluster_1 Indirect Separation Principle enantiomers Enantiomer Mixture (R-analyte, S-analyte) reaction Derivatization Reaction enantiomers->reaction cda Chiral Derivatizing Agent (e.g., R-CDA) cda->reaction diastereomers Diastereomer Mixture (R-analyte-R-CDA, S-analyte-R-CDA) reaction->diastereomers separation Separation on Achiral Column (C18) diastereomers->separation

Sources

A Comparative Guide to the Spectroscopic Characterization of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral synthesis, the unambiguous structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates is paramount. (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol, also known as Thiomicamine, is a key chiral building block.[1] Its precise stereochemistry and purity are critical for the efficacy and safety of the final drug products. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound, alongside alternative analytical techniques, offering field-proven insights for researchers, scientists, and drug development professionals.

The Central Role of NMR in Stereochemical Confirmation

NMR spectroscopy stands as the cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For a chiral molecule like this compound, ¹H and ¹³C NMR are indispensable for confirming its constitution and stereochemistry.

¹H NMR Spectral Analysis

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-Ar (2H)~7.25d~8.5
H-Ar (2H)~7.18d~8.5
H-1~4.50d~5.0
OH-1~5.0 (broad s)s-
H-3a, H-3b~3.4-3.6m-
OH-3~4.5 (broad t)t~5.5
H-2~2.9-3.1m-
NH₂~2.0 (broad s)s-
S-CH₃~2.45s-

Causality behind Predictions: The aromatic protons are expected to appear as two distinct doublets due to the para-substitution pattern. The benzylic proton (H-1) is deshielded by both the aromatic ring and the adjacent hydroxyl group, placing it around 4.50 ppm. The diastereotopic protons of the CH₂OH group (H-3a, H-3b) will exhibit complex splitting due to coupling with H-2 and each other. The protons on the amino and hydroxyl groups are exchangeable and will likely appear as broad singlets; their chemical shifts are highly dependent on solvent, concentration, and temperature.[3] The methylthio group (S-CH₃) protons will be a sharp singlet around 2.45 ppm.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-Ar (quaternary, C-S)~137
C-Ar (quaternary, C-CH)~140
C-Ar (CH)~128
C-Ar (CH)~126
C-1~74
C-3~65
C-2~56
S-CH₃~15

Rationale for Predictions: The aromatic carbons can be predicted based on substituent effects. The carbon bearing the methylthio group will be upfield compared to the carbon attached to the propanediol moiety. The chemical shifts of the aliphatic carbons (C-1, C-2, C-3) are estimated from data on similar amino diols.[4][5] C-1, being benzylic and attached to a hydroxyl group, will be the most downfield of the aliphatic carbons.

A Comparative Look: Alternative Analytical Techniques

While NMR is powerful for structural elucidation, a comprehensive characterization often involves orthogonal techniques, especially for purity and enantiomeric excess determination.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.[6]Gold standard for determining enantiomeric excess; high sensitivity and accuracy.[7]Requires method development to find a suitable chiral column and mobile phase; may require derivatization for UV detection.[8]
Chiral Capillary Electrophoresis (CE) Differential migration of enantiomers in a capillary under the influence of an electric field, often with a chiral selector in the buffer.[2][9]High separation efficiency; low sample and solvent consumption; suitable for polar and charged analytes.[10]Lower concentration sensitivity compared to HPLC; method development can be complex.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.[11]Provides accurate molecular weight confirmation; can be coupled with chromatography (LC-MS) for impurity profiling.[12]Does not inherently distinguish between enantiomers without a chiral chromatographic front-end or a chiral derivatizing agent.[13]

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A robust NMR analysis begins with meticulous sample preparation.

Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). The choice of solvent can influence chemical shifts, particularly for exchangeable protons.[3][14]

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • ¹H NMR Data Acquisition (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Data Acquisition (100 MHz Spectrometer):

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Chiral HPLC Method for Enantiomeric Purity

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the analyte in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic additive like diethylamine to improve peak shape. The exact ratio should be optimized for best resolution.

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm (due to the aromatic ring).

    • Injection Volume: 5-10 µL.

Visualizing the Workflow and Structure

Caption: Workflow for the characterization of the target compound.

cluster_nmr NMR Characterization cluster_alternatives Alternative Techniques H1_NMR ¹H NMR Structure Structural Confirmation H1_NMR->Structure Proton Environment & Connectivity C13_NMR ¹³C NMR C13_NMR->Structure Carbon Skeleton HPLC Chiral HPLC Purity Purity & Identity HPLC->Purity Enantiomeric Excess CE Chiral CE CE->Purity Enantiomeric Separation MS Mass Spec. MS->Purity Molecular Weight

Caption: Key analytical techniques and their primary applications.

Conclusion

The comprehensive characterization of this compound relies on a multi-faceted analytical approach. While ¹H and ¹³C NMR spectroscopy are unrivaled for definitive structural elucidation, techniques such as chiral HPLC are essential for the accurate determination of enantiomeric purity. Mass spectrometry serves as a crucial tool for confirming molecular identity. By integrating these methods and adhering to rigorous experimental protocols, researchers can ensure the quality and integrity of this vital chiral intermediate, thereby supporting the development of safe and effective pharmaceuticals.

References

  • [Chiral separation of fourteen amino alcohols by nonaqueous capillary electrophoresis]. PubMed. Available at: [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. Available at: [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Available at: [Link]

  • Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of - Beilstein Journals. Available at: [Link]

  • Chiral Separation of Amino Acids by Capillary Electrophoresis With Octyl-Beta-Thioglucopyranoside as Chiral Selector. PubMed. Available at: [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • Appendix I. Available at: [Link]

  • Thioamide N–C(S) Activation. The Royal Society of Chemistry. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Chiral HPLC analysis of the amino acid derivatives of compounds 1-4. ResearchGate. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • ¹H NMR spectra of 1,3-propanediol and ABAs in DMSO-d6. a 0.2 wt%... ResearchGate. Available at: [Link]

  • 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000235). Human Metabolome Database. Available at: [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. Available at: [Link]

  • Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. PubMed. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. Available at: [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • 13 C chemical shifts of compounds 1 and 2 in CDCl 3. ResearchGate. Available at: [Link]

  • Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers. The Royal Society of Chemistry. Available at: [Link]

  • Convenient synthesis and application of versatile nucleic acid lipid membrane anchors in the assembly and fusion of liposomes - Supporting Information. Available at: [Link]

  • Characterization of intact and modified proteins by mass spectrometry. MS Vision. Available at: [Link]

  • Mass spectrometry. Wikipedia. Available at: [Link]

  • (PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. ResearchGate. Available at: [Link]

  • 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • 13C NMR of 1-Propanol. Available at: [Link]

  • 1 Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link]

  • 1,3-propanediol and 3-hydroxypropionate detection. (A) 13 C NMR of... ResearchGate. Available at: [Link]

Sources

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Established Reagents and Exploring the Potential of Thiomicamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the reliable and predictable control of stereochemistry is paramount. For researchers and professionals in drug development, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral auxiliaries, molecules that temporarily impart their chirality to a prochiral substrate to direct a stereoselective transformation, remain a cornerstone of asymmetric synthesis due to their robustness and predictability.[1]

This guide provides an in-depth technical comparison of three classes of stalwart chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral amines. We will delve into their mechanisms of action, highlight their strengths and limitations with supporting experimental data, and provide detailed protocols for their application in key asymmetric transformations. Furthermore, we will explore the untapped potential of thiomicamine as a precursor to a novel class of sulfur-containing chiral auxiliaries, postulating its performance based on mechanistic principles and data from analogous systems.

The Pillars of Asymmetric Control: An Overview

The ideal chiral auxiliary offers a synergistic combination of high stereochemical induction, straightforward attachment and cleavage under mild conditions, and high recovery yields for reuse. The auxiliaries discussed herein have become benchmarks in the field precisely because they excel in these areas, albeit with distinct advantages in different applications.

  • Evans' Oxazolidinones: Derived from readily available amino acids, these auxiliaries are renowned for their exceptional performance in asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[2][3]

  • Oppolzer's Sultams: These camphor-based auxiliaries provide a rigid chiral scaffold, leading to high levels of stereocontrol in a variety of reactions, including alkylations, aldol reactions, and conjugate additions.[4][5]

  • Meyers' Chiral Amines: Primarily utilized for the asymmetric alkylation of ketones and aldehydes, these auxiliaries, often derived from pseudoephedrine, offer a reliable method for the synthesis of enantioenriched carbonyl compounds.[6][7]

The choice of auxiliary is dictated by the desired stereochemical outcome (e.g., syn vs. anti aldol products), the nature of the substrate, and the reaction conditions.

Evans' Oxazolidinones: The Gold Standard in Aldol and Alkylation Reactions

Introduced by David A. Evans, chiral oxazolidinones have become one of the most widely used classes of chiral auxiliaries. Their efficacy stems from the formation of a well-defined, chelated transition state that effectively shields one face of the enolate.

Mechanism of Stereocontrol

In a typical boron-mediated aldol reaction, the N-acyloxazolidinone forms a Z-enolate upon treatment with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., triethylamine). This Z-enolate then reacts with an aldehyde via a rigid, chair-like Zimmerman-Traxler transition state. The bulky substituent at the C4 position of the oxazolidinone directs the incoming aldehyde to the opposite face of the enolate, leading to the formation of the syn-aldol product with high diastereoselectivity.[8]

Evans_Aldol_Mechanism cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Auxiliary Cleavage N-Acyloxazolidinone N-Acyloxazolidinone Z-Enolate Z-Enolate N-Acyloxazolidinone->Z-Enolate Bu₂BOTf, Et₃N Zimmerman-Traxler TS Chair-like Transition State Z-Enolate->Zimmerman-Traxler TS Aldehyde (R'CHO) syn-Aldol Adduct syn-Aldol Adduct Zimmerman-Traxler TS->syn-Aldol Adduct Chiral Product Chiral Product syn-Aldol Adduct->Chiral Product e.g., LiOH, H₂O₂

Caption: Workflow for an Evans Asymmetric Aldol Reaction.

Performance Data

The following table summarizes typical performance data for Evans' oxazolidinones in asymmetric aldol and alkylation reactions.

Reaction TypeSubstrate (Electrophile)Diastereomeric Ratio (dr)Yield (%)Reference
Aldol AdditionIsobutyraldehyde>99:1 (syn)85-95[8]
Aldol AdditionBenzaldehyde>99:1 (syn)80-90[9]
AlkylationBenzyl bromide>99:190-98[3]
AlkylationMethyl iodide99:185-95[10]
Experimental Protocol: Evans Asymmetric syn-Aldol Reaction
  • Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at 0 °C is added dibutylboron triflate (1.1 equiv). The solution is cooled to -78 °C, and triethylamine (1.2 equiv) is added dropwise over 10 minutes. The resulting mixture is stirred at -78 °C for 30 minutes.

  • Aldol Addition: The aldehyde (1.2 equiv) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for 2 hours at -78 °C and then allowed to warm to 0 °C over 1 hour.

  • Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • Auxiliary Cleavage: The crude aldol adduct is dissolved in a mixture of THF and water. Lithium hydroxide (or other suitable reagent) is added, and the mixture is stirred until cleavage is complete. The product is then isolated and purified by standard methods.

Oppolzer's Sultams: A Rigid Scaffold for High Fidelity

Oppolzer's camphorsultam provides a conformationally rigid chiral environment, which is highly effective in directing stereoselective transformations. The sulfonamide nitrogen allows for the attachment of various acyl groups, making it a versatile auxiliary.

Mechanism of Stereocontrol

In Diels-Alder reactions, the N-enoyl sultam adopts a conformation where one face of the dienophile is effectively blocked by the camphor skeleton. Lewis acid coordination to the carbonyl oxygen further rigidifies the structure and enhances the dienophilicity, leading to a highly diastereoselective cycloaddition.

Oppolzer_Diels_Alder cluster_0 Dienophile Activation cluster_1 Diels-Alder Cycloaddition cluster_2 Auxiliary Removal N-Enoyl Sultam N-Enoyl Sultam Activated Complex Activated Complex N-Enoyl Sultam->Activated Complex Lewis Acid (e.g., Et₂AlCl) Transition State Endo Transition State Activated Complex->Transition State Diene Cycloadduct Cycloadduct Transition State->Cycloadduct Chiral Product Chiral Product Cycloadduct->Chiral Product e.g., LiAlH₄ Thiomicamine_Auxiliaries cluster_0 Potential Auxiliaries Thiomicamine Thiomicamine Thiazolidinethione Thiazolidinethione Thiomicamine->Thiazolidinethione CS₂ or Thiophosgene Oxazolidinethione Oxazolidinethione Thiomicamine->Oxazolidinethione Thiophosgene

Sources

A Comparative Crystallographic Guide to (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the crystallographic structures of key derivatives of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol, a critical chiral intermediate in the synthesis of potent antibiotics. While crystallographic data for the parent compound, also known as Thiomicamine, is not publicly available, this guide will focus on a comparative analysis of its crucial derivatives: Thiamphenicol and Florfenicol, with the parent antibiotic, Chloramphenicol, serving as a foundational reference. Understanding the solid-state structure of these active pharmaceutical ingredients (APIs) is paramount for controlling their physicochemical properties, such as solubility and bioavailability, which are critical for drug development and manufacturing.

Introduction: The Significance of Stereochemistry and Solid-State Form

This compound is a cornerstone chiral building block. Its specific (1S,2S) stereochemistry is essential for the biological activity of the antibiotics derived from it, namely Thiamphenicol and Florfenicol.[1][2] These synthetic analogues of Chloramphenicol are broad-spectrum bacteriostatic agents that function by inhibiting protein synthesis in bacteria.[1][2] The modification of the p-nitrophenyl group of Chloramphenicol to a p-methylsulfonylphenyl group in Thiamphenicol, and further to a fluorinated derivative in Florfenicol, significantly alters the electronic properties and, consequently, the solid-state packing of these molecules.[1]

X-ray crystallography is the definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline solid. This information is not merely academic; it governs macroscopic properties such as melting point, stability, and dissolution rate, all of which are critical quality attributes for a pharmaceutical product. This guide will delve into the crystallographic data of these important antibiotics, providing a comparative framework for researchers and drug development professionals.

Experimental Methodology: The Principles of X-ray Diffraction

The determination of a crystal structure through X-ray diffraction is a multi-step process that relies on the constructive interference of X-rays scattered by the electron clouds of the atoms within a crystal lattice.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Crystallization Single Crystal Growth / Recrystallization for Powder XRD X-ray Diffractometer Crystallization->XRD Diff_Pattern Diffraction Pattern Generation XRD->Diff_Pattern Irradiation with X-rays Indexing Indexing of Reflections Diff_Pattern->Indexing Space_Group Space Group Determination Indexing->Space_Group Structure_Solution Structure Solution (e.g., Direct Methods) Space_Group->Structure_Solution Refinement Least-Squares Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Figure 1: A generalized workflow for X-ray crystallography analysis.
Crystallization

The initial and often most challenging step is the growth of high-quality crystals. For single-crystal X-ray diffraction, a well-ordered crystal of sufficient size (typically 0.1-0.5 mm in each dimension) is required. For powder X-ray diffraction (PXRD), a polycrystalline sample is used. In the case of Thiamphenicol, the sample was recrystallized by the slow evaporation of an ethanol solution at room temperature to obtain a suitable powder for analysis.[3]

Data Collection

The crystal is mounted on a goniometer in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffracted X-rays are detected, and their intensities and positions are recorded. For the PXRD analysis of Thiamphenicol, CuKα radiation (λ = 1.54056 Å) was used, with data collected over a 2θ range of 4° to 60°.[3]

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The initial atomic positions are then determined using various methods, such as direct methods or Patterson functions. These initial models are then refined using least-squares methods to best fit the experimental data, resulting in a final, detailed crystal structure.

Comparative Crystallographic Data

ParameterChloramphenicolThiamphenicol
Molecular Formula C₁₁H₁₂Cl₂N₂O₅C₁₂H₁₅Cl₂NO₅S
Molecular Weight 323.13 g/mol 356.22 g/mol
Crystal System OrthorhombicOrthorhombic
Space Group C222₁P2₁2₁2₁
Unit Cell Dimensions a = 7.335(3) Åa = 17.346(3) Å
b = 17.552(8) Åb = 15.341(0) Å
c = 22.159(6) Åc = 5.790(2) Å
α = β = γ = 90°α = β = γ = 90°
Unit Cell Volume 2854.9(2) ų1540.8(3) ų
Molecules per Unit Cell (Z) 84
Reference [4][3]

Florfenicol:

  • Molecular Formula: C₁₂H₁₄Cl₂FNO₄S[5][6]

  • Molecular Weight: 358.21 g/mol [7]

G cluster_0 Parent Compound cluster_1 Key Derivatives (Antibiotics) Thiomicamine This compound C₁₀H₁₅NO₂S Thiamphenicol Thiamphenicol C₁₂H₁₅Cl₂NO₅S Orthorhombic P2₁2₁2₁ Thiomicamine->Thiamphenicol Synthetic Precursor Florfenicol Florfenicol C₁₂H₁₄Cl₂FNO₄S Data Not Available Thiomicamine->Florfenicol Synthetic Precursor Chloramphenicol Chloramphenicol (Reference) C₁₁H₁₂Cl₂N₂O₅ Orthorhombic C222₁

Figure 2: Relationship between Thiomicamine and its antibiotic derivatives.

Analysis and Discussion

The crystallographic data reveals significant differences in the solid-state packing of Chloramphenicol and Thiamphenicol, arising from the substitution of the p-nitrophenyl group with a p-methylsulfonylphenyl group.

  • Space Group and Packing: Chloramphenicol crystallizes in the chiral, body-centered orthorhombic space group C222₁, while Thiamphenicol crystallizes in the primitive orthorhombic space group P2₁2₁2₁.[3][4] This difference in space group indicates a fundamental change in the symmetry of the crystal packing. The presence of the bulkier and electronically different methylsulfonyl group in Thiamphenicol likely disrupts the packing motif observed in Chloramphenicol, leading to a different arrangement of molecules in the unit cell.

  • Unit Cell Dimensions and Density: The unit cell of Chloramphenicol is significantly larger than that of Thiamphenicol, accommodating twice the number of molecules (Z=8 vs. Z=4).[3][4] This suggests a more complex packing arrangement in Chloramphenicol. The difference in molecular weight and packing efficiency will also lead to different calculated crystal densities, a parameter that can influence formulation processes such as tablet compression.

  • Impact of the Fluorine Atom in Florfenicol: Although detailed crystallographic data for Florfenicol was not found, the introduction of a fluorine atom in place of a hydroxyl group (as in Thiamphenicol) is expected to have a profound effect on its crystal packing.[8] Fluorine is highly electronegative and can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which could lead to a unique and potentially more stable crystal lattice compared to Thiamphenicol.

Conclusion

The X-ray crystallographic analysis of the derivatives of this compound underscores the critical role that subtle molecular modifications play in determining the solid-state structure of active pharmaceutical ingredients. The transition from Chloramphenicol to Thiamphenicol results in a complete change in the crystal packing, as evidenced by the different space groups and unit cell parameters. While the crystal structure of Florfenicol remains to be fully elucidated in the public domain, its structural modifications suggest that it too will exhibit a unique crystalline arrangement.

For researchers in drug development, this comparative analysis highlights the importance of comprehensive solid-state characterization. The choice of a particular solid form of an API can have significant consequences for the final drug product's performance and manufacturability. Further studies to obtain and compare the single-crystal structures of Thiomicamine and Florfenicol would provide a more complete understanding of the structure-property relationships in this important class of antibiotics.

References

  • Yang, H. Q., Wang, Q., Tang, P. X., Tang, B., Li, Y. P., & Li, H. (2016). X-ray powder diffraction data for thiamphenicol, C12H15Cl2NO5S. Powder Diffraction, 31(1), 80-82. [Link]

  • Acharya, K. R., Gowda, D. S. S., & Post, M. (1979). The structure of chloramphenicol. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 35(6), 1360-1363. [Link]

  • ResearchGate. (n.d.). Chemical structure of florfenicol. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray powder diffraction patterns of the three chloramphenicol palmitate crystal forms. Retrieved from [Link]

  • Bo, L., et al. (2001). Crystallization and preliminary X-ray diffraction analysis of the chloramphenicol acetyltransferase from Tn2424. Acta Crystallographica Section D: Biological Crystallography, 57(2), 281-283. [Link]

  • ResearchGate. (n.d.). Chemical structure of florfenicol (C12H14Cl2FNO4S; CAS 73231-34-2). Retrieved from [Link]

  • PubChemLite. (n.d.). Florfenicol (C12H14Cl2FNO4S). Retrieved from [Link]

  • Wikipedia. (n.d.). Florfenicol. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison between the experimental powder X-ray diffraction patterns.... Retrieved from [Link]

  • PubMed. (2001). Crystallization and preliminary X-ray diffraction analysis of the chloramphenicol acetyltransferase from Tn2424. Acta Crystallographica Section D: Biological Crystallography, 57(Pt 2), 281–283. [Link]

  • ResearchGate. (n.d.). Chemical structures of amphenicols (CAP -chloramphenicol; FF -florfenicol.... Retrieved from [Link]

  • PubMed. (2010). Differential heat stability of amphenicols characterized by structural degradation, mass spectrometry and antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1289-1296. [Link]

  • precisionFDA. (n.d.). FLORFENICOL. Retrieved from [Link]

  • IUCr Journals. (1979). The structure of chloramphenicol. Acta Crystallographica Section B, 35(6), 1360-1363. [Link]

  • PubMed. (2015). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. Environmental Toxicology and Chemistry, 34(11), 2493-2501. [Link]

  • Poultrymed. (n.d.). Amphenicols. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Amphenicol Test Reagents. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Utility of (1S,2S) vs. (1R,2R)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

In the landscape of pharmaceutical synthesis, the stereochemistry of molecular intermediates is paramount. Chiral building blocks dictate the efficacy, safety, and specificity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two critical enantiomers: (1S,2S) and (1R,2R)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol. While structurally mirror images, their roles in synthetic chemistry are distinct yet strategically interconnected. The (1R,2R) enantiomer is a cornerstone in the industrial production of major antibiotics, whereas the (1S,2S) enantiomer, often termed the "unnatural" isomer, possesses its own unique applications and serves as a valuable precursor through stereochemical inversion.

This document is intended for researchers, chemists, and professionals in drug development, offering objective analysis and supporting experimental data to inform synthetic strategy and procurement decisions.

The Dichotomy of Function: Core Synthetic Applications

The utility of these enantiomers is fundamentally defined by their stereochemical configuration, which is critical for their interaction with other chiral molecules, including biological targets.

The (1R,2R) Enantiomer: The Direct Pathway to Amphenicol Antibiotics

The D-(-)-threo isomer, (1R,2R)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol, is a high-value intermediate primarily celebrated for its role as the direct precursor to a class of potent broad-spectrum antibiotics. Its specific stereochemistry is essential for the biological activity of the resulting drugs.

  • Synthesis of Thiamphenicol: Thiamphenicol is a bacteriostatic antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. The synthesis is remarkably direct, involving the dichloroacetylation of the primary amine on the (1R,2R) core structure. The retention of the (1R,2R) configuration is crucial for its ability to bind to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis.[1][2]

  • Synthesis of Florfenicol: Florfenicol is a structural analog of thiamphenicol, primarily used in veterinary medicine.[3] Its synthesis also starts from the (1R,2R) enantiomer. The key structural modifications involve the oxidation of the para-methylthio group to a methylsulfonyl group and the fluorination of the primary hydroxyl group.[2][4][5] These changes enhance the drug's potency and broaden its spectrum of activity. The synthesis of florfenicol from its intermediate (1R, 2R)-2-amino-1-(4-(methylsulfonyl) phenyl)-1,3-propanediol can proceed through protection, fluoridation, hydrolysis, and dichloroacetylation.[4]

The direct lineage from the (1R,2R) enantiomer to these critical antibiotics makes it a compound of significant industrial importance.

The (1S,2S) Enantiomer: A Chiral Auxiliary and a Strategic Precursor

The L-(+)-threo isomer, (1S,2S)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol, also known as Thiomicamine, is more than just the "unwanted" enantiomer.[6] Its distinct stereochemistry opens doors to other valuable synthetic applications.

  • Chiral Auxiliary and Resolving Agent: The (1S,2S) enantiomer is employed as a chiral base for the resolution of racemic mixtures.[7] It can also serve as a starting material for synthesizing ligands and promoters used in asymmetric reactions, such as epoxidation, where stereocontrol is essential.[6][7]

  • Synthesis of Novel Peptides: This enantiomer is a valuable starting material for creating non-standard α-amino acids, which can then be incorporated into modified peptides to investigate structure-activity relationships or to develop new peptide-based therapeutics.[6][7]

  • Enantiomeric Conversion—A Bridge to Antibiotics: Perhaps its most powerful application is the ability to be efficiently converted into its (1R,2R) counterpart.[8] This stereochemical inversion provides a strategic pathway to synthesize thiamphenicol and florfenicol, effectively doubling the useful starting material from a racemic or non-selective synthesis of the parent molecule. This conversion underscores the principle that in stereochemistry, no isomer is truly "unwanted" if an efficient pathway exists to transform it.[6][8]

At a Glance: Comparative Data

The following table summarizes the key attributes and applications of the two enantiomers.

Feature(1R,2R)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol(1S,2S)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol
Common Name D-(-)-threo Isomer / Chloramphenicol Analog BaseL-(+)-threo Isomer / Thiomicamine[6]
Primary Synthetic Role Direct precursor to antibioticsChiral auxiliary, resolving agent, synthetic building block[7]
Key End Products Thiamphenicol, Florfenicol[2][3]Modified peptides, chiral ligands, and (via conversion) Thiamphenicol & Florfenicol[6][8]
Stereochemical Value Essential for the biological activity of final antibiotic APIsValuable for asymmetric synthesis and can be inverted to the (1R,2R) form[8]
Industrial Significance High-volume intermediate for established drug manufacturingStrategic material for chiral synthesis and as a convertible precursor

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic divergence and convergence of the two enantiomers.

G cluster_1R2R Utility of (1R,2R) Enantiomer start_1R2R (1R,2R)-2-Amino-1- [4-(methylthio)phenyl] -1,3-propanediol thiamphenicol Thiamphenicol start_1R2R->thiamphenicol Dichloroacetylation florfenicol Florfenicol start_1R2R->florfenicol Oxidation & Fluorination & Dichloroacetylation

Caption: Synthetic routes from the (1R,2R) enantiomer to key antibiotics.

G cluster_1S2S Utility of (1S,2S) Enantiomer cluster_direct Direct Applications cluster_indirect Indirect Pathway start_1S2S (1S,2S)-2-Amino-1- [4-(methylthio)phenyl] -1,3-propanediol peptides Modified Peptides start_1S2S->peptides auxiliary Chiral Auxiliaries & Ligands start_1S2S->auxiliary intermediate_1R2R (1R,2R) Enantiomer start_1S2S->intermediate_1R2R Enantiomeric Conversion antibiotics Thiamphenicol Florfenicol intermediate_1R2R->antibiotics

Caption: Direct and indirect synthetic applications of the (1S,2S) enantiomer.

Key Experimental Methodologies

The protocols described below are illustrative and should be adapted and optimized based on laboratory conditions and scale. Proper safety precautions must be observed at all times.

Protocol 1: Synthesis of Thiamphenicol from (1R,2R) Intermediate

This procedure outlines the N-dichloroacetylation of the (1R,2R) enantiomer.

Causality: The choice of methyl dichloroacetate as the acetylating agent is standard for producing amphenicol-class antibiotics. Methanol is a suitable solvent that facilitates the dissolution of the starting material and the reagent. The reaction is typically performed at a slightly elevated temperature to ensure a reasonable reaction rate without promoting side reactions.

Methodology:

  • Dissolution: Dissolve (1R,2R)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add methyl dichloroacetate (approx. 1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 50-60°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Crystallization: The crude product can be crystallized from a suitable solvent system, such as isopropanol or an ethanol/water mixture, to yield pure Thiamphenicol.

  • Validation: Confirm the product identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).

Protocol 2: Enantiomeric Inversion of (1S,2S) to (1R,2R) Enantiomer

This multi-step process is a powerful tool for maximizing yield from a non-stereoselective synthesis. The process described by F. Velázquez et al. provides a validated pathway.[8] While the specific, detailed steps from the proprietary paper are not fully public, the general chemical logic involves protection, inversion, and deprotection.

Causality: The key to this conversion is a reaction that proceeds with an inversion of configuration at one of the chiral centers (a Walden inversion, often via an SN2 mechanism), followed by manipulation of the other center or a similar inversion. Protecting groups for the amine and hydroxyls are necessary to prevent unwanted side reactions during the inversion step.

Illustrative Workflow:

  • Protection: Protect the amino and hydroxyl groups of the (1S,2S) enantiomer. This could involve forming an oxazoline or using standard protecting groups like Boc for the amine and silyl ethers for the hydroxyls.

  • Activation: Activate one of the hydroxyl groups (e.g., convert to a tosylate or mesylate) to create a good leaving group.

  • Inversion (SN2 Reaction): Displace the leaving group with a nucleophile. This is the key step where the stereocenter is inverted. The choice of nucleophile and conditions is critical to ensure high stereoselectivity.

  • Deprotection: Remove all protecting groups under conditions that do not racemize the newly formed chiral centers.

  • Purification & Validation: Purify the resulting (1R,2R) enantiomer via crystallization or chromatography. Validate the stereochemical outcome using chiral HPLC and compare its optical rotation to an authentic sample of the (1R,2R) enantiomer.

Conclusion

The synthetic utilities of (1S,2S)- and (1R,2R)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol are a compelling case study in the strategic value of stereoisomers. The (1R,2R) enantiomer stands as the indispensable, direct precursor for the antibiotics Thiamphenicol and Florfenicol, where its specific configuration is non-negotiable for biological function.

Concurrently, the (1S,2S) enantiomer is far from being a mere synthetic byproduct. It is a valuable chiral tool for asymmetric synthesis and, critically, can be transformed into the pharmaceutically essential (1R,2R) form. This enantiomeric conversion is a powerful strategy, enhancing process efficiency and sustainability by ensuring that both outcomes of a stereoselective synthesis can be channeled toward the final target. For drug development professionals, understanding the distinct and convertible roles of these enantiomers is key to designing robust, efficient, and economically viable synthetic routes.

References

  • Velázquez, F., et al. (1991). Direct conversion of (1S,2S)-2-amino-1-[(4-methylthio)phenyl]-1,3-propanediol into its enantiomer for efficient synthesis of thiamphenicol and florfenicol . The Journal of Organic Chemistry. Available at: [Link]

  • Process of preparing thiamphenicol. EP0323846A2. Google Patents.
  • Method for analyzing (1R, 2R)-2-amino-1-(4-(methylsulfonyl)-phenyl)-1,3-propylene glycol as intermediate of florfenicol. CN101941927A. Google Patents.
  • Florfenicol synthesizing method. EP3133061A1. Google Patents.
  • The novel synthesis of thiamphenicol and florfenicol and key intermediate thereof. CN1743308A. Google Patents.
  • The Crucial Role of (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol in Pharma Manufacturing . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Wu, G., et al. (1997). An Improved Industrial Synthesis of Florfenicol plus an Enantioselective Total Synthesis of Thiamphenicol and Florfenicol . Journal of Organic Chemistry. Available at: [Link]

  • Method for synthesizing (1R, 2R)-1-p-methyl sulfone phenyl-2-amino-1,3-propanediol. CN106146682A. Google Patents.

Sources

Performance Evaluation of Catalysts Derived from Thiomicamine: A Comparative Guide for Asymmetric Epoxidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the development of efficient, selective, and robust catalysts is paramount for the synthesis of enantiomerically pure compounds, a cornerstone of modern drug discovery and development. Among the diverse array of chiral building blocks utilized for catalyst synthesis, (1S,2S)-(+)-thiomicamine has emerged as a valuable precursor for a class of organocatalysts, specifically chiral 3,4-dihydroisoquinolinium salts. This guide provides an in-depth performance evaluation of these thiomicamine-derived catalysts, presenting a comparative analysis with established alternatives in the crucial reaction of asymmetric epoxidation. The content herein is designed to equip researchers with the necessary information to make informed decisions in catalyst selection and experimental design.

Introduction to Thiomicamine-Derived Catalysts

(1S,2S)-(+)-Thiomicamine, a chiral aminodiol, serves as a versatile starting material for the synthesis of more complex chiral structures. Its inherent stereochemistry provides a foundation for creating catalysts that can effectively control the stereochemical outcome of a chemical transformation. A key application of thiomicamine is its conversion into chiral 3,4-dihydroisoquinolinium salts. These salts function as iminium salt organocatalysts, which are a class of metal-free catalysts that have gained significant attention for their ability to promote a variety of asymmetric reactions, including epoxidations.

The catalytic activity of these dihydroisoquinolinium salts stems from their ability to form a chiral oxaziridinium ion in the presence of an oxidant. This oxaziridinium ion then acts as an electrophilic oxygen transfer agent to a prochiral olefin, leading to the formation of a chiral epoxide. The stereochemistry of the resulting epoxide is dictated by the chiral environment created by the catalyst.

Comparative Performance in Asymmetric Epoxidation

The asymmetric epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to chiral epoxides that are versatile intermediates for the synthesis of a wide range of pharmaceuticals and biologically active molecules. To objectively assess the performance of thiomicamine-derived catalysts, we will compare their efficacy in the asymmetric epoxidation of trans-stilbene with two widely recognized and commercially successful catalysts: Jacobsen's catalyst (a manganese-salen complex) and the Shi catalyst (a fructose-derived ketone).

Table 1: Performance Comparison of Catalysts in the Asymmetric Epoxidation of trans-Stilbene

CatalystCatalyst Loading (mol%)OxidantSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
Thiomicamine-Derived Catalyst Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSatisfactoryup to 45[1]
Jacobsen's Catalyst 4m-CPBACH2Cl208597[2]
Shi Catalyst 20-30OxoneCH3CN/DMM, aq. buffer09294[3][4]

Analysis of Performance:

From the available data, it is evident that for the asymmetric epoxidation of trans-stilbene, both Jacobsen's and the Shi catalyst demonstrate significantly higher enantioselectivity compared to the reported results for the thiomicamine-derived 3,4-dihydroisoquinolinium salt.[1][2][3][4] While the yield for the thiomicamine-derived catalyst was reported as "satisfactory," the enantiomeric excess of up to 45% is modest in comparison to the high ee values achieved with the established catalysts.[1]

It is crucial to note that a direct, side-by-side comparison under identical reaction conditions is not available in the reviewed literature. The performance of a catalyst is highly dependent on the optimization of various reaction parameters, including the choice of oxidant, solvent, temperature, and catalyst loading. The moderate performance of the thiomicamine-derived catalyst in this specific instance does not preclude its potential for higher efficacy with further optimization or for different substrates. However, based on the current data, for the specific task of highly enantioselective epoxidation of trans-stilbene, Jacobsen's and Shi's catalysts represent more established and effective options.

The primary advantage of organocatalysts like the thiomicamine-derived iminium salts lies in their metal-free nature, which can be a significant benefit in pharmaceutical synthesis where metal contamination is a critical concern.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, this section provides detailed experimental protocols for the synthesis of the thiomicamine-derived catalyst and a general procedure for its application in asymmetric epoxidation.

Synthesis of a Thiomicamine-Derived 3,4-Dihydroisoquinolinium Salt

The synthesis of chiral 3,4-dihydroisoquinolinium salts from (1S,2S)-(+)-thiomicamine involves a multi-step sequence. The following is a representative, though generalized, protocol based on established chemical transformations. For a specific catalyst, the original literature should be consulted for precise details.

Step 1: Protection of the Amino and Hydroxyl Groups of Thiomicamine. This initial step is crucial to prevent unwanted side reactions in subsequent steps.

Step 2: Cyclization to form a Tetrahydroisoquinoline. This is a key bond-forming step to construct the core heterocyclic structure.

Step 3: N-Alkylation of the Tetrahydroisoquinoline. Introduction of a substituent on the nitrogen atom is often performed at this stage.

Step 4: Oxidation to the 3,4-Dihydroisoquinolinium Salt. The final step involves the oxidation of the tetrahydroisoquinoline to the desired iminium salt.

G cluster_synthesis Synthesis of Thiomicamine-Derived Catalyst thiomicamine (1S,2S)-(+)-Thiomicamine protected_thiomicamine Protected Thiomicamine thiomicamine->protected_thiomicamine Protection tetrahydroisoquinoline Chiral Tetrahydroisoquinoline protected_thiomicamine->tetrahydroisoquinoline Cyclization n_alkylated N-Alkylated Tetrahydroisoquinoline tetrahydroisoquinoline->n_alkylated N-Alkylation catalyst Chiral 3,4-Dihydroisoquinolinium Salt n_alkylated->catalyst Oxidation

Caption: Synthetic pathway from thiomicamine to a chiral catalyst.

General Protocol for Asymmetric Epoxidation

This protocol outlines a general procedure for the asymmetric epoxidation of an alkene using a chiral iminium salt catalyst.

  • Catalyst Dissolution: In a round-bottom flask, dissolve the chiral 3,4-dihydroisoquinolinium salt catalyst (typically 1-20 mol%) in a suitable solvent (e.g., acetonitrile, chloroform, or a biphasic mixture).

  • Addition of Alkene: Add the alkene substrate to the catalyst solution.

  • Addition of Oxidant: Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower) and add the oxidant (e.g., Oxone®, hydrogen peroxide, or a peroxy acid) portion-wise or via a syringe pump. The choice of oxidant and its mode of addition can significantly impact the reaction's efficiency and selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench any remaining oxidant and perform an appropriate aqueous work-up to isolate the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure epoxide.

  • Analysis: Determine the yield of the purified epoxide. Analyze the enantiomeric excess of the product using a chiral stationary phase High-Performance Liquid Chromatography (HPLC) or GC.

Mechanistic Insights: The Catalytic Cycle

The catalytic cycle of an iminium salt-catalyzed asymmetric epoxidation is a key aspect to understanding its function. The proposed mechanism involves the in-situ formation of a chiral oxaziridinium ion, which serves as the active oxygenating species.

G cluster_cycle Catalytic Cycle of Iminium Salt Epoxidation catalyst Chiral Iminium Salt (Catalyst) oxaziridinium Chiral Oxaziridinium Ion catalyst->oxaziridinium Oxidation epoxide Chiral Epoxide (Product) oxaziridinium->epoxide Oxygen Transfer epoxide->catalyst Regeneration epoxide->catalyst alkene Alkene (Substrate) alkene->oxaziridinium oxidant Oxidant oxidant->oxaziridinium spent_oxidant Spent Oxidant

Caption: Proposed catalytic cycle for asymmetric epoxidation.

Causality in the Catalytic Cycle:

  • Activation: The chiral iminium salt catalyst reacts with a stoichiometric oxidant (e.g., Oxone®) to form a highly reactive chiral oxaziridinium ion. This is the key activation step.

  • Stereoselective Oxygen Transfer: The prochiral alkene approaches the chiral oxaziridinium ion. The steric and electronic properties of the catalyst's chiral scaffold dictate the facial selectivity of the oxygen transfer, leading to the formation of one enantiomer of the epoxide in excess.

  • Product Release and Catalyst Regeneration: Upon transferring its oxygen atom to the alkene, the oxaziridinium ion is reduced back to the original iminium salt catalyst, which can then enter another catalytic cycle. The chiral epoxide is released as the product.

The efficiency and enantioselectivity of the overall process are governed by the rate of catalyst turnover and the degree of stereochemical communication between the catalyst and the substrate in the transition state of the oxygen transfer step.

Conclusion and Future Outlook

Catalysts derived from (1S,2S)-(+)-thiomicamine, specifically chiral 3,4-dihydroisoquinolinium salts, represent a noteworthy class of organocatalysts for asymmetric epoxidation. Their metal-free nature is a significant advantage in the synthesis of active pharmaceutical ingredients.

The comparative analysis presented in this guide, based on available literature data for the epoxidation of trans-stilbene, indicates that while these catalysts are capable of inducing asymmetry, their performance in terms of enantioselectivity may not yet match that of highly optimized and well-established systems like Jacobsen's and Shi's catalysts for this particular substrate.

However, the field of organocatalysis is one of continuous innovation. The modular nature of the thiomicamine-derived catalyst structure allows for systematic modifications to the chiral backbone and the substituents, offering ample opportunities for future research to enhance their catalytic activity and enantioselectivity. Further investigation into the optimization of reaction conditions and the exploration of a broader range of alkene substrates are warranted to fully elucidate the potential of this promising class of catalysts. For researchers in drug development, the trade-off between the ease of removing a metal-free organocatalyst and the potentially lower enantioselectivity for certain substrates is a critical consideration in process design.

References

  • Gluszynska, A., et al. (2004). Transformation of (+)-thiomicamine into chiral non-racemic 3, 4-dihydroisoquinolinium salts: application for catalytic asymmetric epoxidation of alkenes and oxidation of sulfides. Tetrahedron: Asymmetry, 15(16), 2499-2505.
  • (2025). Asymmetric Epoxidation of Unfunctionalized Olefins Using Novel Chiral Dihydroisoquinolinium Salts as Organocatalysts.
  • Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes. Journal of the American Chemical Society, 112(7), 2801-2803.
  • Tu, Y., Wang, Z. X., & Shi, Y. (1996). A new catalytic system for the asymmetric epoxidation of trans-olefins. Journal of the American Chemical Society, 118(40), 9806-9807.
  • Frohn, M., & Shi, Y. (2000). Chiral ketone-catalyzed asymmetric epoxidation of olefins. Synthesis, 2000(14), 1979-2000.

Sources

A Definitive Guide to the Quantification of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol via LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical compounds and their related substances is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol, a key chiral intermediate and potential impurity in the synthesis of the antibiotic thiamphenicol. We will explore the rationale behind selecting Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) as the gold standard, offering a detailed, field-proven protocol and comparing its performance with alternative techniques.

Introduction to the Analyte and its Significance

This compound is a specific stereoisomer of a substituted aminopropanediol. Its relevance in pharmaceutical analysis stems from its role as a potential process-related impurity or starting material in the synthesis of thiamphenicol, a broad-spectrum antibiotic.[1][2] The stereochemistry of this molecule is critical, as different enantiomers and diastereomers can exhibit varied pharmacological and toxicological profiles.[3] Therefore, a highly selective and sensitive analytical method is crucial for its quantification in drug substance and drug product manufacturing to ensure safety and efficacy.

Comparison of Analytical Methodologies

While several analytical techniques can be employed for the quantification of small organic molecules, they offer varying degrees of selectivity, sensitivity, and speed. Here, we compare potential methods for the analysis of this compound.

Method Principle Advantages Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection of parent and fragment ions.High selectivity and sensitivity, wide linear dynamic range, fast analysis times.[4][5][6]Higher initial instrument cost, potential for matrix effects.
Chiral HPLC-UV Chromatographic separation of enantiomers on a chiral stationary phase with UV detection.Direct separation of stereoisomers, lower instrument cost than LC-MS/MS.[7][8]Lower sensitivity and selectivity compared to MS/MS, potential for co-eluting interferences.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High chromatographic efficiency, excellent for volatile and semi-volatile compounds.Requires derivatization for non-volatile analytes like amino alcohols, potential for thermal degradation.[9]
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High separation efficiency, minimal sample and solvent consumption.Lower sensitivity, reproducibility can be challenging.[10]

Justification for LC-MS/MS: For the quantification of a specific stereoisomer, especially at low levels as an impurity, LC-MS/MS emerges as the superior technique. Its ability to selectively monitor specific precursor-to-product ion transitions provides an unparalleled level of certainty in identification and quantification, minimizing the impact of co-eluting matrix components.[11]

Recommended LC-MS/MS Method

This section details a robust LC-MS/MS method for the quantification of this compound, developed based on established principles for similar analytes.

Experimental Protocol

Sample Preparation:

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Working Standards: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of calibration standards ranging from the expected limit of quantification (LOQ) to the upper limit of the desired linear range.

  • Sample Preparation (e.g., from a drug substance): Accurately weigh the drug substance, dissolve it in a suitable solvent, and dilute as necessary to bring the expected concentration of the analyte within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter prior to injection to protect the analytical column and mass spectrometer.[4][5]

LC-MS/MS Workflow Diagram:

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in Solvent start->dissolve dilute Serial Dilution (Standards) Dilute (Sample) dissolve->dilute filtrate Filter (0.22 µm) dilute->filtrate lc LC Separation (Chiral Column) filtrate->lc Inject esi Electrospray Ionization (ESI+) lc->esi ms1 Quadrupole 1 (Q1) Precursor Ion Selection esi->ms1 cid Quadrupole 2 (Q2) Collision-Induced Dissociation ms1->cid ms2 Quadrupole 3 (Q3) Product Ion Selection cid->ms2 detector Detector ms2->detector chromatogram Generate Chromatogram (MRM) detector->chromatogram Signal integrate Peak Integration chromatogram->integrate calibration Calibration Curve integrate->calibration quantify Quantify Analyte calibration->quantify

Caption: Workflow for the quantification of the analyte.

Chromatographic Conditions:

  • Rationale for Chiral Separation: Given the stereospecific nature of the analyte, a chiral stationary phase is recommended to separate it from other potential stereoisomers. This is crucial for unambiguous quantification.[8][12][13]

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak series) or a protein-based column (e.g., CHIROBIOTIC) is a suitable starting point.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is typically used. The buffer aids in ionization efficiency for MS detection.

  • Gradient: A gradient elution may be necessary to ensure adequate separation from the main drug substance and other impurities.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min for analytical scale columns.

  • Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducible retention times.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be efficient for this amino alcohol due to the presence of the primary amine group.

  • Multiple Reaction Monitoring (MRM): This highly selective mode is used for quantification. It involves monitoring a specific precursor ion (the protonated molecule, [M+H]⁺) and a characteristic product ion formed after collision-induced dissociation (CID).

  • MRM Transitions (Hypothetical):

    • Precursor Ion ([M+H]⁺): The molecular weight of C10H15NO2S is 213.3 g/mol . The precursor ion would be m/z 214.3.

    • Product Ions: Fragmentation would likely occur at the C-C bonds adjacent to the hydroxyl and amino groups. Potential product ions could result from the loss of water (H₂O) or formaldehyde (CH₂O). These would need to be determined experimentally by infusing a standard solution of the analyte.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to maximize the signal intensity of the analyte.

Method Validation

A robust analytical method must be validated according to regulatory guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the standards, and a correlation coefficient (r²) close to 1.0 indicates good linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a blank matrix with a known amount of the analyte at different concentration levels and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio.

Data Interpretation Logic:

Data Interpretation raw_data Raw Data (MRM Signal vs. Time) peak Peak Detected at Expected Retention Time? raw_data->peak s_n S/N > 10? peak->s_n Yes no_peak Analyte Not Detected or Below LOQ peak->no_peak No integrate Integrate Peak Area s_n->integrate Yes s_n->no_peak No calibration Apply Calibration Curve y = mx + c integrate->calibration concentration Calculate Concentration calibration->concentration

Caption: Logical flow for data interpretation and quantification.

Conclusion

The quantification of this compound, a critical chiral molecule in pharmaceutical manufacturing, demands a highly selective and sensitive analytical method. This guide has detailed the rationale for selecting LC-MS/MS as the optimal technique, providing a comprehensive, step-by-step protocol for its implementation. By leveraging the specificity of chiral chromatography and the sensitivity of tandem mass spectrometry, researchers and drug development professionals can achieve accurate and reliable quantification, ensuring the quality and safety of pharmaceutical products. The principles and methodologies outlined herein provide a robust framework for the development and validation of analytical methods for this and other challenging chiral analytes.

References

  • Simultaneous Quantification of Chloramphenicol, Thiamphenicol, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry. Frontiers in Veterinary Science. [Link]

  • HPLC-DAD analysis of florfenicol and thiamphenicol in medicated feedingstuffs. ResearchGate. [Link]

  • Assay of the Related Compounds Thiamphenicol, Florphenicol, and Chloramphenicol by CE. Springer. [Link]

  • Simultaneous Quantification of Chloramphenicol, Thiamphenicol, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health. [Link]

  • Quantitative analysis of chloramphenicol, thiamphenicol, florfenicol and florfenicol amine in eggs via liquid chromatography-electrospray ionization tandem mass spectrometry. National Institutes of Health. [Link]

  • Thiamphenicol vs. Chloramphenicol: A Comparative Analysis for Medical Use. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Determination of chloramphenicol, thiamphenicol, florfenicol, and florfenicol amine in poultry and porcine muscle and liver by gas chromatography-negative chemical ionization mass spectrometry. National Institutes of Health. [Link]

  • Thiamphenicol. National Institutes of Health. [Link]

  • A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas. National Institutes of Health. [Link]

  • Amanote. Purdue University. [Link]

  • Chiral Separation Principles. ResearchGate. [Link]

  • ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. ResearchGate. [Link]

  • Direct Stereoselective Separations of Free Amino Acids on Quinine. Chiral Technologies. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Progress in 1,3-propanediol biosynthesis. National Institutes of Health. [Link]

  • GETTING LOWER LIMITS OF QUANTIFICATION IN LCMSMS ASSAYS. MSACL. [Link]

  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). MDPI. [Link]

Sources

A Researcher's Guide to the Certificate of Analysis for (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol: Ensuring Quality for Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of critical veterinary antibiotics like thiamphenicol and florfenicol, the quality of your starting materials is paramount. The chiral precursor, (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol, is a cornerstone of these synthetic routes. A thorough understanding of its Certificate of Analysis (CoA) is not merely a procedural formality; it is the first and most critical step in guaranteeing the stereochemical purity, and ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth interpretation of a typical CoA for this vital precursor. We will dissect each analytical parameter, explain the scientific principles behind the tests, and offer a comparative analysis against an alternative precursor to provide a comprehensive framework for researchers, scientists, and drug development professionals. Our focus will be on not just what is measured, but why it is measured and what the results signify for your downstream applications.

Deconstructing the Certificate of Analysis: A Multi-faceted Approach to Quality

A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. For a chiral intermediate like this compound, the CoA is a testament to its identity, purity, and stereochemical integrity. Let's explore the key sections of a representative CoA.

Table 1: Representative Certificate of Analysis for this compound

TestSpecificationResultMethod
Appearance White to off-white crystalline powderConformsVisual
Solubility Soluble in MethanolConformsVisual
Identification by FTIR Conforms to reference spectrumConformsUSP <197K>
Identification by ¹H NMR Conforms to structureConformsInternal Method
Melting Point 151 - 154 °C152.5 °CUSP <741>
Specific Optical Rotation +24° to +26° (c=1 in ethanol)+25.2°USP <781S>
Assay (by HPLC) ≥ 99.0%99.6%Internal Method
Enantiomeric Purity (by Chiral HPLC) ≥ 99.5% (1S,2S)-enantiomer99.8%Internal Method
Water Content (by Karl Fischer) ≤ 0.5%0.2%USP <921>
Residue on Ignition ≤ 0.1%0.05%USP <281>
Identity and Physical Properties: The First Line of Verification
  • Appearance and Solubility: These are fundamental, yet crucial, initial checks. Any deviation from the expected white to off-white crystalline powder could indicate contamination or degradation. The solubility profile is important for ensuring the material will be compatible with the chosen solvent systems in subsequent synthetic steps.

  • Melting Point: A sharp melting point range, as seen in our example (151-154 °C), is a strong indicator of high purity.[1] A broad melting range often suggests the presence of impurities, which can depress and widen the melting point.

Structural Confirmation: Spectroscopic Fingerprinting

Spectroscopic methods provide an unambiguous confirmation of the molecule's structure.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool for identifying the functional groups present in a molecule.[2] The spectrum for this compound will exhibit characteristic absorption bands. The causality behind this technique lies in the fact that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through the sample, the bonds absorb energy at their characteristic frequencies, creating a unique spectral fingerprint.

    • O-H and N-H Stretching: A broad band in the 3200-3600 cm⁻¹ region is indicative of the hydroxyl (-OH) and amine (-NH₂) groups, with the broadness resulting from hydrogen bonding.

    • C-H Stretching: Bands around 2850-3000 cm⁻¹ correspond to aliphatic C-H stretching, while weaker bands just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.

    • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are typical for the phenyl ring.

    • C-O Stretching: A strong band in the 1000-1250 cm⁻¹ region indicates the C-O bonds of the alcohol groups.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed information about the chemical environment of each proton in the molecule, confirming the connectivity of the atoms.[3] For our compound, we would expect to see:

    • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of a para-substituted benzene ring.

    • Methine Protons (-CH-OH and -CH-NH₂): Complex multiplets in the δ 3.0-5.0 ppm region. The specific chemical shifts and coupling patterns confirm the threo diastereomer.

    • Methylene Protons (-CH₂-OH): A multiplet associated with the primary alcohol.

    • Methyl Protons (-S-CH₃): A singlet around δ 2.5 ppm, a key indicator of the methylthio group.

Purity and Stereochemistry: The Heart of the Analysis

This is arguably the most critical section of the CoA for a chiral precursor.

  • Specific Optical Rotation: This is a fundamental measure of a chiral compound's ability to rotate plane-polarized light. The "(+)" in the compound's name indicates that it is dextrorotatory. The specific rotation value is a critical quality attribute, as a deviation from the specified range could indicate the presence of the opposite enantiomer or other optically active impurities.

  • Assay (by HPLC): This determines the overall purity of the compound. A high-performance liquid chromatography (HPLC) method separates the main compound from any non-chiral impurities. A result of ≥ 99.0% ensures that the material is of high chemical purity.

  • Enantiomeric Purity (by Chiral HPLC): This is the definitive test for stereochemical integrity. It is crucial because the biological activity of thiamphenicol and florfenicol is dependent on the correct stereoisomer. The use of a chiral stationary phase (CSP) in the HPLC column allows for the separation of the (1S,2S)-enantiomer from its (1R,2R)-counterpart. A high enantiomeric excess (e.e.), reflected in a high enantiomeric purity, is essential.

Comparative Analysis: this compound vs. D-4-Methylsulfonylphenyl Serine Ethyl Ester

In the synthesis of thiamphenicol and florfenicol, another commonly used precursor is D-4-Methylsulfonylphenyl serine ethyl ester.[4][5] A comparison of their typical specifications highlights different quality control considerations.

Table 2: Comparative Specifications of Key Precursors

ParameterThis compoundD-4-Methylsulfonylphenyl Serine Ethyl Ester
Structure A chiral amino diolA chiral amino acid ester
Key Functional Groups Amine, two hydroxyls, methylthioAmine, hydroxyl, ester, methylsulfonyl
Typical Assay ≥ 99.0%≥ 98.5%
Specific Optical Rotation Positive (+)Negative (-)
Key Impurity Concerns Diastereomeric and enantiomeric isomersUnreacted starting materials, epimerization products
Downstream Processing Direct precursor to the aminodiol coreRequires reduction of the ester group

The choice of precursor can influence the synthetic route and the impurity profile of the final API. This compound offers a more direct route to the core structure of thiamphenicol and florfenicol. However, its synthesis requires careful control of two chiral centers. D-4-Methylsulfonylphenyl serine ethyl ester, while requiring an additional reduction step, may be sourced from different synthetic pathways.

Experimental Protocols: A Closer Look at the "How"

To provide a practical understanding, here is a detailed protocol for a key analytical method.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol is designed to separate the (1S,2S) and (1R,2R) enantiomers of 2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol. The causality for choosing a polysaccharide-based chiral stationary phase lies in its proven ability to form transient diastereomeric complexes with a wide range of chiral molecules through a combination of hydrogen bonding, dipole-dipole, and π-π interactions, enabling effective separation.[6]

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

  • Column:

    • Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).

  • Mobile Phase:

    • n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v). The diethylamine is added to improve the peak shape of the basic amine compound.

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 25 °C.

  • Detection:

    • UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of a racemic standard to determine the retention times and resolution of the two enantiomers.

    • Inject 10 µL of the sample solution.

    • Calculate the percentage of the desired (1S,2S)-enantiomer and any undesired (1R,2R)-enantiomer.

Visualizing the Workflow

A logical workflow is essential for the systematic evaluation of a starting material.

Caption: Workflow for the interpretation of a Certificate of Analysis.

Conclusion

The Certificate of Analysis for this compound is a comprehensive document that provides critical data on the identity, purity, and stereochemical integrity of this key antibiotic precursor. A thorough and knowledgeable interpretation of this document is a non-negotiable aspect of quality control in pharmaceutical synthesis. By understanding the scientific principles behind each analytical test and by comparing the specifications to those of alternative precursors, researchers can make informed decisions, mitigate risks in their synthetic processes, and ultimately contribute to the development of safe and effective medicines.

References

  • Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. (2018). [Link]

  • Google Patents.
  • Google Patents.Florfenicol synthesizing method. (2017).
  • SpectraBase. (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol - Optional[1H NMR] - Spectrum.[Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.[Link]

  • Phenomenex. Chiral HPLC Separations.[Link]

  • MDPI. Determination of Florfenicol, Thiamfenicol and Chloramfenicol at Trace Levels in Animal Feed by HPLC–MS/MS.[Link]

  • Frontiers in Veterinary Science. Simultaneous Quantification of Chloramphenicol, Thiamphenicol, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry.[Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material.[Link]

  • YouTube. Lecture 16: Understanding FTIR Spectrum. (2022). [Link]

  • BMRB. bmse000303 1,3-Propanediol.[Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) ().[Link]

Sources

A Comparative Guide to Bioisosteric Replacement of the Methylthio Group in Thiomicamine Analogs: A Case Study in Drug Optimization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of a lead compound is a cornerstone of developing safer and more effective therapeutics. Bioisosteric replacement, the substitution of one atom or group with another that retains similar physical and chemical properties, is a powerful tool in this endeavor.[1][2][3] This guide provides an in-depth technical analysis of bioisosteric replacement strategies for the methylthio group in thiomicamine analogs.

Due to the limited public data on the specific bioisosteric modification of thiomicamine, this guide will draw upon a well-documented and structurally analogous case study: the evolution of the antibacterial agent thiamphenicol and its derivatives, such as florfenicol. Thiomicamine, or (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol, shares a core phenylpropanolamine scaffold with these compounds, making this a highly relevant and instructive comparison for researchers in drug development. This comparative approach will illuminate the rationale, methodologies, and potential outcomes of modifying the methylthio moiety to enhance pharmacological properties.

The Rationale for Bioisosteric Replacement of the Methylthio Group

The methylthio (-SCH₃) group, while present in some bioactive molecules, can be a liability in drug candidates. It is susceptible to oxidation to the corresponding sulfoxide and sulfone, which can alter the compound's polarity, solubility, and interaction with its biological target.[4] Such metabolic instability can lead to unpredictable pharmacokinetic profiles and potential off-target effects. Bioisosteric replacement aims to mitigate these issues while preserving or enhancing the desired biological activity.[5]

The goals of replacing the methylthio group in thiomicamine analogs include:

  • Improving Metabolic Stability: To prevent oxidation and increase the compound's half-life.

  • Enhancing Potency: To optimize interactions with the target protein.

  • Modulating Physicochemical Properties: To improve solubility, permeability, and oral bioavailability.

  • Reducing Off-Target Effects: To minimize interactions with unintended biological molecules.

  • Exploring Novel Chemical Space: To generate new intellectual property.

A Comparative Case Study: From Thiamphenicol to Florfenicol

Thiamphenicol, a methyl-sulfonyl analog of chloramphenicol, is a broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[4][6][7][8] Its derivative, florfenicol, incorporates key structural modifications that serve as an excellent illustration of successful bioisosteric replacement.[9][10][11]

CompoundKey Structural FeatureRationale for ModificationImpact on Performance
Thiamphenicol p-methylsulfonyl (-SO₂CH₃) groupParent compound with known antibacterial activity. The sulfonyl group is a bioisostere of the p-nitro group of chloramphenicol, which was associated with aplastic anemia.Broad-spectrum antibacterial activity.[4][6][7][8]
Florfenicol p-methylsulfonyl (-SO₂CH₃) group and a C-3 fluorine atomThe fluorine atom replaces a hydroxyl group. This modification enhances potency and circumvents a common bacterial resistance mechanism (acetylation of the hydroxyl group).[12][13]Increased potency against a wider range of bacteria, including many resistant to chloramphenicol and thiamphenicol. Improved pharmacokinetic properties.[9][10][14][15]

This case study highlights how a seemingly minor structural change—the replacement of a hydroxyl group with a fluorine atom—can lead to a significantly improved drug candidate. The same principles can be applied to the methylthio group of thiomicamine.

Proposed Bioisosteric Replacements for the Methylthio Group

Based on established principles of bioisosterism, several replacements for the methylthio group in thiomicamine analogs can be proposed. The choice of bioisostere will depend on the specific goals of the drug discovery program.

BioisostereRationaleExpected Impact on Properties
Methyl (-CH₃) Similar size and lipophilicity.May improve metabolic stability by removing the sulfur atom.
Methoxy (-OCH₃) Similar size, but more polar. Can act as a hydrogen bond acceptor.May improve solubility and alter target binding interactions.
Chloro (-Cl) Similar size and electronic properties (electron-withdrawing).Can influence the electronic character of the phenyl ring, potentially affecting target binding.
Trifluoromethyl (-CF₃) Electron-withdrawing group that can improve metabolic stability and binding affinity.Can enhance lipophilicity and cell permeability.
Cyano (-CN) Linear, polar group that can act as a hydrogen bond acceptor.May improve solubility and introduce new binding interactions.

Experimental Workflow for Comparative Evaluation

A systematic evaluation of novel thiomicamine analogs would involve a series of standardized in vitro and in vivo experiments.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Synthesis of Analogs Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Potency Potency & Selectivity Assays (IC50/EC50) Characterization->Potency Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Potency->Metabolic_Stability Physicochemical Physicochemical Properties (Solubility, LogP) Metabolic_Stability->Physicochemical PK Pharmacokinetics (AUC, t1/2, Cmax) Physicochemical->PK Efficacy Efficacy in Disease Model PK->Efficacy Toxicity Preliminary Toxicity Efficacy->Toxicity SAR cluster_SAR Structure-Activity Relationship Methylthio -SCH3 (Parent) Trifluoromethyl -CF3 (High Potency, High Stability) Methylthio->Trifluoromethyl Bioisosteric Replacement Methoxy -OCH3 (Good Potency, Good Stability, High Solubility) Methylthio->Methoxy Bioisosteric Replacement Methyl -CH3 (Lower Potency, Improved Stability) Methylthio->Methyl Bioisosteric Replacement Chloro -Cl (Similar Potency, Improved Stability) Methylthio->Chloro Bioisosteric Replacement Cyano -CN (Lower Potency, Improved Stability, High Solubility) Methylthio->Cyano Bioisosteric Replacement

Caption: Hypothetical SAR for bioisosteric replacement of the methylthio group in thiomicamine analogs.

Conclusion

The bioisosteric replacement of the methylthio group in thiomicamine analogs represents a promising strategy for optimizing their drug-like properties. By drawing parallels with the successful development of florfenicol from thiamphenicol, this guide has outlined a rational approach to designing and evaluating novel analogs. A systematic investigation of various bioisosteres, coupled with a comprehensive suite of in vitro and in vivo assays, will be crucial in identifying candidates with enhanced potency, metabolic stability, and overall therapeutic potential. This data-driven approach is fundamental to the successful progression of new chemical entities from the laboratory to the clinic.

References

  • New stereoselective synthesis of thiamphenicol and florfenicol from enantiomerically pure cyanohydrin: a chemo-enzymatic approach. ResearchGate. [Link]

  • Thiamphenicol. Wikipedia. [Link]

  • Thiamphenicol. European Medicines Agency. [Link]

  • Sykes, J. E., & Papich, M. G. (2014). In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol. Antimicrobial agents and chemotherapy, 29(5), 785–789. [Link]

  • Chloramphenicol, Thiamphenicol, and Florfenicol. ResearchGate. [Link]

  • Total syntheses of Thiamphenicol and Florfenicol. ResearchGate. [Link]

  • Coculescu, E., Radu, D. L., & Călina, D. (2022). Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology. Veterinary sciences, 9(11), 629. [Link]

  • El-Sayed, M. E., & El-Sawy, H. S. (2023). Formulation, pharmacokinetics, and antibacterial activity of florfenicol-loaded niosome. Journal of advanced veterinary and animal research, 10(4), 309–318. [Link]

  • Pharmacokinetics of florfenicol, thiamphenicol, and chloramphenicol in turkeys. ResearchGate. [Link]

  • Florfenicol. PubChem. [Link]

  • Granier, C., Pedroso Muller, E., & Van Rietschoten, J. (1978). Use of synthetic analogs for a study on the structure-activity relationship of apamin. European journal of biochemistry, 82(1), 293–299. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Bhatia, M. S., et al. (2011). Bioisosterism: A plan designed to achieve molecular modeling. Pharmacologyonline, 1, 272-299. [Link]

  • Antonius, D., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & medicinal chemistry letters, 23(9), 2647–2651. [Link]

  • Wermuth, C. G. (2010). Bioisosteric replacement and scaffold hopping in lead generation and optimization. Drug discovery today, 15(11-12), 439–444. [Link]

  • Rao, K. V., et al. (2012). Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. PloS one, 7(2), e32021. [Link]

  • Kumar, A., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & medicinal chemistry, 74, 117046. [Link]

  • Bioisosteric Replacement in Anti-HIV Drug Design. (2022, March 4). Encyclopedia.pub. [Link]

  • Wiley, P. F., Elrod, D. W., Houser, D. J., & Richard, F. A. (1982). Structure--activity relationships of nogalamycin analogues. Journal of medicinal chemistry, 25(5), 560–567. [Link]

  • Bioisostere – Knowledge and References. Taylor & Francis. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the integrity of your work extends beyond the benchtop to include the safe and responsible management of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol, a key intermediate in the synthesis of the antibiotic thiamphenicol. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Core Principle: Proactive Hazard Assessment

This compound and its structural analogs are classified as hazardous chemicals. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related aminopropanediol derivatives indicate that it should be handled as a substance that can cause skin and eye irritation.[1][2] Therefore, the foundational principle of its disposal is to treat it as a hazardous waste stream, prohibiting disposal via standard laboratory drains or municipal trash.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure through dermal contact, inhalation, or splashing.

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety GogglesMust be chemical splash-proof and equipped with side shields to provide comprehensive protection against splashes.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Given the potential for skin irritation, it is advisable to wear double gloves, especially when handling larger quantities or for prolonged periods.[4][5] Inspect gloves for any signs of degradation before use and dispose of them as hazardous waste after handling the compound.
Body Protection Laboratory CoatA standard lab coat should be worn to prevent contamination of personal clothing.[3] For tasks with a higher risk of splashing, consider a chemical-resistant apron or coveralls.
Respiratory Protection NIOSH-Approved RespiratorUnder normal conditions with adequate ventilation, such as within a chemical fume hood, respiratory protection may not be necessary. However, if there is a risk of aerosolization or if handling the solid form where dust may be generated, a NIOSH-approved N95 or higher-level respirator is recommended.[6]

Operational Disposal Plan: A Step-by-Step Guide

The disposal of this compound must be conducted in a systematic manner to ensure safety and compliance. The following workflow outlines the necessary steps from waste generation to final disposal.

Step 1: Waste Segregation and Collection

Rationale: To prevent unforeseen chemical reactions, it is crucial to segregate different waste streams.

  • Action: Collect waste this compound in a dedicated hazardous waste container. Do not mix it with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Container Selection

Rationale: The integrity of the waste container is paramount to prevent leaks and environmental contamination.

  • Action: Utilize a container that is in good condition, has a secure, leak-proof lid, and is chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are suitable choices.[7][8][9][10][11]

Step 3: Labeling

Rationale: Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • Action: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date of accumulation

    • Any associated hazards (e.g., "Irritant")

Step 4: Storage

Rationale: Proper storage of hazardous waste minimizes the risk of accidents and exposure in the laboratory.

  • Action: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and have secondary containment to control any potential spills.

Step 5: Arranging for Disposal

Rationale: The final disposal of hazardous chemical waste must be carried out by certified professionals to ensure it is handled in an environmentally sound manner.

  • Action: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Provide them with a complete and accurate description of the waste contents. The licensed waste disposal company will typically transport the waste for incineration at a specialized facility.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Collect Collect Waste in a Dedicated Container PPE->Collect Handle Waste Label Label Container as Hazardous Waste Collect->Label Seal Container Store Store in a Designated Accumulation Area Label->Store Secure Storage Contact Contact EHS for Waste Pickup Store->Contact Schedule Pickup Disposal Professional Disposal (e.g., Incineration) Contact->Disposal Transfer to Vendor

Caption: Logical workflow for the proper disposal of this compound.

Spill and Decontamination Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

  • For Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.

    • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.

  • For Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS or emergency response team for assistance.

By adhering to these rigorous disposal protocols, you contribute to a culture of safety and environmental stewardship within your laboratory. This commitment not only protects you and your colleagues but also upholds the integrity of your scientific research.

References

  • Aaron Packaging. (2024, May 9). Plastic Container Chemical Resistance – Selecting the right plastic for your product.[Link]

  • The Lab Depot. Exploring The Chemical Resistance of Resins and Polyethylene.[Link]

  • Ammonia Safety & Training. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.[Link]

  • Cipax. Chemical resistance of high and low density polyethylene.[Link]

  • Braskem. (2005, December). Polyethylene chemical resistance.[Link]

  • CHEMM. Personal Protective Equipment (PPE).[Link]

  • CP Lab Safety. Chemical Compatibility by Container Resin.[Link]

  • PubMed. Removal of sulfur-containing organic molecules adsorbed on inorganic supports by Rhodococcus Rhodochrous spp.[Link]

  • HPC Standards. Thiamphenicol | 1X100MG | C12H15Cl2NO5S | 674760 | 15318-45-3.[Link]

  • European Directorate for the Quality of Medicines & HealthCare. Thiamphenicol Safety Data Sheet.[Link]

  • Open Government Program. GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.[Link]

  • PubMed. (2021, February 5). Efficient removal of antibiotic thiamphenicol by pulsed discharge plasma coupled with complex catalysis using graphene-WO3-Fe3O4 nanocomposites.[Link]

  • Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories.[Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment to Use When Handling Hazardous Drugs.[Link]

  • UK Science Technician Community. (2020, December 9). Sulfur disposal.[Link]

  • PennState Environmental Health and Safety. Sulfur-35 Contamination Reduction Strategies.[Link]

  • ACS Publications. Removal of Sulfur from Laboratory Glassware | Analytical Chemistry.[Link]

  • LabAlley. (2024, May 28). Propanediol 1,3 - SDS (Safety Data Sheet).[Link]

Sources

Personal protective equipment for handling (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

Introduction: A Risk-Based Approach to Safety

This compound is a specialized chemical for which detailed, publicly available toxicological data is limited. In the absence of a specific Safety Data Sheet (SDS), a prudent, risk-based safety protocol is paramount. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE) by drawing logical inferences from its chemical structure: an aminopropanediol moiety and a methylthiophenyl group. This approach ensures that researchers, scientists, and drug development professionals can handle this compound with the highest degree of safety, protecting both the individual and the integrity of the research.

The fundamental principle of laboratory safety is to minimize exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory (inhalation).[1] This guide is structured to provide not just a list of equipment, but the scientific rationale behind each recommendation, empowering you to make informed safety decisions.

Structural Hazard Analysis: Understanding the Risks

The chemical structure of this compound informs our risk assessment:

  • Aminopropanediol Group: Compounds in the aminopropanediol class can cause skin and eye irritation.[2][3][4][5] Therefore, direct contact must be avoided.

  • Methylthiophenyl Group: This sulfur-containing aromatic group is structurally related to thiophenol. Thiophenol is known to be toxic if swallowed, in contact with skin, or inhaled, and can cause irritation.[6][7][8][9] While the toxicity of this specific derivative is unknown, it is prudent to assume similar hazards, particularly the potential for skin absorption and respiratory irritation.

Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is essential.

Core PPE Requirements: A Multi-Layered Defense

The following PPE is mandatory when handling this compound in any form (solid or in solution).

Eye and Face Protection: The First Line of Defense

Rationale: The eyes are highly susceptible to chemical splashes and airborne particles. Aminopropanediol derivatives are known eye irritants.[2][3]

  • Minimum Requirement: Safety glasses with side shields are the absolute minimum.

  • Recommended for all liquid handling: Chemical splash goggles should be worn whenever handling solutions of the compound to provide a complete seal around the eyes.[10]

  • High-Risk Operations: When there is a significant risk of splashing (e.g., large volume transfers, reactions under pressure), a face shield must be worn in conjunction with safety goggles.[10][11][12]

Skin and Body Protection: An Impermeable Barrier

Rationale: The methylthiophenyl group suggests a risk of dermal toxicity and absorption, similar to thiophenol.[6][7] Therefore, preventing all skin contact is critical.

  • Gloves:

    • Type: Nitrile gloves are the standard recommendation for incidental contact due to their broad chemical resistance.[10][11] Always check the manufacturer's compatibility chart for the specific solvents being used.

    • Practice: Never wear compromised gloves; inspect for tears or punctures before each use.[1] For extended work, consider double-gloving. Wash hands thoroughly after removing gloves.[11]

  • Laboratory Coat:

    • A long-sleeved, cuffed laboratory coat is mandatory to protect skin and personal clothing.

    • For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat provides an additional layer of protection.[13]

  • Footwear:

    • Closed-toe shoes are required at all times in a laboratory setting.[11] Perforated shoes or sandals are strictly forbidden.[14]

Respiratory Protection: Safeguarding Against Inhalation

Rationale: The inhalation toxicity of this compound is unknown. Handling the solid powder can generate dust, and its vapors may be harmful. Therefore, engineering controls are the primary method of respiratory protection.

  • Primary Control: All handling of the solid compound and its volatile solutions must be conducted inside a certified chemical fume hood.[7][11] This is the most critical step in preventing respiratory exposure.

  • Secondary Control (If Necessary): If engineering controls are insufficient to keep exposure below acceptable limits, respiratory protection is required. A risk assessment should determine the appropriate type of respirator.[11]

Operational Plans: From Preparation to Disposal

A robust safety plan extends beyond simply wearing PPE. It encompasses the entire workflow, from setting up the experiment to the final disposal of waste.

PPE Selection Matrix

For clarity, the following table summarizes the recommended PPE for various laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety GogglesNitrile GlovesLab CoatChemical Fume Hood
Preparing Solutions Safety GogglesNitrile GlovesLab CoatChemical Fume Hood
Small-Scale Reactions (<50 mL) Safety GogglesNitrile GlovesLab CoatChemical Fume Hood
Large-Scale Reactions (>50 mL) Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronChemical Fume Hood
Post-Reaction Workup Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronChemical Fume Hood
Step-by-Step PPE Protocol: A Self-Validating System

This workflow ensures that safety is integrated into every step of the process.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing & Disposal Sequence A 1. Conduct Risk Assessment (Review procedure, scale, and hazards) B 2. Select Appropriate PPE (Refer to PPE Matrix) A->B C 3. Inspect PPE for Integrity (Check gloves for holes, etc.) B->C D 4. Don Lab Coat & Footwear C->D E 5. Don Safety Goggles/Face Shield D->E F 6. Don Gloves (Pull cuffs over lab coat sleeves) E->F G 7. Perform Work in Fume Hood F->G H 8. Remove Gloves (Aseptically) G->H I 9. Remove Face Shield/Goggles H->I J 10. Remove Lab Coat I->J K 11. Wash Hands Thoroughly J->K L 12. Dispose of Contaminated PPE in Designated Hazardous Waste K->L

Caption: A step-by-step workflow for the preparation, use, and disposal of PPE.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical component of the safety lifecycle, preventing secondary contamination.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and pipette tips that have come into contact with the compound, must be considered hazardous waste.[15]

    • Collect these materials in a designated, clearly labeled hazardous waste bag inside the fume hood.[15]

    • Once the work is complete, seal the bag and place it in a secondary container for hazardous waste.[16]

  • Chemical Waste:

    • This compound and its solutions must be disposed of as hazardous chemical waste. Never pour it down the drain.[11]

    • Collect all liquid waste in a properly labeled, sealed waste container. Ensure the container is compatible with the solvents used.[17]

    • Solid waste should be collected separately.

    • Follow all institutional and local regulations for hazardous waste disposal.[17][18][19]

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, a swift and correct response can significantly mitigate harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][6]

  • Skin Contact: Promptly wash the affected area with soap and water for at least 15 minutes. Remove all contaminated clothing while under a safety shower. Seek medical attention.[1][7]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Always have the Safety Data Sheets for all chemicals in your procedure readily available for emergency responders.[11]

Conclusion

The safe handling of this compound requires a diligent and informed approach to personal protection. By understanding the potential hazards derived from its chemical structure and implementing a multi-layered defense system of engineering controls and appropriate PPE, researchers can work with this compound confidently and safely. This guide provides the foundational knowledge to establish a robust safety protocol, but it must be supplemented by a thorough risk assessment for each specific experimental procedure. Your safety, and the safety of your colleagues, is the most critical component of successful research.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Complete Guide for Laboratory Chemical Lab Safety and Handling. (2025, February 10). Saffron Scientific.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety.
  • Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). SDS Management Software.
  • Thiophenol Standard Operating Procedure. (n.d.). University of Georgia Office of Research.
  • Material Safety Data Sheet - Thiophenol. (n.d.). Cole-Parmer.
  • THIOPHENOL CAS NO 108-98-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Thiophenol Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Navigating the Disposal of Nitrogen and Sulfur-Containing Inhibitors: A General Protocol. (n.d.). Benchchem.
  • GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. (n.d.). Alberta Environment.
  • Sulfur - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering.
  • SAFETY DATA SHEET - (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol. (2021, December 24). Fisher Scientific.
  • SAFETY DATA SHEET - (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol. (2025, December 21). Fisher Scientific.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • SAFETY DATA SHEET - Thiophenol. (2023, September 25). Fisher Scientific.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
  • SAFETY DATA SHEET - 2-Amino-1,3-propanediol. (2024, December 2). TCI Chemicals.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. (n.d.). Health and Safety Authority.
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta.
  • SAFETY DATA SHEET - (±)-3-Amino-1,2-propanediol. (2024, August 7). Sigma-Aldrich.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Provista.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol
Reactant of Route 2
(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.